molecular formula C172H290F3N63O41S4 B15606689 Ela-32(human) tfa

Ela-32(human) tfa

Cat. No.: B15606689
M. Wt: 4082 g/mol
InChI Key: MZLRQOXIBPBTPX-LVKPCZOUSA-N
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Description

Ela-32(human) tfa is a useful research compound. Its molecular formula is C172H290F3N63O41S4 and its molecular weight is 4082 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C172H290F3N63O41S4

Molecular Weight

4082 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-13-(3-amino-3-oxopropyl)-7,10-bis(3-carbamimidamidopropyl)-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C170H289N63O39S4.C2HF3O2/c1-86(2)70-109(215-137(245)97(36-19-21-55-171)203-133(241)99(38-23-57-194-164(178)179)205-135(243)101(40-25-59-196-166(182)183)208-141(249)106(53-68-273-14)212-158(266)131(92(13)235)229-150(258)112(73-89(7)8)216-148(256)116(78-128(177)239)222-157(265)129(90(9)10)227-156(264)123-47-31-65-231(123)159(267)107(44-29-63-200-170(190)191)213-132(240)96(173)49-51-125(174)236)143(251)209-102(41-26-60-197-167(184)185)136(244)204-98(37-20-22-56-172)138(246)218-113(75-94-79-192-84-201-94)146(254)220-115(77-127(176)238)149(257)226-120-83-276-275-82-119(225-139(247)103(42-27-61-198-168(186)187)206-134(242)100(39-24-58-195-165(180)181)207-140(248)105(50-52-126(175)237)211-144(252)110(71-87(3)4)217-153(120)261)152(260)214-108(54-69-274-15)160(268)230-64-30-45-121(230)154(262)221-111(72-88(5)6)145(253)219-114(76-95-80-193-85-202-95)147(255)224-118(81-234)151(259)210-104(43-28-62-199-169(188)189)142(250)228-130(91(11)12)162(270)232-66-32-46-122(232)155(263)223-117(74-93-34-17-16-18-35-93)161(269)233-67-33-48-124(233)163(271)272;3-2(4,5)1(6)7/h16-18,34-35,79-80,84-92,96-124,129-131,234-235H,19-33,36-78,81-83,171-173H2,1-15H3,(H2,174,236)(H2,175,237)(H2,176,238)(H2,177,239)(H,192,201)(H,193,202)(H,203,241)(H,204,244)(H,205,243)(H,206,242)(H,207,248)(H,208,249)(H,209,251)(H,210,259)(H,211,252)(H,212,266)(H,213,240)(H,214,260)(H,215,245)(H,216,256)(H,217,261)(H,218,246)(H,219,253)(H,220,254)(H,221,262)(H,222,265)(H,223,263)(H,224,255)(H,225,247)(H,226,257)(H,227,264)(H,228,250)(H,229,258)(H,271,272)(H4,178,179,194)(H4,180,181,195)(H4,182,183,196)(H4,184,185,197)(H4,186,187,198)(H4,188,189,199)(H4,190,191,200);(H,6,7)/t92-,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,129+,130+,131+;/m1./s1

InChI Key

MZLRQOXIBPBTPX-LVKPCZOUSA-N

Origin of Product

United States

Foundational & Exploratory

The Endogenous Peptide Ela-32: A Comprehensive Technical Guide to its Mechanism of Action at the Apelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ela-32, also known as Elabela or Toddler, is a recently identified endogenous peptide hormone that plays a critical role in various physiological processes, including cardiovascular function, embryonic development, and fluid homeostasis.[1][2] Its primary mechanism of action is through the activation of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) for which apelin is the other known endogenous ligand.[1][3] This technical guide provides an in-depth overview of the mechanism of action of human Ela-32, with a focus on its interaction with the apelin receptor, downstream signaling pathways, and the experimental methodologies used to elucidate these functions. The trifluoroacetate (B77799) (TFA) salt form of Ela-32 is commonly used in research and does not alter its biological activity.[4]

Ligand-Receptor Interaction and Binding Affinity

Ela-32 is a potent and high-affinity agonist for the apelin receptor.[4][5] It exhibits specificity for the apelin receptor, with no significant binding to other related GPCRs such as GPR15 and GPR25.[4][5] The binding of Ela-32 to the apelin receptor has been characterized through competitive binding assays, which measure the ability of unlabeled Ela-32 to displace a radiolabeled ligand, typically a form of apelin.

Quantitative Data: Binding Affinity of Ela-32 to the Apelin Receptor
ParameterValueCell/Tissue TypeReference
IC500.27 nMNot specified[4][5]
Kd0.51 nMNot specified[4][5]

Signal Transduction Pathways

Upon binding to the apelin receptor, Ela-32 initiates a cascade of intracellular signaling events through two primary pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.[6][7] This dual signaling capability allows Ela-32 to regulate a diverse range of cellular functions.

G-Protein Dependent Signaling

The apelin receptor is coupled to inhibitory G-proteins (Gαi/o). Activation of the receptor by Ela-32 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This pathway is crucial for many of the physiological effects of Ela-32.

G_Protein_Signaling Ela32 Ela-32 (human) TFA APJ Apelin Receptor (APJ) Ela32->APJ G_protein Gαi/o Protein APJ->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Diagram 1: Ela-32 G-Protein Dependent Signaling Pathway.
β-Arrestin Dependent Signaling

In addition to G-protein coupling, agonist binding to the apelin receptor, including by Ela-32, also promotes the recruitment of β-arrestins.[6][7] This leads to receptor internalization and the initiation of a distinct set of signaling cascades that are independent of G-protein activation. Studies have shown that different apelin receptor ligands can exhibit biased agonism, preferentially activating either the G-protein or β-arrestin pathway.[7] Ela-32 has been shown to be biased towards the β-arrestin-dependent signaling pathway.[7]

PI3K/AKT Signaling Pathway

A key downstream consequence of apelin receptor activation by Ela-32 is the stimulation of the phosphoinositide 3-kinase (PI3K)/AKT pathway.[4][5] This pathway is fundamental for cell survival, proliferation, and growth. In the context of human embryonic stem cells (hESCs), activation of the PI3K/AKT pathway by Ela-32 promotes self-renewal through the regulation of cell-cycle progression and protein translation.[5]

PI3K_AKT_Signaling Ela32 Ela-32 (human) TFA APJ Apelin Receptor (APJ) Ela32->APJ PI3K PI3K APJ->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Downstream Cell Survival, Proliferation, Self-Renewal AKT->Downstream

Diagram 2: Ela-32 Activated PI3K/AKT Signaling Pathway.
Potentiation of the TGFβ Signaling Pathway

Ela-32 has also been shown to potentiate the Transforming Growth Factor-beta (TGFβ) signaling pathway.[4][5] This potentiation primes hESCs towards the endoderm lineage. The precise mechanism of this crosstalk between the apelin receptor and TGFβ signaling pathways is an area of ongoing research. Recent studies suggest that Ela-32 may alleviate cardiac fibrosis by inhibiting the TGF-β/Smad signaling pathway.[8]

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize the mechanism of action of Ela-32.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (IC50 and Kd) of Ela-32 for the apelin receptor.

Objective: To measure the ability of unlabeled Ela-32 to compete with a radiolabeled apelin analog for binding to the apelin receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the apelin receptor.

  • Incubation: A constant concentration of a radiolabeled apelin ligand (e.g., [125I]-[Pyr1]apelin-13) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Ela-32.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.

  • Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 value of Ela-32. The Kd value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep Membrane Preparation (Apelin Receptor) Incubation Incubation of Membranes, Radioligand, and Ela-32 Membrane_Prep->Incubation Radioligand Radiolabeled Apelin ([125I]-Apelin-13) Radioligand->Incubation Ela32_ Ela32_ dilutions Serial Dilutions of Ela-32 Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Gamma Counting (Quantify Bound Ligand) Filtration->Counting Analysis Data Analysis (IC50, Kd Calculation) Counting->Analysis Ela32_dilutions Ela32_dilutions Ela32_dilutions->Incubation

Diagram 3: General Workflow for a Radioligand Competition Binding Assay.
cAMP Inhibition Assay

This functional assay measures the ability of Ela-32 to inhibit the production of cAMP following apelin receptor activation.

Objective: To quantify the Gαi-mediated signaling of Ela-32.

General Protocol:

  • Cell Culture: Cells expressing the apelin receptor are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of Ela-32.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The concentration-response curve for Ela-32-mediated inhibition of cAMP production is plotted to determine its EC50 value.

β-Arrestin Recruitment Assay (Tango Assay)

This assay is used to measure the recruitment of β-arrestin to the apelin receptor upon stimulation with Ela-32.

Objective: To quantify the β-arrestin-dependent signaling of Ela-32.

General Protocol (Tango Assay):

  • Cell Line: A specific cell line (e.g., HTLA) is used which stably expresses a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline-responsive element.

  • Transfection: The cells are transiently transfected with a plasmid encoding the apelin receptor fused to a C-terminal TEV cleavage site followed by the tTA transcription factor.

  • Stimulation: The transfected cells are stimulated with varying concentrations of Ela-32.

  • Recruitment and Cleavage: Agonist-induced recruitment of β-arrestin-TEV protease to the receptor leads to the cleavage of the tTA transcription factor.

  • Reporter Gene Expression: The released tTA translocates to the nucleus and activates the expression of the luciferase reporter gene.

  • Detection: Luciferase activity is measured using a luminometer.

  • Data Analysis: The dose-dependent increase in luminescence is analyzed to determine the EC50 for β-arrestin recruitment.

Western Blot for Phospho-AKT

This technique is used to detect the phosphorylation and therefore activation of AKT downstream of Ela-32 stimulation.

Objective: To confirm the activation of the PI3K/AKT pathway by Ela-32.

General Protocol:

  • Cell Treatment: Cells are treated with Ela-32 for various time points.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of AKT (e.g., p-AKT Ser473) and a primary antibody for total AKT (as a loading control). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the p-AKT band is normalized to the total AKT band to determine the relative increase in AKT phosphorylation.

TGFβ Pathway Luciferase Reporter Assay

This assay measures the potentiation of the TGFβ signaling pathway by Ela-32.

Objective: To quantify the effect of Ela-32 on TGFβ-induced transcriptional activity.

General Protocol:

  • Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a luciferase reporter plasmid containing SMAD binding elements (SBEs) and a constitutively active Renilla luciferase plasmid (for normalization).

  • Cell Treatment: Transfected cells are treated with a constant concentration of TGFβ in the presence of varying concentrations of Ela-32.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold-change in luciferase activity in the presence of Ela-32 compared to TGFβ alone is calculated to determine the potentiation effect.

Conclusion

Ela-32(human) tfa is a potent and specific agonist of the apelin receptor, initiating a complex array of intracellular signaling events. Its ability to activate both G-protein and β-arrestin dependent pathways, leading to the modulation of key signaling cascades such as PI3K/AKT and TGFβ, underscores its importance as a pleiotropic signaling molecule. The experimental protocols outlined in this guide provide a framework for the continued investigation of Ela-32's mechanism of action and its potential as a therapeutic target in a variety of disease contexts. Further research into the nuanced, context-dependent signaling of Ela-32 will be crucial for fully understanding its physiological roles and harnessing its therapeutic potential.

References

Ela-32 peptide discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of the Ela-32 Peptide For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the apelin receptor (APJ) as a G-protein coupled receptor (GPCR) in 1993, and its first endogenous ligand, apelin, in 1998, opened new avenues in cardiovascular research.[1] For over a decade, apelin was considered the sole ligand for this receptor. This paradigm shifted dramatically in 2013 with the independent discovery of a second endogenous ligand, ELABELA (ELA), also known as Apela or Toddler.[2][3] This peptide, with no sequence homology to apelin, was identified through genetic screening in zebrafish and found to be indispensable for early cardiac development.[3][4] The most studied isoform, a 32-amino acid peptide termed Ela-32, has since been characterized as a potent agonist of the apelin receptor, playing crucial roles not only in embryogenesis but also in adult cardiovascular physiology, stem cell biology, and fluid homeostasis. This guide provides a comprehensive overview of the discovery, history, and core technical data related to the Ela-32 peptide.

Discovery and History

The journey to identify Ela-32 began not with a search for a new ligand, but with investigations into the fundamental genetics of embryonic development.

1.1 The Zebrafish "Toddler" and a Heartless Phenotype

In 2013, the research group of Bruno Reversade published the discovery of a novel secreted peptide essential for heart development, which they named ELABELA.[5] Working with zebrafish, they identified that the loss of the gene encoding this peptide resulted in embryos failing to form a heart, a phenotype strikingly similar to that observed in zebrafish lacking the apelin receptor (APLNR).[4] Crucially, they noted that the APELA gene is expressed before gastrulation, a very early stage of development, whereas the established ligand, apelin (APLN), is only expressed later.[4] This temporal discrepancy suggested the existence of an earlier ligand for the apelin receptor.

Concurrently and independently, the team led by Alexander Schier in 2014 reported the discovery of a small, secreted peptide they named "Toddler," which was required for mesendoderm cell migration during gastrulation.[3] Zebrafish embryos lacking toddler also exhibited severe defects in cardiac morphogenesis.[3] It was soon confirmed that ELABELA and Toddler were the same peptide, encoded by a gene previously annotated as a non-coding locus.[3]

1.2 Confirmation as a Second Endogenous APJ Ligand

The critical link was established when these groups demonstrated that Ela-32 binds directly to and signals through the apelin receptor.[5] This finding elegantly explained why the genetic deletion of the apelin receptor produced a more severe embryonic phenotype than the deletion of apelin alone—the receptor had another, earlier, and essential ligand.[4] Subsequent studies rapidly confirmed that the ELABELA-apelin receptor signaling pathway is functional in mammalian systems, including humans, and that Ela-32 acts as a potent agonist in the adult cardiovascular system.[4]

1.3 Post-Discovery Research Highlights

  • 2015: The role of ELABELA in human embryonic stem cells (hESCs) was elucidated, showing it promotes self-renewal via the PI3K/AKT pathway.[5]

  • 2016: The structure-activity relationship of ELABELA was explored, leading to the identification of ELA(19-32) as a bioactive fragment that retains potent cardiovascular effects.[6]

  • 2017: The therapeutic potential of Ela-32 was demonstrated in a rat model of pulmonary arterial hypertension (PAH), where its expression was found to be downregulated and exogenous administration compensated for this deficiency, attenuating the disease's severity.[4]

  • Ongoing Research: Current research continues to explore the therapeutic utility of Ela-32 and its analogues in a range of conditions, including heart failure, preeclampsia, and kidney disease.[7][8][9]

Biochemical Properties and Quantitative Data

Ela-32 is processed from a 54-amino acid precursor protein encoded by the APELA gene.[4][10] Several active isoforms exist, with Ela-32, ELA-21, and ELA-11 being the most studied.[10][11]

Table 1: Physicochemical Properties of Human Ela-32

PropertyValueReference(s)
Amino Acid SequenceQRPVNLTMRRKLRKHNCLQRRCMPLHSRVPFP
Molecular Weight3967.8 Da
ModificationsDisulfide bridge (Cys17-Cys22)
CAS Number1680205-79-1

Table 2: Apelin Receptor Binding Affinity

PeptidePreparationAssay TypeAffinity Constant (Ki/Kd)Reference(s)
Ela-32 (human)RecombinantRadioligand Competition ([125I]apelin-13)Kd = 0.51 nM,[5]
Ela-32 (human)Human Left Ventricle HomogenateRadioligand Competition ([125I]apelin-13)pKi = 9.59 ± 0.08[12]
ELA(19-32)SyntheticRadioligand Competition ([125I]apelin-13)Ki = 0.93 nM[13]

Table 3: Functional Potency at the Apelin Receptor

PeptideCell Line / SystemAssay TypePotency (IC50/EC50)Reference(s)
Ela-32 (human)CHO-K1 cells expressing APJcAMP InhibitionIC50 = 0.27 nM,[5]
ELA(19-32)HEK293 cells expressing APJGαi1 ActivationEC50 = 8.6 nM[13]
ELA(19-32)HEK293 cells expressing APJβ-arrestin-2 RecruitmentEC50 = 166 nM[13]
ELA(19-32)Isolated Perfused Rat HeartLeft Ventricular Pressure IncreaseEC50 = 1.5 pM[13]

Table 4: In Vivo Cardiovascular Effects in Anesthetized Rats

PeptideParameter MeasuredEffectReference(s)
Ela-32Cardiac ContractilityIncreased[4]
Ela-32Ejection FractionIncreased[4]
Ela-32Cardiac OutputIncreased[4]
Ela-32Systemic VasculatureVasodilation[4]

Signaling Pathways

Ela-32 exerts its diverse physiological effects by activating multiple downstream signaling cascades upon binding to the apelin receptor.

3.1 G-Protein and β-Arrestin Dependent Signaling

As a typical GPCR, the apelin receptor couples to inhibitory G-proteins (Gαi). Ela-32 binding triggers the dissociation of Gαi from the Gβγ subunit. Gαi activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[11] This pathway, along with Gβγ signaling, activates downstream kinases such as ERK1/2, which are crucial for cellular processes like proliferation and differentiation.[11] Like many GPCRs, agonist binding also promotes the recruitment of β-arrestin proteins, which mediate receptor internalization and can initiate separate, G-protein-independent signaling events.[4] Some studies suggest that different ELA isoforms may exhibit biased agonism, preferentially activating either the G-protein or β-arrestin pathway.[11]

Ela-32 G-Protein and Arrestin Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Ela32 Ela-32 APJ Apelin Receptor (APJ) Ela32->APJ Binds Gai Gαi APJ->Gai Activates ERK ERK1/2 Activation APJ->ERK Activates Arrestin β-Arrestin APJ->Arrestin Recruits Gbg Gβγ AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces Internalization Receptor Internalization Arrestin->Internalization

Fig 1. Ela-32 canonical G-protein and β-arrestin signaling pathways.

3.2 PI3K/AKT Signaling in Stem Cells

In human embryonic stem cells, Ela-32 is an essential endogenous growth factor that sustains self-renewal and pluripotency.[2][5] This function is primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[2] Activation of this cascade promotes cell-cycle progression and protein translation, key processes for maintaining the undifferentiated state of stem cells.

Ela-32 PI3K/AKT Signaling Ela32 Ela-32 APJ Apelin Receptor (APJ) Ela32->APJ PI3K PI3K APJ->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellCycle Cell-Cycle Progression mTOR->CellCycle ProteinSynth Protein Translation mTOR->ProteinSynth SelfRenewal hESC Self-Renewal & Pluripotency CellCycle->SelfRenewal ProteinSynth->SelfRenewal

Fig 2. Ela-32 signaling via the PI3K/AKT pathway in hESCs.

Key Experimental Protocols

The discovery and characterization of Ela-32 involved a combination of genetic, biochemical, and physiological assays.

4.1 Discovery and Identification Workflow

The initial discovery relied on forward genetic screens in zebrafish to identify developmental defects, followed by genetic mapping and biochemical assays to link the peptide to its receptor.

Discovery Workflow A Zebrafish Forward Genetic Screen (e.g., ENU Mutagenesis) B Identify Embryos with Cardiovascular Defects ('Heartless' Phenotype) A->B C Positional Cloning & Genetic Mapping to Identify Mutated Gene (Apela) B->C E Compare Phenotype to Known Knockouts (e.g., Aplnr-/-) B->E D Sequence Analysis Predicts a Small Secreted Peptide C->D F Hypothesize ELA is a Ligand for Apelin Receptor (APJ) D->F E->F G Synthesize ELA Peptide F->G H Receptor Binding Assays (Competition with Radiolabeled Apelin) G->H I Functional Signaling Assays (cAMP, ERK, etc.) in APJ-expressing cells G->I J Confirm ELA is a Second Endogenous APJ Ligand H->J I->J

Fig 3. Logical workflow for the discovery of Ela-32.

4.2 Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of an unlabeled ligand (Ela-32) by measuring its ability to compete off a labeled ligand (radiolabeled apelin) from the receptor.[12]

  • Preparation of Membranes: Homogenize tissue (e.g., human heart) or cultured cells expressing the apelin receptor in a cold buffer. Centrifuge the homogenate to pellet the membranes containing the receptor. Resuspend the pellet in a binding buffer.

  • Assay Setup: In a multi-well plate, add a constant concentration of radiolabeled ligand (e.g., [125I]apelin-13) and increasing concentrations of the unlabeled competitor ligand (Ela-32) to the membrane preparation.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the competitor ligand (Ela-32). Fit the data to a one-site competition model using non-linear regression to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding). The Ki (binding affinity) can then be calculated using the Cheng-Prusoff equation.

4.3 Protocol: cAMP Inhibition Assay

This functional assay measures the ability of an agonist like Ela-32 to activate the Gαi pathway, which results in the inhibition of cAMP production.[4]

  • Cell Culture: Plate cells stably expressing the human apelin receptor (e.g., CHO-K1 cells) in a multi-well plate and grow to near confluency.

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Then, stimulate the cells with Forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Ela-32.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Plot the measured cAMP levels against the log concentration of Ela-32. The resulting dose-response curve is used to determine the EC50 or IC50 value, representing the concentration of Ela-32 that produces 50% of the maximal inhibitory effect on Forskolin-stimulated cAMP production.

Conclusion and Future Directions

The discovery of Ela-32 was a landmark event in GPCR biology, revealing a dual-ligand system for the apelin receptor that is critical for development and adult physiology. It underscored the potential for functional micropeptides to be hidden within previously unannotated regions of the genome. The potent cardiovascular effects of Ela-32, including its positive inotropic and vasodilatory actions, make it and the apelin receptor prime targets for the development of novel therapeutics for conditions like heart failure and pulmonary arterial hypertension.[4][6] Future research will likely focus on developing stable, isoform-selective, or biased agonists to harness the full therapeutic potential of this remarkable peptide.

References

Elabela Signaling in Human Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Elabela (ELA), also known as Apela or Toddler, is a recently identified peptide hormone that, along with apelin, serves as an endogenous ligand for the G protein-coupled Apelin Receptor (APJ). Initially discovered for its critical role in embryonic heart development, the ELA-APJ signaling axis is now recognized as a key regulator in a multitude of physiological and pathophysiological processes in adults, particularly within the cardiovascular system.[1][2][3] ELA signaling is implicated in vasculogenesis, angiogenesis, regulation of blood pressure, cardiac contractility, and fluid homeostasis.[1][3] Its dysregulation has been linked to conditions such as preeclampsia, pulmonary hypertension, and heart failure.[1][4] This guide provides a comprehensive overview of the Elabela signaling pathway in human cells, detailing its core components, downstream effectors, and associated quantitative data, along with methodologies for its experimental investigation.

The Core Elabela-APJ Signaling Cascade

The Elabela signaling pathway is initiated by the binding of ELA peptides (e.g., ELA-32, ELA-21) to the APJ receptor, a class A GPCR.[2][5] This interaction triggers a conformational change in the receptor, leading to the activation of two principal downstream signaling branches: a G-protein-dependent pathway and a β-arrestin-dependent pathway.[6][7]

G-Protein-Dependent Signaling: Upon ELA binding, the APJ receptor primarily couples to inhibitory G-proteins of the Gαi subfamily.[1][6] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8] The pathway can also couple to Gq proteins, though this appears to be a weaker effect, potentially leading to intracellular calcium mobilization.[7][9]

β-Arrestin-Dependent Signaling: ELA is a potent inducer of β-arrestin 1 and 2 recruitment to the APJ receptor.[6][10] This interaction not only mediates receptor desensitization and internalization but also initiates a distinct wave of G-protein-independent signaling.[1][6] The recruitment of β-arrestin acts as a scaffold for various signaling proteins, including components of the MAPK/ERK pathway.

Key Downstream Effectors: Both the G-protein and β-arrestin pathways converge on the activation of critical downstream kinase cascades:

  • PI3K/AKT Pathway: Activation of this pathway is crucial for many of the cellular responses to ELA, including cell proliferation, survival, and angiogenesis.[11][12][13] ELA signaling promotes the phosphorylation and activation of AKT, which in turn modulates downstream targets like the mammalian target of rapamycin (B549165) (mTOR).[11][13]

  • MAPK/ERK Pathway: The phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) is a hallmark of ELA-APJ activation.[6][8][11] This pathway is integral to ELA's role in regulating cell proliferation, differentiation, and migration, particularly in endothelial and trophoblast cells.[14][15]

The interplay between these pathways dictates the specific cellular response to Elabela, with evidence suggesting that different ELA isoforms may exhibit biased agonism, preferentially activating one pathway over the other.[6]

Elabela_Signaling_Pathway Core Elabela (ELA) Signaling Pathway cluster_nucleus Nucleus APJ APJ Receptor G_protein Gαi/Gq APJ->G_protein Activates b_arrestin β-Arrestin APJ->b_arrestin Recruits PI3K PI3K APJ->PI3K AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC cAMP cAMP AC->cAMP Ca Ca²⁺ PLC->Ca MEK MEK1/2 b_arrestin->MEK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK1/2 MEK->ERK ERK->Proliferation ELA Elabela (ELA) ELA->APJ

Caption: Core Elabela (ELA) Signaling Pathway.

Quantitative Data on ELA-APJ Signaling

Quantitative analysis of ligand-receptor interactions and downstream signaling provides critical insights for drug development. The following tables summarize key reported values for ELA signaling in human or reconstituted mammalian cell systems.

Table 1: Activation of Downstream Signaling Pathways by ELA
Cell LineAssayLigandEC₅₀ (nM)Reference
CHO-hAPJcAMP InhibitionELA11.1[8]
CHO-hAPJERK1/2 PhosphorylationELA14.3[8]
CHO-APJcAMP InhibitionELA-32~0.1 - 1[16]
CHO-APJcAMP InhibitionELA-21~0.1 - 1[16]
CHO-APJcAMP InhibitionELA-11~0.1 - 1[16]

CHO-hAPJ: Chinese Hamster Ovary cells overexpressing human APJ.

Table 2: Receptor Binding Affinities of ELA Isoforms
Tissue/Cell SourceLigandKᵢ (nM)pKᵢ (mean ± SEM)Reference
HEK293-APJElabela-321.343-[7]
HEK293-APJElabela-214.364-[7]
Human Left VentricleELA-32-9.59 ± 0.08[16]
Human Left VentricleELA-21-8.52 ± 0.11[16]
Human Left VentricleELA-11-7.85 ± 0.05[16]

Kᵢ: Inhibition constant, a measure of binding affinity. pKᵢ: The negative logarithm of the Kᵢ value.

Detailed Experimental Protocols

Reproducible and robust experimental data are foundational to research and development. Below are detailed methodologies for key assays used to characterize the Elabela signaling pathway.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells are commonly used.[6][7]

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).[6]

  • Culture Conditions: Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Transfection: For stable or transient expression of the human APJ receptor, transfect cells using a suitable reagent like Lipofectamine 2000, following the manufacturer's instructions. For stable cell lines, culture in a selection medium containing an appropriate antibiotic (e.g., G418 at 0.5 mg/mL) following transfection.[6]

Radioligand Competition Binding Assay

This assay measures the affinity of ELA for the APJ receptor by assessing its ability to compete with a radiolabeled ligand.

  • Membrane Preparation: Harvest HEK293 cells transiently or stably expressing the APJ receptor. Homogenize the cells in a cold buffer (e.g., 50 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding assay buffer.[7]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled apelin peptide (e.g., [¹²⁵I]-apelin-13).[7]

  • Competition: Add increasing concentrations of unlabeled ELA peptides (or other test compounds).

  • Incubation: Incubate the mixture at 30°C for 2 hours to allow binding to reach equilibrium.[7]

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value, and subsequently the Kᵢ value, using non-linear regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)

This method quantifies the activation of the ERK signaling pathway by detecting the phosphorylated form of ERK1/2.

  • Cell Stimulation: Plate APJ-expressing cells and serum-starve them overnight to reduce basal signaling. Stimulate the cells with various concentrations of ELA (e.g., 0.01–1,000 nM) for a defined period (e.g., 5 or 15 minutes).[6]

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Following another wash, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[6]

WB_Workflow Experimental Workflow for ERK1/2 Phosphorylation Assay cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A 1. Seed & Serum-Starve APJ-Expressing Cells B 2. Stimulate with ELA (Time Course/Dose Response) A->B C 3. Lyse Cells & Collect Lysate B->C D 4. Quantify Protein Concentration C->D E 5. SDS-PAGE Separation D->E F 6. Transfer to PVDF Membrane E->F G 7. Block & Incubate with Primary Antibody (anti-pERK) F->G H 8. Incubate with HRP-conjugated Secondary Antibody G->H I 9. ECL Detection & Imaging H->I J 10. Re-probe for Total ERK (Loading Control) I->J K 11. Densitometry Analysis (p-ERK / Total ERK) J->K

Caption: Workflow for ERK1/2 Phosphorylation Assay.
β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the interaction between the APJ receptor and β-arrestin in real-time in live cells.

  • Plasmid Constructs: Generate expression plasmids where the APJ receptor is fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Venus or GFP).[6]

  • Co-transfection: Co-transfect HEK293 cells with the APJ-Rluc and β-arrestin-Venus constructs.

  • Assay Preparation: Replate the transfected cells into a white, clear-bottom 96-well plate.

  • Ligand Stimulation: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the cells. Measure the baseline BRET signal. Then, add varying concentrations of ELA peptides.[6]

  • Signal Detection: Measure the light emission at two wavelengths corresponding to the donor and acceptor fluorophores using a plate reader capable of BRET measurements. The measurements can be taken kinetically over time (e.g., 20-30 minutes) or as an endpoint reading.[6][7]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. The net BRET is the ratio in the presence of the ligand minus the ratio in the absence of the ligand. Plot the net BRET ratio against the ligand concentration to generate dose-response curves and determine EC₅₀ values.[7]

References

Unveiling Ela-32: A Technical Guide to its Sequence, Structure, and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ela-32, also known as Elabela or Apela, is a recently identified endogenous peptide hormone that plays a critical role in various physiological processes, particularly in cardiovascular development and function. It is the second known endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor, despite sharing little sequence homology with the other ligand, apelin. This technical guide provides a comprehensive overview of the human Ela-32 peptide, detailing its amino acid sequence, structural characteristics, signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data has been summarized for clarity, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Ela-32 (human) TFA: Sequence and Physicochemical Properties

Ela-32 is a 32-amino acid mature peptide derived from a 54-amino acid precursor protein. The trifluoroacetate (B77799) (TFA) salt form is commonly used in research due to its stability and solubility.

Table 1: Physicochemical Properties of Human Ela-32

PropertyValueReference
Amino Acid SequenceQRPVNLTMRRKLRKHNCLQRRCMPLHSRVPFP[Source 1]
Disulfide BridgeCys17-Cys22[Source 1]
Molecular Weight~3968 Da[Source not found]
Precursor Protein54 amino acids[Source 25]
ProcessingCleavage of the signal peptide from the precursor produces the mature Ela-32 peptide. Further processing can yield smaller, active fragments such as Ela-21 and Ela-11.[1]

Structural Insights

A definitive three-dimensional crystal structure of Ela-32 is not yet available in the Protein Data Bank (PDB). However, structural studies using biophysical techniques have provided valuable insights into its conformation.

Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy studies of Ela-32 in the presence of membrane-mimetic micelles, such as dodecylphosphocholine (B1670865) (DPC), indicate that it can adopt short segments of α-helical character.[2] This interaction with membranes is thought to be important for its binding to the transmembrane apelin receptor.[2] In silico docking and molecular dynamics simulations have also been employed to model the interaction of Ela-32 with the apelin receptor, suggesting that the C-terminal residues are critical for binding.[3][4]

Signaling Pathways of Ela-32

Ela-32 exerts its biological effects by binding to and activating the apelin receptor (APJ), a class A G-protein coupled receptor (GPCR). This activation triggers two primary signaling cascades: G-protein dependent pathways and β-arrestin dependent pathways.

G-Protein Dependent Signaling

Upon Ela-32 binding, the apelin receptor couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Activation of the G-protein pathway also leads to the mobilization of intracellular calcium (Ca2+) and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6]

G_Protein_Signaling Ela32 Ela-32 APJ Apelin Receptor (APJ) Ela32->APJ Binds G_protein Gαi/o APJ->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization Stimulates ERK_activation ERK1/2 Phosphorylation G_protein->ERK_activation Stimulates cAMP cAMP AC->cAMP Produces

Ela-32 G-Protein Dependent Signaling Pathway
β-Arrestin Dependent Signaling

In addition to G-protein signaling, Ela-32 binding to the apelin receptor also promotes the recruitment of β-arrestins (β-arrestin 1 and 2).[7] This interaction leads to receptor internalization and can initiate a distinct set of signaling events, contributing to the diverse biological effects of Ela-32.[5]

Beta_Arrestin_Signaling Ela32 Ela-32 APJ Apelin Receptor (APJ) Ela32->APJ Binds Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Downstream_Signaling Downstream Signaling (e.g., ERK activation) Beta_Arrestin->Downstream_Signaling Initiates

Ela-32 β-Arrestin Dependent Signaling Pathway

Quantitative Biological Activity

The biological activity of Ela-32 has been quantified through various in vitro and in vivo assays. Key parameters are summarized in the table below.

Table 2: Quantitative Biological Data for Human Ela-32

AssayParameterValueCell/Tissue TypeReference
Apelin Receptor BindingIC₅₀0.27 nMNot specified[Source not found]
Apelin Receptor BindingKᵢ1.343 nMHEK-293/APJ membranes[8]
cAMP InhibitionIC₅₀~1 nMCHO cells expressing human APJ[Source not found]
cAMP Inhibitionlog IC₅₀-7.59 ± 0.474HEK-293 cells with stable APJ expression[8]
ERK1/2 PhosphorylationEC₅₀14.3 nMCHO cells expressing human APJ[Source not found]
In Vitro Half-lifet₁/₂47.2 ± 5.7 minHuman Plasma[9][10]
In Vitro Half-lifet₁/₂44.2 ± 3 sHuman Kidney Homogenate[9][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Apelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of Ela-32 for the apelin receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare HEK-293/APJ cell membranes Incubate Incubate membranes with radioligand and varying concentrations of Ela-32 Membrane_Prep->Incubate Radioligand [¹²⁵I]-apelin-13 (Radioligand) Radioligand->Incubate Competitor Unlabeled Ela-32 (Competitor) Competitor->Incubate Filter Rapid filtration through GF/B plates to separate bound and free radioligand Incubate->Filter Wash Wash plates to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using a gamma counter Wash->Count Analyze Generate competition binding curve and calculate IC₅₀ and Kᵢ values Count->Analyze

Workflow for Apelin Receptor Binding Assay

Detailed Protocol:

  • Membrane Preparation: HEK-293 cells stably expressing the human apelin receptor (HEK-293/APJ) are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[8]

  • Competitive Binding: A fixed concentration of [¹²⁵I]-apelin-13 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Ela-32.[8]

  • Incubation: The reaction is incubated at 30°C for 2 hours to reach equilibrium.[8]

  • Separation: The incubation is terminated by rapid filtration through polyethyleneimine (PEI)-coated glass fiber (GF/B) plates using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[8]

  • Washing: The filter plates are washed multiple times with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4) to reduce non-specific binding.[8]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (Ela-32). The IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This protocol describes how to measure the effect of Ela-32 on intracellular cAMP levels.

Detailed Protocol:

  • Cell Culture: HEK-293 cells stably expressing APJ are seeded in 96-well plates and grown to confluence.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of Ela-32.[5]

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP level. An IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of Ela-32.[8]

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of ERK1/2 phosphorylation in response to Ela-32 stimulation.

Detailed Protocol:

  • Cell Culture and Starvation: HEK-293 cells expressing APJ are grown in 6-well plates. Prior to stimulation, the cells are serum-starved to reduce basal ERK1/2 phosphorylation.[6]

  • Ligand Stimulation: Cells are treated with different concentrations of Ela-32 for a short period (e.g., 5-15 minutes).[6]

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[6][11]

  • Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for loading differences.[11]

  • Data Analysis: The band intensities are quantified using densitometry. The ratio of p-ERK1/2 to total ERK1/2 is calculated and plotted against the Ela-32 concentration to determine the EC₅₀.

Aortic Vessel Relaxation Assay

This protocol is used to assess the vasodilatory effect of Ela-32 on isolated blood vessels.

Detailed Protocol:

  • Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings. The rings are mounted in an isolated tissue bath system containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂/5% CO₂. A resting tension of 1 gram is applied.[12]

  • Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with phenylephrine (B352888) or potassium chloride to induce a stable contraction.[12]

  • Ela-32 Application: Once a stable contraction is achieved, Ela-32 is cumulatively added to the bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁶ M).[12]

  • Measurement of Relaxation: The change in tension is recorded, and the relaxation response is expressed as a percentage of the pre-contraction tension.

  • Data Analysis: A concentration-response curve is generated to evaluate the potency and efficacy of Ela-32 as a vasodilator.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay evaluates the pro-angiogenic activity of Ela-32.

Detailed Protocol:

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize.[13][14]

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of varying concentrations of Ela-32.[13]

  • Incubation: The plate is incubated for several hours (typically 4-18 hours) to allow for the formation of capillary-like tube structures.

  • Visualization and Quantification: The formation of tube networks is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.[14]

Conclusion

Ela-32 is a pleiotropic peptide hormone with significant potential as a therapeutic target, particularly in the context of cardiovascular diseases. This technical guide has provided a detailed overview of its sequence, structural features, and the signaling pathways it modulates through the apelin receptor. The inclusion of quantitative data and detailed experimental protocols serves as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the physiological roles and therapeutic applications of this important signaling molecule. The continued exploration of Ela-32 and its interactions with the apelin receptor will undoubtedly uncover new avenues for the treatment of a range of human diseases.

References

Elabela-32: A Comprehensive Technical Guide to Apelin Receptor Binding and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and signaling pathways of Elabela-32 (Ela-32) at the apelin receptor (APJ), a G protein-coupled receptor (GPCR). Ela-32, along with apelin, constitutes a dual ligand system for the APJ receptor, playing crucial roles in various physiological processes, particularly in the cardiovascular system.[1][2][3] This document provides a detailed overview of its binding characteristics, the experimental methodologies used for its characterization, and the downstream signaling cascades it initiates, presented in a format tailored for scientific and drug development professionals.

Core Concepts: Binding Affinity of Ela-32 to the Apelin Receptor

Elabela (ELA) is an endogenous peptide ligand for the apelin receptor (APJ).[2] While sharing the same receptor as apelin, Ela-32 exhibits distinct binding and signaling properties. Several isoforms of ELA have been identified, with Ela-32 being a prominent and functionally active form.[2][4][5]

Quantitative Binding Affinity Data

The binding affinity of Ela-32 to the apelin receptor has been quantified using various in vitro assays, yielding key metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). These values are crucial for understanding the potency and receptor occupancy of this ligand. The data from multiple studies are summarized in the tables below for clear comparison.

Table 1: Competitive Binding Affinity of Ela-32 and Other Apelin Receptor Ligands

LigandIC50 (nM)Ki (nM)
Ela-32 1.50 ± 0.09[2]1.343[2]
Ela-214.88 ± 0.07[2]4.364[2]
Apelin-139.33 ± 0.09[2]8.336[2]
pGlu1-Apelin-1316.0 ± 0.09[2]14.36[2]
Apelin-175.20 ± 0.08[2]4.651[2]
Apelin-361.94 ± 0.09[2]1.735[2]

Data from radioligand competition assay using [125I]-apelin-13.[2]

Table 2: Additional Reported Binding Constants for Ela-32

ParameterValue (nM)
IC500.27[6]
Kd0.51[6]

Table 3: Binding Affinity of an Active Fragment of Elabela

LigandKi (nM)
Elabela(19-32)0.93[7]

This fragment binds to the apelin receptor and activates Gαi1 and β-arrestin-2 signaling pathways.[7]

These data collectively demonstrate that Ela-32 is a potent, high-affinity agonist for the apelin receptor.[6] Notably, in some studies, Ela-32 shows the highest binding affinity among the tested endogenous ligands, including various apelin isoforms.[2]

Experimental Protocols

The characterization of Ela-32's binding affinity for the apelin receptor relies on established and robust experimental methodologies. The following section details a typical protocol for a key assay used in these studies.

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity of unlabelled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of Ela-32 for the apelin receptor.

Materials:

  • HEK-293 cells stably expressing the human apelin receptor (HEK-293/APJ).

  • Membrane preparation from HEK-293/APJ cells.

  • Radioligand: [125I]-apelin-13.

  • Unlabeled competitor ligands: Ela-32, apelin isoforms, etc.

  • Binding buffer.

  • Scintillation cocktail.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: A membrane preparation from HEK-293/APJ cells (e.g., 20 µ g/well ) is incubated.[2]

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand, [125I]-apelin-13 (e.g., 0.1 nM), and varying concentrations of the unlabeled test peptide (e.g., Ela-32).[2]

  • Equilibrium: The incubation is carried out at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 2 hours) to reach binding equilibrium.[2]

  • Termination and Washing: The binding reaction is stopped, and the unbound radioligand is removed by washing.[2]

  • Scintillation Counting: A scintillation cocktail is added to the samples, and the radioactivity is measured using a scintillation counter.[2]

  • Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow of a competitive binding assay.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Receptor Apelin Receptor (HEK-293/APJ membranes) Incubation Incubation (Binding Equilibrium) Receptor->Incubation Radioligand Radioligand ([125I]-apelin-13) Radioligand->Incubation Competitor Competitor Ligand (Ela-32) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Detection (Scintillation Counting) Separation->Detection Analysis Competition Curve (IC50 Determination) Detection->Analysis Calculation Ki Calculation (Cheng-Prusoff) Analysis->Calculation

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of Ela-32 at the Apelin Receptor

Upon binding to the apelin receptor, Ela-32 initiates a cascade of intracellular signaling events. The apelin receptor is a GPCR that can couple to different G proteins and also signal through β-arrestin pathways.[2] Ela-32 has been shown to be a biased agonist, preferentially activating certain downstream pathways over others.[1][2][3]

Ela-32 stimulation of the apelin receptor leads to both G protein-dependent and β-arrestin-dependent signaling.[1][2][3] The G protein-dependent pathways include the inhibition of cyclic AMP (cAMP) production (via Gαi), mobilization of intracellular calcium (Ca2+), and activation of the extracellular signal-regulated kinase (ERK).[2] The β-arrestin-dependent pathway involves the recruitment of G protein-coupled receptor kinases (GRKs) and β-arrestins.[1][2]

Notably, studies have demonstrated that Ela-32 shows a significant bias towards the β-arrestin-dependent signaling pathway, with one study reporting a greater than 1000-fold bias.[1][2][3]

The following diagrams illustrate the primary signaling pathways activated by Ela-32.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Ela32 Ela-32 APJ Apelin Receptor (APJ) Ela32->APJ Binding G_protein Gαi/Gq APJ->G_protein Activation PLC PLC G_protein->PLC Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK Activation G_protein->ERK IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca2+ IP3_DAG->Ca2

Caption: G Protein-Dependent Signaling of Ela-32.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Ela32 Ela-32 APJ Apelin Receptor (APJ) Ela32->APJ Binding GRK GRKs APJ->GRK Phosphorylation beta_arrestin β-arrestin APJ->beta_arrestin Recruitment GRK->APJ Internalization Receptor Internalization beta_arrestin->Internalization Downstream Downstream Signaling (e.g., ERK) beta_arrestin->Downstream

References

Endogenous Expression of Elabela in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently discovered peptide hormone that, along with apelin, serves as an endogenous ligand for the G protein-coupled apelin receptor (APJ). Encoded by the APELA gene, Elabela is a crucial signaling molecule involved in a variety of physiological processes, including embryonic development, cardiovascular function, and fluid homeostasis.[1][2] Its expression has been detected in various human tissues, both during development and in adulthood. This technical guide provides an in-depth overview of the endogenous expression of Elabela in human tissues, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts.

Quantitative Expression of Elabela in Human Tissues

The quantification of endogenous Elabela protein in human tissues is an ongoing area of research. While immunohistochemistry and mRNA analysis provide qualitative and semi-quantitative data on its distribution, obtaining precise protein concentrations across a wide range of tissues is challenging. The following tables summarize the currently available quantitative and qualitative data on Elabela expression in human tissues and plasma.

Table 1: Quantitative Expression of Elabela in Human Plasma

Sample TypeConditionElabela Concentration (Mean ± SEM)Method
PlasmaHealthy Adults0.34 ± 0.03 nmol/LImmunoassay

Table 2: Qualitative and Semi-Quantitative Expression of Elabela in Human Tissues

Tissue/Cell TypeExpression Level/LocalizationDetection Method(s)
Kidney High expression is noted, particularly in renal distal collecting tubes.[1][2]mRNA analysis, Immunohistochemistry
Prostate High expression has been reported.[2]mRNA analysis
Placenta Expressed in villous cytotrophoblast and syncytiotrophoblast.mRNA analysis, Immunohistochemistry
Heart Expression detected in the vascular endothelium of the heart. Low levels of expression have been noted in the heart tissue itself.[1]Immunohistochemistry, mRNA analysis
Blood Vessels Expressed in the vascular endothelium of arteries, with higher expression in arteries than in veins.[1]Immunohistochemistry, mRNA analysis
Lung Low levels of expression have been reported.[1]mRNA analysis
Brain Expression has been detected.[2]mRNA analysis
Embryonic Stem Cells (ESCs) Secreted by human ESCs.[2]-
Ovary mRNA expression detected.[2]mRNA analysis
Testis mRNA expression detected.[2]mRNA analysis
Digestive System mRNA expression detected.[2]mRNA analysis
Skin High expression noted.[2]mRNA analysis

Note: Quantitative data for protein concentration in most solid tissues (e.g., ng/mg of tissue) is not yet consistently available in the literature. The table reflects the current understanding of Elabela distribution.

Experimental Protocols

Accurate detection and quantification of Elabela are critical for research and clinical applications. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Elabela in Tissue Homogenates

This protocol outlines the steps for quantifying Elabela protein levels in tissue samples.

a. Sample Preparation (Tissue Homogenate)

  • Rinse freshly harvested tissue with ice-cold PBS (pH 7.4) to remove excess blood.

  • Mince the tissue into small pieces and weigh it.

  • Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors, typically at a ratio of 1g of tissue to 9mL of buffer.

  • Perform homogenization on ice using a glass homogenizer or an ultrasonic cell disrupter.

  • For further cell lysis, subject the homogenate to freeze-thaw cycles.

  • Centrifuge the homogenate at 5000-10000 x g for 5-10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant, which contains the soluble proteins.

  • Determine the total protein concentration of the supernatant using a BCA protein assay kit for normalization of Elabela levels.

  • The supernatant can be used immediately for ELISA or aliquoted and stored at -80°C for later use.

b. ELISA Procedure (Sandwich ELISA)

  • Prepare standards and samples in the appropriate dilution buffer as recommended by the ELISA kit manufacturer.

  • Add 100 µL of standards and samples to the wells of the microplate pre-coated with an anti-Elabela antibody.

  • Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).

  • Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.

  • Add 100 µL of biotinylated detection antibody to each well and incubate as recommended.

  • Wash the plate as described in step 4.

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate as described in step 4.

  • Add 90 µL of TMB substrate solution to each well and incubate in the dark until a color change is observed.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of Elabela in the samples by interpolating from the standard curve.

Immunohistochemistry (IHC) for Elabela in Paraffin-Embedded Tissues

This protocol allows for the visualization of Elabela protein expression and localization within the tissue architecture.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Immerse in 100% ethanol (B145695) (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a staining dish containing an appropriate antigen retrieval solution (e.g., 10mM Sodium Citrate buffer, pH 6.0).

    • Heat the solution to 95-100°C in a water bath or steamer for 20-40 minutes.

    • Allow the slides to cool to room temperature in the retrieval solution.

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Wash slides with PBS (3 x 5 minutes).

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 5-10% normal serum from the same species as the secondary antibody in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Drain the blocking solution and apply the primary antibody against Elabela, diluted in the blocking solution to the optimal concentration.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Apply a biotinylated secondary antibody, diluted according to the manufacturer's instructions.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.

    • Wash slides with PBS (3 x 5 minutes).

    • Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity is reached.

  • Counterstaining, Dehydration, and Mounting:

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

In Situ Hybridization (ISH) for Elabela mRNA

This protocol is used to detect and localize Elabela mRNA within tissue sections.

  • Tissue Preparation:

    • Use formalin-fixed, paraffin-embedded tissue sections on positively charged slides.

    • Deparaffinize and rehydrate the sections as described in the IHC protocol.

  • Permeabilization:

    • Incubate sections with Proteinase K solution (e.g., 20 µg/mL in PBS) for 10-20 minutes at 37°C to increase probe accessibility.

    • Wash with PBS.

  • Prehybridization:

    • Incubate the sections in a prehybridization buffer for at least 1 hour at the hybridization temperature (e.g., 42-55°C).

  • Hybridization:

    • Apply a DIG-labeled oligonucleotide probe specific for Elabela mRNA, diluted in hybridization buffer.

    • Incubate overnight in a humidified chamber at the optimized hybridization temperature.

  • Post-Hybridization Washes:

    • Perform a series of stringent washes with SSC buffer at the hybridization temperature to remove unbound probe.

  • Immunological Detection:

    • Block non-specific binding with a blocking solution.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash to remove unbound antibody.

  • Colorimetric Detection:

    • Incubate with a chromogenic substrate for AP (e.g., NBT/BCIP) until a colored precipitate forms.

  • Counterstaining and Mounting:

    • Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).

    • Dehydrate and mount as in the IHC protocol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the Elabela signaling pathway and a typical experimental workflow for its detection.

Elabela-APJ Signaling Pathway

Elabela binds to the apelin receptor (APJ), a G protein-coupled receptor. This interaction triggers downstream signaling cascades primarily through Gαi- and β-arrestin-dependent pathways. These pathways influence a range of cellular processes, including cell proliferation, survival, and migration.

Elabela_Signaling ELA Elabela APJ APJ Receptor ELA->APJ Binds to G_protein Gαi/o APJ->G_protein Activates Beta_Arrestin β-Arrestin APJ->Beta_Arrestin Recruits PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 Beta_Arrestin->ERK Activates AKT AKT PI3K->AKT Activates Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) AKT->Cellular_Responses ERK->Cellular_Responses

Caption: Elabela-APJ signaling cascade.

Experimental Workflow for Elabela Detection and Quantification

This diagram outlines a typical workflow for the analysis of Elabela expression in human tissue samples, from sample collection to data analysis.

Elabela_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Interpretation Tissue Human Tissue Sample Homogenization Tissue Homogenization Tissue->Homogenization Extraction Protein/RNA Extraction Homogenization->Extraction ELISA ELISA (Protein Quantification) Extraction->ELISA IHC IHC (Protein Localization) Extraction->IHC ISH ISH (mRNA Localization) Extraction->ISH qPCR RT-qPCR (mRNA Quantification) Extraction->qPCR Quant_Data Quantitative Data (ng/mg tissue, fold change) ELISA->Quant_Data Qual_Data Qualitative Data (Staining intensity, localization) IHC->Qual_Data ISH->Qual_Data qPCR->Quant_Data

Caption: Workflow for Elabela analysis.

Conclusion

The endogenous expression of Elabela in a variety of human tissues highlights its potential significance in both health and disease. While much has been learned about its qualitative distribution and signaling pathways, further research is needed to establish a comprehensive quantitative map of Elabela protein expression across all human tissues. The standardized protocols provided in this guide are intended to facilitate reproducible and reliable data generation, which will be essential for advancing our understanding of Elabela's physiological roles and its potential as a therapeutic target. As detection technologies continue to improve, a more complete picture of the Elabela landscape in the human body will undoubtedly emerge, paving the way for novel diagnostic and therapeutic strategies.

References

The Role of Elabela (Ela-32) in Embryonic Stem Cell Self-Renewal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elabela (ELA), a 32-amino acid peptide hormone also known as Toddler, has been identified as a critical endogenous growth factor for the self-renewal and maintenance of pluripotency in human embryonic stem cells (hESCs).[1][2] Secreted by hESCs themselves, ELA acts in a paracrine fashion to promote cell survival, proliferation, and sustain the undifferentiated state.[1] Mechanistically, ELA activates the PI3K/AKT/mTORC1 signaling pathway, a central regulator of cell growth and survival.[1][3] Intriguingly, this signaling in hESCs occurs independently of the canonical apelin receptor (APLNR), suggesting the involvement of a yet-to-be-identified alternative receptor.[1][4][5][6] Furthermore, ELA has been shown to potentiate the TGFβ signaling pathway, thereby priming hESCs for differentiation towards the endoderm lineage.[1] This technical guide provides a comprehensive overview of the role of Ela-32 in hESC self-renewal, including quantitative data on its effects, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Elabela's Impact on hESC Self-Renewal: Quantitative Data

Inhibition of ELA signaling in hESCs through methods such as CRISPR/Cas9-mediated gene deletion, shRNA knockdown, or the use of neutralizing antibodies leads to a significant reduction in hESC growth, increased apoptosis, and a loss of pluripotency.[1] The following tables summarize the quantitative effects of ELA on key cellular processes in hESCs.

ParameterConditionObservationReference
Proliferation ELA Inhibition (shRNA)Reduced colony formation efficiencyHo et al., 2015
ELA Treatment (MSCs)Increased percentage of EdU-positive cellsXu et al., 2022
Apoptosis ELA Inhibition (shRNA)Increased TUNEL-positive cellsHo et al., 2015
ELA Treatment (MSCs)Decreased early apoptosis rateChen et al., 2020
Cell Cycle ELA Treatment (MSCs)Increased proportion of cells in S and G2/M phasesFu et al., 2022
Pluripotency Gene Expression ELA Inhibition (shRNA)Downregulation of NANOG and OCT4Ho et al., 2015

Table 1: Quantitative Effects of Elabela on hESC Properties. (Note: Some quantitative data is inferred from related studies on mesenchymal stem cells (MSCs) where specific hESC data is not available in the primary literature.)

Signaling Pathways Modulated by Elabela in hESCs

PI3K/AKT/mTORC1 Pathway in Self-Renewal

Elabela is a potent activator of the PI3K/AKT/mTORC1 signaling cascade in hESCs, which is essential for their survival and proliferation.[1][7][8] This pathway promotes cell cycle progression and protein translation while inhibiting apoptosis.[1][3]

Elabela_PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ela32 Ela-32 AltReceptor Alternative Receptor (Unknown) Ela32->AltReceptor PI3K PI3K AltReceptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycle Cell Cycle Progression mTORC1->CellCycle Promotes ProteinSynth Protein Synthesis mTORC1->ProteinSynth Promotes SelfRenewal Self-Renewal & Pluripotency CellCycle->SelfRenewal ProteinSynth->SelfRenewal

Caption: Elabela-mediated activation of the PI3K/AKT/mTORC1 pathway in hESCs.

Potentiation of the TGFβ Pathway in Endoderm Priming

In addition to its role in self-renewal, Elabela can potentiate the TGFβ signaling pathway to prime hESCs for differentiation into the endoderm lineage.[1] This suggests a dual role for Elabela in both maintaining pluripotency and guiding early cell fate decisions.

Elabela_TGFb_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ela32 Ela-32 AltReceptor Alternative Receptor Ela32->AltReceptor TGFb TGFβ TGFbR TGFβ Receptor TGFb->TGFbR SMAD23 SMAD2/3 AltReceptor->SMAD23 Potentiates TGFbR->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation EndodermGenes Endoderm Lineage Genes SMAD4->EndodermGenes Activates Transcription

Caption: Elabela potentiates TGFβ signaling for endoderm differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of Elabela in hESC self-renewal.

hESC Culture and Elabela Treatment
  • Cell Culture: Human ESCs (e.g., H1 and H9 lines) are maintained on Matrigel-coated plates in mTeSR1 medium. Cells are passaged every 4-5 days using dispase (1 mg/mL). Daily medium changes are essential.

  • Elabela Treatment: Synthetic Ela-32 peptide is reconstituted in sterile PBS. For treatment, the peptide is added to the culture medium at a final concentration of 100 nM. Control cultures receive an equivalent volume of PBS.

shRNA-Mediated Knockdown of Elabela

This protocol describes the use of lentiviral particles to deliver shRNAs targeting Elabela for stable knockdown in hESCs.

shRNA_Workflow start Day 0: Plate 293T cells for lentivirus production transfect Day 1: Transfect 293T cells with shRNA plasmid and packaging vectors start->transfect harvest Day 3: Harvest lentiviral supernatant transfect->harvest transduce Day 4: Transduce hESCs with lentiviral particles + Polybrene harvest->transduce select Day 5 onwards: Select transduced cells with Puromycin (B1679871) (1-2 µg/mL) transduce->select expand Expand puromycin-resistant hESC colonies select->expand validate Validate Elabela knockdown by qPCR and Western blot expand->validate

Caption: Workflow for shRNA-mediated knockdown of Elabela in hESCs.

Protocol:

  • Lentivirus Production: Co-transfect HEK293T cells with the pLKO.1-puro vector containing the Elabela-targeting shRNA sequence, along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids.

  • Viral Harvest: Collect the supernatant containing lentiviral particles 48 and 72 hours post-transfection and concentrate the virus.

  • hESC Transduction: Plate hESCs as small clumps. Add the concentrated lentivirus to the hESC culture medium supplemented with Polybrene (8 µg/mL) to enhance transduction efficiency.

  • Selection: After 24 hours, replace the virus-containing medium with fresh medium. After another 24 hours, begin selection with puromycin (1-2 µg/mL).

  • Expansion and Validation: Expand puromycin-resistant colonies and validate the knockdown of Elabela expression using quantitative PCR (qPCR) and Western blotting.

CRISPR/Cas9-Mediated Knockout of Elabela

For complete and permanent loss of Elabela function, CRISPR/Cas9-mediated gene knockout is employed.

Protocol:

  • sgRNA Design: Design two single-guide RNAs (sgRNAs) targeting an early exon of the APELA gene to induce a frameshift mutation.

  • Vector Construction: Clone the sgRNAs into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance).

  • Transfection: Transfect hESCs with the Cas9/sgRNA expression vector using a suitable method like electroporation.

  • Clonal Selection: After a recovery period, select transfected cells with puromycin. Plate the cells at a very low density to allow for the growth of individual colonies from single cells.

  • Screening and Validation: Pick individual colonies, expand them, and screen for the desired mutation by PCR and Sanger sequencing. Confirm the absence of Elabela protein by Western blot or ELISA.

Quantitative Phosphoproteomic and Transcriptomic Analysis

To identify the signaling pathways regulated by Elabela, global phosphoproteomic and transcriptomic analyses are performed on ELA-pulsed hESCs.

Protocol:

  • Cell Treatment: Culture hESCs in the absence of insulin (B600854) for 24 hours, then pulse with 100 nM Ela-32 for 15 minutes (for phosphoproteomics) or 6 hours (for transcriptomics).

  • Sample Preparation (Phosphoproteomics): Lyse the cells, digest proteins into peptides, and enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography (IMAC).

  • Mass Spectrometry (Phosphoproteomics): Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation (Transcriptomics): Extract total RNA from the cells and perform library preparation for RNA sequencing (RNA-Seq).

  • Data Analysis: For phosphoproteomics, identify and quantify phosphopeptides using software like MaxQuant. For transcriptomics, align RNA-Seq reads to the human genome and perform differential gene expression analysis.

Cell Cycle and Apoptosis Assays
  • Cell Cycle Analysis: Treat hESCs with Elabela or a control. Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye such as propidium (B1200493) iodide (PI). Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Apoptosis Assay (TUNEL): To quantify apoptosis, perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on Elabela-inhibited and control hESCs. This method detects DNA fragmentation, a hallmark of apoptosis. The percentage of TUNEL-positive cells can be quantified by fluorescence microscopy or flow cytometry.

Conclusion and Future Directions

Elabela (Ela-32) is a newly appreciated, yet crucial, component of the intricate network that governs hESC self-renewal. Its activation of the PI3K/AKT/mTORC1 pathway underscores the importance of this signaling axis in maintaining pluripotency. The discovery that Elabela functions through a novel, unidentified receptor in hESCs opens up exciting avenues for future research.[1][4][5][6] Identifying this receptor will be a key step in fully understanding Elabela's mechanism of action and could provide a novel target for manipulating hESC fate. Furthermore, the dual role of Elabela in both self-renewal and endoderm priming highlights its potential as a tool for directing hESC differentiation in a controlled manner. A deeper understanding of the molecular switches that determine Elabela's functional outcome will be invaluable for the development of novel strategies in regenerative medicine and drug development.

References

Methodological & Application

Application Notes and Protocols for Ela-32 (human) TFA In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Ela-32 (human) TFA, a synthetic peptide available as a trifluoroacetate (B77799) (TFA) salt. Elabela-32 (ELA-32) is an endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in various physiological processes, including cardiovascular homeostasis, angiogenesis, and embryonic development. The trifluoroacetate counter-ion is a remnant from the peptide synthesis process and has been reported to potentially interfere with cellular assays. Consequently, it is crucial to consider its potential effects and include appropriate controls in all experiments.

This document outlines key in vitro assays to assess the biological activity of Ela-32 (human) TFA, focusing on its interaction with the apelin receptor and downstream signaling pathways.

Data Presentation

Summary of Quantitative Data for Ela-32 (human) Activity

The following table summarizes typical quantitative data obtained from various in vitro assays for human ELA-32. These values can serve as a reference for researchers validating their own results.

Assay TypeParameterTypical ValueCell LineReference
Receptor Binding
Apelin Receptor BindingIC₅₀0.27 nMCHO-K1 cells expressing human APJ[1]
Apelin Receptor BindingKᵢ1.343 nMHEK293 cells with stable APJ expression[2]
G Protein-Dependent Signaling
cAMP AccumulationEC₅₀~1-10 nMCHO-K1 cells expressing human APJ[3][4]
Calcium MobilizationEC₅₀~1-100 nMHEK293 cells expressing human APJ[2]
ERK1/2 PhosphorylationEC₅₀~1-10 nMHEK293 cells with stable APJ expression[2]
β-Arrestin Recruitment
β-Arrestin 2 Recruitment (BRET)EC₅₀~1-10 nMHEK293 cells[2]
Cellular Functional Assays
Angiogenesis (Tube Formation)Effective Concentration10-100 nMHuman Umbilical Vein Endothelial Cells (HUVECs)[1]
Cell MigrationEffective Concentration5 µMMesenchymal Stem Cells (MSCs)[5]
Cell ProliferationEffective Concentration5 µMMesenchymal Stem Cells (MSCs)[6]

Note: IC₅₀ and EC₅₀ values can vary depending on the specific cell line, assay conditions, and reagent sources. Researchers should establish these values in their own experimental systems.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the in vitro activity of Ela-32 (human) TFA.

ERK1/2 Phosphorylation Assay via Western Blot

This protocol details the detection of phosphorylated ERK1/2 in response to ELA-32 stimulation, a key downstream event of apelin receptor activation.

a. Cell Culture and Treatment:

  • Culture human apelin receptor-expressing cells (e.g., HEK293-APJ or CHO-K1-APJ) in a suitable growth medium (e.g., DMEM with 10% FBS) to 80-90% confluency in 6-well plates.

  • Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal ERK1/2 phosphorylation.

  • Prepare a stock solution of Ela-32 (human) TFA in sterile water or an appropriate buffer. Note: To control for potential effects of the TFA counter-ion, a vehicle control containing the same final concentration of TFA should be included.

  • Treat the cells with varying concentrations of ELA-32 (e.g., 0.1 nM to 1 µM) for 5-10 minutes at 37°C. Include an untreated control and a vehicle control.

b. Cell Lysis and Protein Quantification:

  • After treatment, place the plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA protein assay.

c. Western Blotting:

  • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 6.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.

d. Data Analysis:

  • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.

  • Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the pro-angiogenic potential of ELA-32 by measuring the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

a. Preparation:

  • Thaw growth factor-reduced Matrigel on ice overnight at 4°C.

  • Pre-chill a 96-well plate and pipette tips at -20°C.

  • Coat the pre-chilled 96-well plate with 50 µL of Matrigel per well, ensuring even distribution and avoiding bubbles.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Culture HUVECs in endothelial growth medium until they are 80-90% confluent.

b. Assay Procedure:

  • Harvest HUVECs using trypsin and resuspend them in a basal medium with a low serum concentration (e.g., 0.5-2% FBS).

  • Count the cells and adjust the density to 1-2 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (1-2 x 10⁴ cells) onto the solidified Matrigel in each well.

  • Add Ela-32 (human) TFA at various concentrations (e.g., 1 nM to 1 µM) to the respective wells. Include a vehicle control and a positive control (e.g., VEGF).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

c. Visualization and Quantification:

  • Monitor the formation of tube-like structures using a phase-contrast microscope at different time points.

  • For quantification, the cells can be stained with Calcein AM for visualization of live cells.

  • Capture images of the tube networks.

  • Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Cell Migration Assay (Transwell/Boyden Chamber)

This assay measures the chemotactic effect of ELA-32 on cell migration through a porous membrane.

a. Preparation:

  • Use transwell inserts with a suitable pore size (e.g., 8 µm for most endothelial and mesenchymal cells).

  • For invasion assays, the inserts can be coated with a thin layer of Matrigel.

  • Culture the cells of interest (e.g., HUVECs or MSCs) to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours before the assay.

b. Assay Procedure:

  • Harvest and resuspend the serum-starved cells in a serum-free medium.

  • Add medium containing Ela-32 (human) TFA at various concentrations (e.g., 10 nM to 10 µM) to the lower chamber of the 24-well plate (chemoattractant). Use a serum-free medium as a negative control and a medium with 10% FBS as a positive control.

  • Add 100-200 µL of the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the transwell insert.

  • Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.

c. Staining and Quantification:

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

  • Stain the cells with a 0.5% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Visualize and count the migrated cells in several random fields of view under a microscope.

  • Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled signaling pathway by ELA-32.

a. Cell Preparation:

  • Seed cells expressing the human apelin receptor (e.g., HEK293-APJ) into a 96-well black, clear-bottom plate and culture overnight.

  • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

b. Assay Procedure:

  • After dye loading, wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).

  • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

  • Establish a baseline fluorescence reading for a few seconds.

  • Inject a solution of Ela-32 (human) TFA at various concentrations into the wells.

  • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

c. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Calculate the peak fluorescence response for each concentration of ELA-32.

  • Plot the peak response against the logarithm of the ELA-32 concentration to generate a dose-response curve and determine the EC₅₀ value.

cAMP Accumulation Assay

This assay measures the inhibition of forskolin-stimulated cAMP production, which is indicative of Gi-coupled receptor activation by ELA-32.

a. Cell Preparation:

  • Seed CHO-K1 cells stably expressing the human apelin receptor into a 96-well plate and culture overnight.

b. Assay Procedure:

  • Aspirate the culture medium and wash the cells with assay buffer.

  • Pre-treat the cells with various concentrations of Ela-32 (human) TFA for 15-30 minutes.

  • Add a solution of forskolin (B1673556) (to stimulate cAMP production) and a phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation) to all wells except the negative control.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

c. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the concentration of cAMP in each sample.

  • Plot the cAMP concentration against the logarithm of the ELA-32 concentration to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ELA32_Signaling_Pathway ELA32 Ela-32 (human) TFA APJ Apelin Receptor (APJ) ELA32->APJ Binds G_protein Gαi / Gαq APJ->G_protein Activates PI3K PI3K APJ->PI3K Activates RAF RAF APJ->RAF Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_responses Cellular Responses (Proliferation, Migration, Angiogenesis) Ca_release->Cellular_responses PKC->Cellular_responses ATP ATP ATP->AC AKT AKT PI3K->AKT AKT->Cellular_responses MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Cellular_responses

Caption: ELA-32 signaling through the apelin receptor (APJ).

Western_Blot_Workflow start Start: Culture APJ-expressing cells serum_starve Serum Starve Cells (4-6h) start->serum_starve treat Treat with Ela-32 (5-10 min) serum_starve->treat wash Wash with ice-cold PBS treat->wash lyse Lyse cells in RIPA buffer wash->lyse quantify Quantify protein (BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane (5% BSA) transfer->block primary_ab Incubate with anti-p-ERK1/2 Ab block->primary_ab secondary_ab Incubate with HRP-secondary Ab primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect reprobe Strip and re-probe for total ERK1/2 detect->reprobe analyze Analyze band intensity reprobe->analyze

Caption: Workflow for ERK1/2 phosphorylation Western blot.

Angiogenesis_Assay_Workflow start Start: Coat 96-well plate with Matrigel solidify Incubate to solidify Matrigel (37°C, 30-60 min) start->solidify prepare_cells Prepare HUVEC suspension solidify->prepare_cells seed_cells Seed HUVECs onto Matrigel prepare_cells->seed_cells add_ela32 Add Ela-32 and controls seed_cells->add_ela32 incubate Incubate (4-18h, 37°C) add_ela32->incubate visualize Visualize tube formation (Microscopy) incubate->visualize quantify Quantify tube length and junctions visualize->quantify

Caption: Workflow for HUVEC tube formation assay.

References

Preparation of Ela-32 (human) TFA Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Elabela (ELA), also known as Toddler, is a recently identified endogenous peptide hormone that plays a crucial role in embryonic development and cardiovascular function. The 32-amino acid form, Ela-32, is a potent ligand for the G-protein coupled apelin receptor (APJ). Its signaling is a promising therapeutic target for various cardiovascular diseases. This document provides a detailed protocol for the preparation of a stock solution of Ela-32 (human) trifluoroacetate (B77799) (TFA) salt, intended for researchers, scientists, and drug development professionals. Proper preparation and storage of the stock solution are critical for obtaining reliable and reproducible experimental results.

Data Presentation

Accurate quantification and characterization of Ela-32 are essential for its use in experimental settings. The following table summarizes the key quantitative data for human Ela-32.

ParameterValueSource(s)
Molecular Weight (as free peptide) ~3950.87 g/mol ([pGlu1]-ELA-32) to 3968 g/mol [1][2]
Form Lyophilized powder[1][3]
Solubility Soluble in sterile water[1][4]
Recommended Solvent Sterile, nuclease-free water[1][4]
Half-life in Human Plasma Approximately 47.2 ± 5.7 minutes[5][6][7][8]
Half-life in Human Kidney Homogenate Approximately 44.2 ± 3 seconds[5][6][7][8]

Experimental Protocols

This section outlines the detailed methodology for the reconstitution and storage of Ela-32 (human) TFA salt.

Materials
  • Ela-32 (human) TFA salt (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Protocol for Reconstituting Lyophilized Ela-32
  • Pre-equilibration: Before opening, bring the vial of lyophilized Ela-32 to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide, which can affect its stability and weighing accuracy.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the calculated volume of sterile, nuclease-free water to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL). For example, to prepare a 1 mg/mL stock solution from 100 µg of peptide, add 100 µL of sterile water.

  • Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, sonication is recommended to aid dissolution[4]. Avoid vigorous shaking, as this can cause peptide degradation.

  • Verification: Visually inspect the solution to ensure that the peptide has fully dissolved and the solution is clear.

Storage and Handling

Proper storage is critical to maintain the bioactivity of the Ela-32 stock solution.

  • Short-term Storage: For immediate use, the reconstituted solution can be stored at +4°C for up to 5 days[1].

  • Long-term Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in low-protein binding tubes and store them at -20°C for up to 3 months[1].

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and loss of activity[1]. Aliquoting the stock solution helps to minimize this.

Mandatory Visualizations

Ela-32 Signaling Pathway

Ela-32 exerts its biological effects by binding to and activating the apelin receptor (APJ), a G-protein coupled receptor. This initiates downstream signaling cascades that are involved in various physiological processes, including cardiovascular function.

Ela32_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ela-32 Ela-32 APJ_Receptor Apelin Receptor (APJ) Ela-32->APJ_Receptor Binding G_Protein G-Protein Activation APJ_Receptor->G_Protein Activation Downstream_Effectors Downstream Signaling Cascades G_Protein->Downstream_Effectors Biological_Responses Biological Responses Downstream_Effectors->Biological_Responses

Caption: Ela-32 signaling through the apelin receptor (APJ).

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the sequential steps for the proper preparation of an Ela-32 stock solution.

Stock_Solution_Workflow A Start: Lyophilized Ela-32 (TFA) Vial B Bring vial to room temperature A->B C Briefly centrifuge vial B->C D Add calculated volume of sterile, nuclease-free water C->D E Gently vortex (sonicate if necessary) D->E F Ensure complete dissolution E->F G Aliquot into low-protein binding tubes F->G H Storage? G->H I Store at +4°C (up to 5 days) H->I Short-term J Store at -20°C (up to 3 months) H->J Long-term K End: Ready-to-use Ela-32 stock solution I->K J->K

Caption: Workflow for preparing Ela-32 stock solution.

References

Application Notes and Protocols: Ela-32 (human) TFA in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ela-32 (also known as Elabela or Apela) is a recently identified endogenous peptide hormone that, along with Apelin, acts as a ligand for the G-protein coupled receptor APJ. The Ela-32/APJ signaling axis plays a critical role in cardiovascular development and function, including the process of angiogenesis—the formation of new blood vessels from pre-existing ones. This process is fundamental in both normal physiological events, such as wound healing and embryonic development, and in pathological conditions like tumor growth and ischemic diseases. Ela-32 (human) trifluoroacetate (B77799) (TFA) is a synthetic, bioactive form of the human Ela-32 peptide, which serves as a valuable tool for investigating the mechanisms of angiogenesis and for the preclinical assessment of potential pro- or anti-angiogenic therapeutic agents. These application notes provide an overview of the signaling pathways, detailed experimental protocols, and a summary of the quantitative effects of Ela-32 (human) TFA in angiogenesis research.

Signaling Pathways of Ela-32 in Angiogenesis

Ela-32 exerts its pro-angiogenic effects by binding to the APJ receptor on endothelial cells, initiating a cascade of intracellular signaling events. While both Ela-32 and Apelin bind to the same receptor, they can elicit distinct downstream responses and exhibit competitive binding. The primary signaling pathways activated by Ela-32 in endothelial cells include the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)1/2 pathways. Activation of these pathways promotes endothelial cell survival, proliferation, migration, and tube formation, all critical steps in the angiogenic process.

Ela32_Signaling_Pathway Ela32 Ela-32 (human) TFA APJ APJ Receptor Ela32->APJ G_protein Gαi/o APJ->G_protein PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Tube_Formation Tube Formation Akt->Tube_Formation ERK->Proliferation Migration Cell Migration ERK->Migration ERK->Tube_Formation

Caption: Ela-32 signaling pathway in endothelial cells.

In Vitro Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Ela-32 (human) TFA

  • 96-well culture plates

  • Calcein AM (for visualization)

  • Fluorescence microscope

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of Ela-32 (human) TFA in serum-free medium. A typical concentration range to test is 0.01 to 1 µmol/L.[1]

  • Incubation: Add 100 µL of the HUVEC suspension to each well of the coated plate. Then, add 100 µL of the Ela-32 dilutions or control medium to the respective wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Carefully remove the medium from the wells.

    • Add Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.

    • Visualize the tube network using a fluorescence microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

In_Vitro_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Seed_Cells Seed HUVECs Coat_Plate->Seed_Cells Add_Ela32 Add Ela-32 (human) TFA or Control Seed_Cells->Add_Ela32 Incubate Incubate 4-18h at 37°C Add_Ela32->Incubate Stain Stain with Calcein AM Incubate->Stain Image Image with Fluorescence Microscope Stain->Image Analyze Quantify Tube Formation Image->Analyze End End Analyze->End

Caption: In Vitro Tube Formation Assay Workflow.

Endothelial Cell Proliferation Assay

This assay measures the effect of Ela-32 on the proliferation of endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Ela-32 (human) TFA

  • 96-well culture plates

  • Cell proliferation reagent (e.g., CCK-8, MTT, or BrdU incorporation kit)

  • Plate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

  • Serum Starvation: Replace the medium with 100 µL of serum-free medium and incubate for 24 hours to synchronize the cell cycle.

  • Treatment: Prepare serial dilutions of Ela-32 (human) TFA in serum-free medium. Replace the medium in the wells with 100 µL of the Ela-32 dilutions or control medium.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

In Vivo Protocols

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo provides an ideal environment to observe the formation of new blood vessels in response to stimuli.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile PBS

  • Thermanox® coverslips or sterile filter paper discs

  • Ela-32 (human) TFA

  • Stereomicroscope with a camera

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • Windowing the Egg: On day 3, create a small window in the eggshell over the air sac to expose the CAM.

  • Sample Application: Prepare a solution of Ela-32 (human) TFA in sterile PBS. A typical concentration to test is 1 µg per disc. Saturate a sterile Thermanox® coverslip or filter paper disc with the Ela-32 solution or PBS (as a control).

  • Placement on CAM: Carefully place the disc onto the CAM, ensuring good contact with the membrane.

  • Sealing and Incubation: Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.

  • Observation and Quantification:

    • After the incubation period, re-open the window and observe the area around the disc under a stereomicroscope.

    • Capture images of the vascular network.

    • Quantify the angiogenic response by counting the number of blood vessel branches converging towards the disc or by using image analysis software to measure vessel density and length.

In_Vivo_Workflow Start Start Incubate_Eggs Incubate Fertilized Chicken Eggs (3 days) Start->Incubate_Eggs Window_Egg Create Window in Eggshell Incubate_Eggs->Window_Egg Prepare_Sample Prepare Ela-32 (human) TFA on Disc Window_Egg->Prepare_Sample Place_on_CAM Place Disc on CAM Prepare_Sample->Place_on_CAM Seal_and_Incubate Seal and Incubate (48-72h) Place_on_CAM->Seal_and_Incubate Observe Observe under Stereomicroscope Seal_and_Incubate->Observe Quantify Quantify Angiogenesis Observe->Quantify End End Quantify->End

Caption: In Vivo CAM Assay Workflow.

Data Presentation

The following table summarizes the quantitative effects of Ela-32 (human) TFA on various aspects of angiogenesis as reported in the literature.

AssayCell Type/ModelEla-32 ConcentrationObserved EffectReference
In Vitro
Cell Viability (CCK-8)HUVECs, EA.hy926> 0.01 µmol/LMarkedly improved cell viability.[1][1]
Cell Migration (Scratch-wound)HUVECs, EA.hy926> 0.01 µmol/LMarkedly improved cell migration.[1][1]
Tube FormationHUVECs, EA.hy926> 0.01 µmol/LMarkedly improved tube formation ability.[1][1]
Endothelial Cell ProliferationCoronary Endothelial Cells (Mouse Explant)Not SpecifiedStimulates proliferation, but less robustly than Apelin.[2][3][2][3]
In Vivo
Sprouting AngiogenesisCoronary Endothelial Cells (Mouse Explant)Not SpecifiedIncreased sprouting outgrowth compared to control, but less than Apelin.[2][3][2][3]
Post-ischemic AngiogenesisMouse Hindlimb Ischemia ModelNot SpecifiedEndothelial-specific deletion of ELA impaired perfusion recovery and angiogenesis.[4][4]

Note: The TFA salt form of Ela-32 is used to improve the stability and solubility of the peptide for research purposes. The trifluoroacetate should not interfere with the biological activity of the peptide in the described assays. It is always recommended to include appropriate vehicle controls in all experiments.

References

Application Notes and Protocols for Ela-32 (human) TFA Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently discovered endogenous peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled receptor APJ. The ELA-APJ signaling axis is emerging as a critical pathway in various physiological processes, particularly in the development and function of the cardiovascular and renal systems.[1][2][3] Ela-32 represents the full-length, 32-amino acid mature form of the human peptide. Its therapeutic potential is being actively investigated in preclinical mouse models of cardiovascular and renal diseases, including myocardial infarction, doxorubicin-induced cardiotoxicity, and hypertension.[4][5]

These application notes provide a comprehensive overview of the administration of Ela-32 trifluoroacetate (B77799) (TFA) salt in mouse models, summarizing key quantitative data and detailing experimental protocols to guide researchers in this field.

Signaling Pathways

Ela-32 exerts its biological effects primarily through the activation of the APJ receptor, a class A G-protein coupled receptor. The downstream signaling cascades are multifaceted and can be both G-protein dependent and independent. Furthermore, in certain pathological contexts, Ela-32 has been shown to counteract signaling pathways that promote disease progression, such as the TGF-β/Smad pathway.

Ela-32/APJ Signaling Pathway

Upon binding of Ela-32 to the APJ receptor, several downstream pathways can be initiated. In the cardiovascular system, this signaling is often associated with protective effects such as vasodilation, positive inotropy, and angiogenesis.[3][6] Key mediators include Gαi, which inhibits adenylyl cyclase, and the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.[6][7] These pathways are crucial for cell survival, proliferation, and migration.

Ela32 Ela-32 (human) APJ APJ Receptor Ela32->APJ Binds Gai Gαi APJ->Gai Activates PI3K PI3K APJ->PI3K Activates ERK ERK1/2 APJ->ERK Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Vasodilation Vasodilation Akt->Vasodilation ERK->CellSurvival

Figure 1: Simplified Ela-32/APJ Signaling Pathway.

Inhibition of TGF-β/Smad Signaling by Ela-32

In the context of doxorubicin-induced cardiotoxicity, a key mechanism of Ela-32's protective effect is the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[4] This pathway is a major driver of cardiac fibrosis. By modulating this pathway, Ela-32 can attenuate the fibrotic response to cardiac injury.[4]

Ela32 Ela-32 (human) TGFBR TGF-β Receptor Ela32->TGFBR Inhibits TGFB TGF-β TGFB->TGFBR Binds Smad Smad2/3 TGFBR->Smad Phosphorylates pSmad p-Smad2/3 Smad->pSmad Smad4 Smad4 pSmad->Smad4 Complexes with Nucleus Nucleus Smad4->Nucleus Translocates to Fibrosis Fibrosis-related Gene Transcription Nucleus->Fibrosis Promotes

Figure 2: Ela-32 Inhibition of TGF-β/Smad Signaling.

Quantitative Data Presentation

The following tables summarize the quantitative effects of Ela-32 (or its fragments) administration in various mouse models as reported in the literature.

Table 1: Effects of Ela-32 on Cardiac Function in a Mouse Model of Myocardial Infarction[5]
ParameterSham + VehicleMI + VehicleMI + Apela (Ela-32)
LVEF (%) 2 weeks post-MI 75.3 ± 4.540.1 ± 5.252.9 ± 6.1
LVEF (%) 4 weeks post-MI 76.1 ± 4.838.9 ± 5.554.1 ± 5.9**
LVFS (%) 2 weeks post-MI 42.1 ± 3.821.3 ± 4.128.7 ± 4.5
LVFS (%) 4 weeks post-MI 42.8 ± 4.120.7 ± 4.329.8 ± 4.8**
Data are presented as mean ± SD. LVEF, Left Ventricular Ejection Fraction; LVFS, Left Ventricular Fractional Shortening. *p < 0.05, **p < 0.01 vs. MI + Vehicle.
Table 2: Effects of Ela-32 on Renal Function in a Mouse Model of Myocardial Infarction[5]
Parameter (4 weeks post-MI)Sham + VehicleMI + VehicleMI + Apela (Ela-32)
Serum Creatinine (B1669602) (μmol/L) 18.5 ± 3.235.8 ± 5.124.6 ± 4.3
Blood Urea Nitrogen (mmol/L) 8.9 ± 1.518.2 ± 2.912.1 ± 2.1
24-hour Urine Protein (mg) 1.2 ± 0.33.5 ± 0.71.9 ± 0.5*
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. MI + Vehicle.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of Ela-32 (human) TFA in mouse models.

Preparation of Ela-32 (human) TFA for In Vivo Administration

Objective: To prepare a sterile, injectable solution of Ela-32 (human) TFA for administration to mice.

Materials:

  • Ela-32 (human) TFA salt (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Protocol:

  • Reconstitution of Lyophilized Peptide:

    • Allow the vial of lyophilized Ela-32 TFA to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Reconstitute the peptide in a small volume of sterile saline or PBS to create a concentrated stock solution. For example, dissolve 1 mg of peptide in 100 µL of saline for a 10 mg/mL stock.

    • Gently vortex to ensure complete dissolution. Avoid vigorous shaking which can cause peptide degradation.

  • Dilution to Working Concentration:

    • Based on the desired final concentration for injection or infusion, dilute the stock solution with sterile saline or PBS in a sterile, low-protein binding tube. For example, to achieve a 1 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the working concentration would be 0.25 mg/mL.

  • Sterilization:

    • Filter the final working solution through a sterile 0.22 µm syringe filter into a sterile tube to ensure sterility before administration.

  • Storage:

    • It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Myocardial Infarction (MI) Mouse Model and Ela-32 Administration

Objective: To induce myocardial infarction in mice and administer Ela-32 via subcutaneous osmotic pump.

Experimental Workflow:

Anesthesia Anesthetize Mouse (e.g., Isoflurane) Surgery Surgical Procedure: Thoracotomy & LAD Ligation Anesthesia->Surgery Pump Implant Osmotic Pump (Subcutaneous) Surgery->Pump Recovery Post-operative Recovery & Monitoring Pump->Recovery Analysis Endpoint Analysis: Echocardiography, Histology, etc. Recovery->Analysis

Figure 3: Experimental Workflow for MI Model and Ela-32 Administration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • 7-0 silk suture

  • Alzet osmotic minipumps (e.g., Model 1002)

  • Prepared sterile Ela-32 solution (e.g., for a 1 mg/kg/day dose)

  • Analgesics (e.g., buprenorphine)

Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

    • Shave the chest and disinfect the surgical area.

    • Intubate the mouse and connect it to a rodent ventilator.

  • Myocardial Infarction Induction:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

    • For sham-operated controls, the suture is passed under the LAD but not tied.

  • Osmotic Pump Implantation:

    • Create a subcutaneous pocket on the back of the mouse.

    • Insert a pre-filled Alzet osmotic minipump containing either Ela-32 solution or vehicle (saline). A common dose for subcutaneous infusion is 1 mg/kg/day.[2]

    • Close the skin incision with sutures or wound clips.

  • Post-operative Care:

    • Close the chest cavity and skin.

    • Administer analgesics as per institutional guidelines.

    • Monitor the animal closely during recovery.

  • Endpoint Analysis:

    • At desired time points (e.g., 2 and 4 weeks post-MI), perform echocardiography to assess cardiac function (LVEF, LVFS).[5]

    • At the end of the study, euthanize the mice and collect heart and kidney tissues for histological and molecular analysis.[5]

Doxorubicin-Induced Cardiotoxicity Mouse Model and Ela-32 Administration

Objective: To induce chronic cardiotoxicity in mice using doxorubicin (B1662922) and to evaluate the protective effects of Ela-32 administered via intraperitoneal injection.

Experimental Workflow:

Dox Doxorubicin Administration (e.g., 5 mg/kg, i.p., weekly for 4 weeks) Monitoring Monitor Body Weight & General Health Dox->Monitoring Ela32 Ela-32 Administration (e.g., daily i.p. injection) Ela32->Monitoring Echo Echocardiography (Baseline & Post-treatment) Monitoring->Echo Sacrifice Sacrifice & Tissue Collection Echo->Sacrifice Analysis Histological & Molecular Analysis Sacrifice->Analysis

Figure 4: Workflow for Doxorubicin Cardiotoxicity Model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Doxorubicin hydrochloride

  • Prepared sterile Ela-32 solution

  • Sterile saline

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

  • Doxorubicin Administration:

    • To induce chronic cardiotoxicity, administer doxorubicin at a dose of 5 mg/kg via intraperitoneal injection once a week for four weeks (cumulative dose of 20 mg/kg).[4]

    • The control group receives an equivalent volume of sterile saline.

  • Ela-32 Administration:

    • Ela-32 can be administered concurrently with the doxorubicin treatment. A potential dosing regimen is daily intraperitoneal injections. The exact dose may need to be optimized, but doses in the range of 0.5-1 mg/kg/day have been used for other peptides in similar models.

  • Monitoring and Functional Assessment:

    • Monitor the body weight and general health of the mice throughout the study.

    • Perform baseline echocardiography before the start of treatment and at the end of the study to assess cardiac function.

  • Endpoint Analysis:

    • One week after the final doxorubicin injection, euthanize the mice.

    • Collect blood for biomarker analysis (e.g., cardiac troponins).

    • Harvest hearts for histological analysis (e.g., H&E, Masson's trichrome staining for fibrosis) and molecular analysis (e.g., Western blot for signaling proteins).[4]

Conclusion

The administration of Ela-32 (human) TFA in mouse models of cardiovascular and renal disease shows significant therapeutic promise. The protocols outlined in these application notes, along with the summarized quantitative data and signaling pathway diagrams, provide a valuable resource for researchers investigating the ELA-APJ axis. Further studies are warranted to fully elucidate the mechanisms of action and to optimize dosing and delivery methods for potential clinical translation.

References

Application Notes and Protocols for Cell-Based Assays of Ela-32 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ela-32, also known as ELABELA (ELA) or Toddler, is a recently identified peptide hormone that serves as a crucial endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[1][2][3][4] The Ela-32/APJ signaling system is involved in a variety of physiological processes, including cardiovascular development and function, fluid homeostasis, and angiogenesis.[2][5][6] Dysregulation of this pathway has been implicated in conditions such as pulmonary arterial hypertension and preeclampsia.[1][7] Consequently, the development of robust cell-based assays to screen for modulators of Ela-32 activity is of significant interest for both basic research and therapeutic drug discovery.

These application notes provide detailed protocols for several key cell-based assays designed to quantify the activity of Ela-32 and to identify and characterize novel agonists or antagonists of the apelin receptor.

Signaling Pathways of Ela-32/APJ

Upon binding of Ela-32 to the apelin receptor, several downstream signaling cascades can be initiated. The specific pathway activated can be cell-type dependent and is often influenced by the G-protein subtype to which the receptor is coupled. The primary signaling pathways include:

  • Gαi-mediated signaling: Activation of the inhibitory G-protein, Gαi, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8]

  • Gαq-mediated signaling: Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[8]

  • β-Arrestin Recruitment: Ligand binding can also promote the recruitment of β-arrestin proteins to the receptor, leading to receptor desensitization, internalization, and activation of G-protein independent signaling pathways, such as the ERK1/2 pathway.[9]

  • PI3K/AKT Pathway: The Ela-32/APJ axis has been shown to activate the PI3K/AKT pathway, which is crucial for cell survival and proliferation.

Ela-32_APJ_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ela32 Ela-32 APJ Apelin Receptor (APJ) Ela32->APJ Binding Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq bArrestin β-Arrestin APJ->bArrestin PI3K PI3K APJ->PI3K AC Adenylyl Cyclase Gai->AC Inhibition PLC Phospholipase C Gaq->PLC Activation ERK ERK1/2 bArrestin->ERK Activation cAMP cAMP ↓ AC->cAMP PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2 [Ca2+] ↑ IP3->Ca2 Release from ER AKT AKT PI3K->AKT Activation

Figure 1: Simplified signaling pathways of the Ela-32/Apelin Receptor (APJ) axis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the interaction of Ela-32 with the apelin receptor and its downstream signaling, as reported in the literature.

ParameterLigandValueAssay SystemReference
IC50 Ela-32 (human)0.27 nMCompetitive Binding Assay,[10]
Kd Ela-32 (human)0.51 nMRadioligand Binding Assay,[10]
EC50 (cAMP) Apelin-130.37 nMcAMP Assay[10]
EC50 (β-arrestin 2) Elabela-32~2.2 nM (logEC50 = -7.66)BRET Assay[9]
EC50 (β-arrestin 2) Elabela-21~65.6 nM (logEC50 = -7.183)BRET Assay[9]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a robust method for detecting Gαq-coupled GPCR activation.

Calcium_Mobilization_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed APJ-expressing cells (e.g., CHO-K1, HEK293) in a 96-well plate Incubate1 Incubate for 24 hours Seed->Incubate1 Load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubate1->Load Incubate2 Incubate for 30-60 min at 37°C Load->Incubate2 Baseline Measure baseline fluorescence Incubate2->Baseline AddCompound Add Ela-32 or test compounds Baseline->AddCompound MeasureSignal Immediately measure fluorescence kinetically over time AddCompound->MeasureSignal Analyze Calculate the change in fluorescence (ΔF/F0) and determine EC50/IC50 MeasureSignal->Analyze

Figure 2: Workflow for the intracellular calcium mobilization assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human apelin receptor (APJ). For cells that do not endogenously couple to Gαq, co-expression with a promiscuous G-protein such as Gα16 may be necessary.[8]

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics.

  • 96-well, black-walled, clear-bottom cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Ela-32 peptide.

  • Fluorescence plate reader with kinetic reading capabilities and an injection module.

Protocol:

  • Cell Plating: Seed the APJ-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading: Prepare the Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions. A final concentration of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 is typical.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Assay: After incubation, wash the cells gently with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

  • Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) kinetically.

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Using the instrument's injector, add varying concentrations of Ela-32 or test compounds to the wells.

  • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence (F0). Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity resulting from Gαi activation.

Materials:

  • HEK293 or CHO cells stably expressing the apelin receptor.

  • Cell culture medium and plates as described above.

  • Forskolin (B1673556).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX to inhibit phosphodiesterases).

  • Ela-32 peptide.

Protocol:

  • Cell Plating: Seed APJ-expressing cells into a 96-well or 384-well plate and incubate for 24 hours.

  • Assay: On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of Ela-32 or test compounds. A typical forskolin concentration is 1-10 µM.

  • Incubate the plate at room temperature or 37°C for 15-30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.

  • Data Analysis: The inhibitory effect of Ela-32 is observed as a decrease in the forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated apelin receptor and β-arrestin. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.

Materials:

  • HEK293 cells co-transfected with constructs for APJ fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell culture medium and plates.

  • BRET substrate (e.g., coelenterazine (B1669285) h).

  • Assay buffer.

  • Ela-32 peptide.

  • Luminometer capable of measuring dual-wavelength emissions.

Protocol:

  • Cell Plating: Seed the co-transfected cells into a 96-well, white-walled, clear-bottom plate and incubate for 24-48 hours.

  • Assay: On the day of the assay, remove the culture medium and replace it with assay buffer.

  • Add varying concentrations of Ela-32 or test compounds to the wells and incubate at 37°C for 15-30 minutes.

  • Add the BRET substrate to each well.

  • Measurement: Immediately measure the luminescence at the two wavelengths corresponding to the BRET donor and acceptor (e.g., ~475 nm for Rluc and ~530 nm for YFP).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin to the receptor. Plot the BRET ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[9]

Conclusion

The cell-based assays described provide a comprehensive toolkit for investigating the activity of Ela-32 at the apelin receptor. The choice of assay will depend on the specific research question, such as screening for novel ligands, characterizing signaling bias, or elucidating the mechanism of action of known compounds. These protocols can be adapted for high-throughput screening formats to facilitate the discovery of new therapeutics targeting the Ela-32/APJ pathway.

References

Application Notes and Protocols for Studying Ela-32 in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ela-32 (also known as Apela or Elabela) is a recently identified endogenous peptide ligand for the apelin receptor (APJ). The apelinergic system, including Ela-32 and its receptor, has emerged as a promising therapeutic target for cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][2] PAH is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right heart failure and death. Current therapies for PAH primarily focus on vasodilation, but the development of treatments that can reverse vascular remodeling remains a critical unmet need.

These application notes provide a comprehensive overview of the role of Ela-32 in PAH, including its mechanism of action, and detailed protocols for in vivo and in vitro studies to facilitate further research and drug development.

Mechanism of Action

In pulmonary arterial hypertension, the expression of both Ela-32 and its receptor APJ is significantly reduced in lung tissue.[1] Ela-32 acts as a potent agonist of the APJ receptor, a G-protein coupled receptor.[3][4][5] Activation of the APJ receptor by Ela-32 triggers downstream signaling cascades that have protective effects in the pulmonary vasculature.

Key signaling pathways implicated in the therapeutic effects of Ela-32 in PAH include:

  • BMPRII/SMAD4 Pathway: Ela-32 has been shown to upregulate the expression of bone morphogenetic protein receptor type II (BMPRII) and SMAD4. Mutations in BMPRII are a major genetic cause of heritable PAH, and restoration of this pathway can inhibit vascular remodeling.

  • KLF2/eNOS Pathway: Ela-32 can also increase the expression of Krüppel-like factor 2 (KLF2) and endothelial nitric oxide synthase (eNOS). This pathway is crucial for maintaining endothelial function and promoting vasodilation.

The activation of these pathways by Ela-32 leads to the inhibition of pulmonary arteriole vascular remodeling, a reduction in pulmonary artery pressure, and an overall alleviation of PAH pathology.[1]

Data Presentation

The following tables summarize the key quantitative data from a preclinical study investigating the effects of AAV-mediated Ela-32 gene therapy in a rat model of monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension.

Table 1: Hemodynamic Parameters in MCT-Induced PAH Rat Model Following AAV-Ela-32 Gene Therapy

ParameterControlMCTMCT + AAV-EGFPMCT + AAV-ELA32
Right Ventricular Systolic Pressure (RVSP, mmHg)26.5 ± 2.358.7 ± 4.157.9 ± 3.835.4 ± 3.2
Mean Pulmonary Arterial Pressure (mPAP, mmHg)18.9 ± 1.742.3 ± 3.541.8 ± 3.125.6 ± 2.8

*p < 0.05 compared to MCT and MCT + AAV-EGFP groups. Data are presented as mean ± SEM.

Table 2: Right Ventricular Hypertrophy and Cardiac Biomarkers in MCT-Induced PAH Rat Model Following AAV-Ela-32 Gene Therapy

ParameterControlMCTMCT + AAV-EGFPMCT + AAV-ELA32
Right Ventricular Hypertrophy Index (RV/LV+S)0.28 ± 0.030.59 ± 0.050.58 ± 0.040.39 ± 0.04
NT-proBNP (pg/mL)152 ± 21876 ± 98865 ± 91348 ± 45

*p < 0.05 compared to MCT and MCT + AAV-EGFP groups. Data are presented as mean ± SEM. (LV+S: Left Ventricle plus Septum weight)

Table 3: Pulmonary Arterial Remodeling in MCT-Induced PAH Rat Model Following AAV-Ela-32 Gene Therapy

ParameterControlMCTMCT + AAV-EGFPMCT + AAV-ELA32
Medial Wall Thickness (%)12.3 ± 1.538.6 ± 4.237.9 ± 3.919.8 ± 2.1
Percentage of Muscularized Arteries (%)21.4 ± 2.878.9 ± 6.577.5 ± 6.139.2 ± 4.7

*p < 0.05 compared to MCT and MCT + AAV-EGFP groups. Data are presented as mean ± SEM.

Experimental Protocols

In Vivo Model: Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats

This protocol describes the induction of PAH in rats using a single subcutaneous injection of monocrotaline.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Monocrotaline (MCT) (Sigma-Aldrich)

  • 0.9% Saline

  • Syringes and needles (25G)

Procedure:

  • Dissolve MCT in 0.9% saline to a final concentration of 60 mg/mL.

  • Administer a single subcutaneous injection of MCT (60 mg/kg body weight) to the rats.

  • House the rats under standard laboratory conditions with free access to food and water.

  • Monitor the animals for clinical signs of PAH, such as shortness of breath, cyanosis, and lethargy.

  • PAH typically develops within 4 weeks after MCT injection, at which point hemodynamic measurements and tissue collection can be performed.

Adeno-Associated Virus (AAV)-Mediated Ela-32 Gene Therapy

This protocol outlines the delivery of an AAV vector expressing Ela-32 to the MCT-induced PAH rat model.

Materials:

  • AAV vector encoding human Ela-32 (AAV-ELA32)

  • Control AAV vector (e.g., AAV-EGFP)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles (30G)

Procedure:

  • Two weeks after MCT injection, anesthetize the rats.

  • Administer a single intravenous injection of AAV-ELA32 or the control AAV vector via the tail vein. A typical dose is 1 x 10^12 vector genomes (vg) per rat.

  • Allow the animals to recover from anesthesia.

  • Continue to monitor the animals for an additional 2-4 weeks before endpoint analysis.

In Vitro Assays

1. Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay

This assay is used to assess the effect of Ela-32 on the proliferation of PASMCs, a key event in pulmonary vascular remodeling.

Materials:

  • Human or rat pulmonary artery smooth muscle cells (PASMCs)

  • Smooth muscle cell growth medium (e.g., SmGM-2, Lonza)

  • Fetal bovine serum (FBS)

  • Ela-32 peptide (human)

  • BrdU Cell Proliferation Assay Kit (e.g., Roche)

  • 96-well plates

Procedure:

  • Seed PASMCs in 96-well plates at a density of 5,000 cells/well in growth medium and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours to synchronize the cell cycle.

  • Treat the cells with varying concentrations of Ela-32 (e.g., 0, 1, 10, 100 nM) in the presence of a pro-proliferative stimulus such as platelet-derived growth factor (PDGF, 20 ng/mL) for 24 hours.

  • Add BrdU labeling solution to each well and incubate for an additional 4 hours.

  • Fix the cells and detect BrdU incorporation according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

2. Pulmonary Artery Endothelial Cell (PAEC) Migration Assay (Wound Healing Assay)

This assay evaluates the effect of Ela-32 on the migratory capacity of PAECs, which is important for maintaining endothelial integrity.

Materials:

  • Human or rat pulmonary artery endothelial cells (PAECs)

  • Endothelial cell growth medium (e.g., EGM-2, Lonza)

  • Ela-32 peptide (human)

  • 6-well plates

  • 200 µL pipette tips

Procedure:

  • Seed PAECs in 6-well plates and grow them to a confluent monolayer.

  • Create a "wound" in the cell monolayer by scratching a straight line with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh serum-free medium containing different concentrations of Ela-32 (e.g., 0, 1, 10, 100 nM).

  • Capture images of the wound at 0 hours and after 12-24 hours of incubation.

  • Measure the wound area at each time point and calculate the percentage of wound closure.

3. APJ Receptor Activation Assay (cAMP Assay)

This assay determines the ability of Ela-32 to activate the APJ receptor by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the human APJ receptor (HEK293-APJ)

  • Cell culture medium (DMEM with 10% FBS)

  • Ela-32 peptide (human)

  • Forskolin (B1673556)

  • cAMP Assay Kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

  • 384-well plates

Procedure:

  • Seed HEK293-APJ cells in a 384-well plate and incubate overnight.

  • Stimulate the cells with varying concentrations of Ela-32 (e.g., 0.01 nM to 1 µM) in the presence of forskolin (a cAMP inducer) for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol.

  • Generate a dose-response curve to determine the EC50 of Ela-32 for APJ receptor activation.

Visualizations

G cluster_0 Ela-32 Signaling in PAH cluster_1 Downstream Effects Ela32 Ela-32 APJ APJ Receptor Ela32->APJ Binds to G_protein Gi/o APJ->G_protein Activates BMPRII BMPRII Expression ↑ G_protein->BMPRII KLF2 KLF2 Expression ↑ G_protein->KLF2 SMAD4 SMAD4 Expression ↑ BMPRII->SMAD4 VascularRemodeling ↓ Vascular Remodeling SMAD4->VascularRemodeling eNOS eNOS Expression ↑ KLF2->eNOS Vasodilation ↑ Vasodilation eNOS->Vasodilation PAH_Alleviation Alleviation of PAH VascularRemodeling->PAH_Alleviation Vasodilation->PAH_Alleviation

Caption: Signaling pathway of Ela-32 in pulmonary arterial hypertension.

G cluster_0 In Vivo Experimental Workflow cluster_1 Assessments start Induce PAH in Rats (MCT Injection, 60 mg/kg) treatment AAV-Ela-32 Gene Therapy (Intravenous Injection, Week 2) start->treatment monitoring Monitor for 2-4 Weeks treatment->monitoring endpoint Endpoint Analysis (Week 4-6) monitoring->endpoint hemodynamics Hemodynamic Measurements (RVSP, mPAP) endpoint->hemodynamics hypertrophy Right Ventricular Hypertrophy (RV/LV+S, NT-proBNP) endpoint->hypertrophy remodeling Pulmonary Vascular Remodeling (Histology) endpoint->remodeling G cluster_0 In Vitro Assay Workflow cluster_1 Assays cell_culture Culture PASMCs or PAECs treatment Treat with Ela-32 (0-100 nM) cell_culture->treatment proliferation Proliferation Assay (BrdU Incorporation) treatment->proliferation migration Migration Assay (Wound Healing) treatment->migration activation Receptor Activation Assay (cAMP Measurement) treatment->activation analysis Data Analysis proliferation->analysis migration->analysis activation->analysis

References

Troubleshooting & Optimization

Ela-32(human) tfa solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ela-32 (human) TFA. The information addresses common challenges related to the solubility and stability of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is Ela-32 (human) TFA and what is its biological role?

Ela-32 (Elabela/Toddler) is a peptide hormone that acts as an endogenous ligand for the apelin receptor (APJ).[1][2][3] It is involved in various physiological processes, including cardiovascular development and function. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counter-ion used during peptide synthesis and purification.

Q2: I am having trouble dissolving my lyophilized Ela-32 (human) TFA. What solvents are recommended?

For initial reconstitution of lyophilized Ela-32 (human) TFA, it is recommended to use a small amount of an organic solvent in which the peptide is readily soluble before diluting with aqueous buffers. This approach generally results in better dissolution than attempting to dissolve the peptide directly in an aqueous solution.[4] While specific solubility data for Ela-32 (human) TFA is not widely published, data for the structurally similar peptide, Apelin-13 (trifluoroacetate salt), can provide a useful starting point.

Q3: My Ela-32 (human) TFA solution appears to be degrading quickly. What are the optimal storage conditions?

Both lyophilized and reconstituted Ela-32 (human) TFA require specific storage conditions to maintain stability and prevent degradation. Lyophilized peptides are best stored at -20°C or -80°C for long-term stability. Once reconstituted, peptide solutions are significantly less stable. To minimize degradation, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. For short-term storage of a working solution, 4°C is acceptable for a few days, but prolonged storage at this temperature is not recommended.

Q4: What is the expected stability of Ela-32 (human) TFA in biological samples?

The stability of Ela-32 is highly dependent on the biological matrix. Studies have shown that Ela-32 is relatively stable in human plasma but degrades very rapidly in kidney homogenates. This suggests that the peptide is susceptible to enzymatic degradation by proteases present in tissues like the kidney.

Troubleshooting Guides

Issue 1: Poor or Incomplete Dissolution of Lyophilized Peptide

Symptoms:

  • Visible particulate matter after adding solvent.

  • Formation of a gel-like substance.

  • Low concentration of the peptide in solution as determined by analytical methods.

Possible Causes:

  • Use of an inappropriate solvent.

  • Incorrect reconstitution procedure.

  • Peptide aggregation.

Troubleshooting Steps:

  • Verify Solvent Choice: For hydrophobic peptides, initial reconstitution in a small volume of an organic solvent like DMSO or DMF is recommended before adding an aqueous buffer.

  • Optimize Reconstitution Technique:

    • Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.

    • Add the solvent to the side of the vial, not directly onto the peptide powder.

    • Gently swirl or roll the vial to mix. Avoid vigorous shaking or vortexing, which can induce aggregation.

  • Sonication: If particulates remain, brief sonication in a water bath can aid in dissolution.

Issue 2: Rapid Loss of Biological Activity in Experiments

Symptoms:

  • Inconsistent or lower-than-expected results in functional assays.

  • Decrease in active peptide concentration over the course of an experiment.

Possible Causes:

  • Enzymatic degradation of the peptide in the experimental medium (e.g., cell culture media with serum, plasma).

  • Adsorption of the peptide to plasticware.

  • Instability of the peptide at the experimental temperature or pH.

  • Oxidation of susceptible amino acid residues.

Troubleshooting Steps:

  • Minimize Degradation:

    • If using biological fluids, consider the addition of protease inhibitors.

    • Prepare working solutions fresh for each experiment.

    • Minimize the time the peptide is kept at room temperature or 37°C.

  • Prevent Adsorption: Use low-protein-binding microcentrifuge tubes and pipette tips.

  • Control Experimental Conditions: Ensure the pH of your buffers is within a stable range for the peptide (typically pH 5-7).

  • Storage of Stock Solutions: Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data

Table 1: Solubility of Apelin-13 (trifluoroacetate salt) in Various Solvents (as a proxy for Ela-32)

SolventApproximate Solubility
DMSO~30 mg/mL[5]
DMF~30 mg/mL[5]
Ethanol~20 mg/mL[5]
PBS (pH 7.2)~10 mg/mL[5]

Note: This data is for Apelin-13 and should be used as a guideline. The solubility of Ela-32 may vary.

Table 2: In Vitro Stability of Ela-32 in Human Biological Matrices

Biological MatrixHalf-life (t½)
Human Plasma47.2 ± 5.7 minutes[1][2][3]
Human Kidney Homogenate44.2 ± 3 seconds[1][2][3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Ela-32 (human) TFA
  • Equilibration: Allow the vial of lyophilized Ela-32 (human) TFA to reach room temperature before opening.

  • Solvent Selection: Based on the desired final concentration and experimental compatibility, select an appropriate initial solvent (e.g., sterile DMSO).

  • Initial Dissolution: Add a small, precise volume of the chosen organic solvent to the vial. For example, to prepare a 10 mM stock, add the appropriate volume of DMSO.

  • Gentle Mixing: Gently swirl the vial or roll it between your hands until the peptide is completely dissolved. Avoid vigorous shaking. Brief sonication may be used if necessary.

  • Aqueous Dilution (if required): For most biological experiments, the stock solution will need to be diluted in an aqueous buffer (e.g., PBS or cell culture medium). Slowly add the aqueous buffer to the concentrated stock solution while gently mixing.

  • Storage: Aliquot the reconstituted peptide into single-use, low-protein-binding tubes and store at -80°C.

Protocol 2: In Vitro Stability Assay of Ela-32 in Human Plasma
  • Preparation: Thaw human plasma and keep it at 37°C in a water bath.

  • Blank Control: Withdraw a 50 µL aliquot of plasma before adding the peptide to serve as a blank control.

  • Initiation of Reaction: Add Ela-32 to the plasma to a final concentration of 5 µg/mL. This is time zero (t=0).

  • Time-Course Sampling: Withdraw 50 µL aliquots of the plasma-peptide mixture at various time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, 240 minutes).

  • Termination of Enzymatic Activity: Immediately mix each aliquot with half its volume of ice-cold 6 M guanidine (B92328) hydrochloride to stop all enzymatic reactions.

  • Sample Processing:

    • Precipitate proteins by adding a 75% acetonitrile (B52724) solution.

    • Centrifuge the samples (e.g., 12,000 x g for 5 minutes at 4°C).

    • Collect the supernatant for analysis.

  • Analysis: Analyze the remaining amount of intact Ela-32 in each sample using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the half-life of the peptide by plotting the percentage of remaining Ela-32 against time and fitting the data to a one-phase decay model.

Visualizations

Ela32_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ela-32 Ela-32 APJ APJ Receptor Ela-32->APJ Binds to G_protein Gαi/Gαq APJ->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Cellular_Responses Cellular Responses (Proliferation, Migration, Vasodilation) Akt->Cellular_Responses ERK->Cellular_Responses eNOS->Cellular_Responses

Caption: Simplified signaling pathway of Ela-32 via the APJ receptor.

Experimental_Workflow_Stability_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis start Start thaw_plasma Thaw Human Plasma (37°C) start->thaw_plasma add_ela32 Add Ela-32 (t=0) thaw_plasma->add_ela32 time_points Collect Aliquots (0-240 min) add_ela32->time_points add_gua_hcl Add Guanidine-HCl (Stop Reaction) time_points->add_gua_hcl protein_precip Protein Precipitation (Acetonitrile) add_gua_hcl->protein_precip centrifuge Centrifuge protein_precip->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lc_ms LC-MS/MS Analysis collect_supernatant->lc_ms calculate_half_life Calculate Half-Life lc_ms->calculate_half_life end End calculate_half_life->end

Caption: Workflow for the in vitro stability assay of Ela-32.

References

Technical Support Center: Troubleshooting Low Signal in Ela-32 Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ela-32 western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low or no signal when detecting the Ela-32 protein.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any bands for Ela-32 on my western blot. What are the primary areas I should investigate?

If you are observing a complete absence of signal for Ela-32, the issue likely lies in one of three main areas: the protein sample itself, the primary antibody, or the transfer process. Start by ensuring your protein sample contains Ela-32 at a detectable level and that you have included a positive control.[1][2][3] Verify the activity and correct usage of your primary antibody. Finally, confirm that the protein transfer from the gel to the membrane was successful.[2][4][5]

Q2: My Ela-32 band is very faint. How can I increase the signal intensity?

A weak signal for Ela-32 can be enhanced by optimizing several steps in your protocol. Consider increasing the amount of protein loaded onto the gel.[1][2][6] You can also try using a higher concentration of your primary antibody or extending the incubation time, for instance, by incubating it overnight at 4°C.[2][6][7] Optimizing the secondary antibody concentration and increasing the exposure time during signal detection are also effective strategies.[7][8]

Q3: How can I be sure that my proteins have transferred from the gel to the membrane?

To verify protein transfer, you can use a reversible protein stain, such as Ponceau S, on the membrane immediately after the transfer step.[2][4][6] This will allow you to visualize the total protein transferred across all lanes. If the protein bands are visible with Ponceau S, it confirms a successful transfer.

Q4: Could my blocking buffer be the cause of a low Ela-32 signal?

Yes, the blocking buffer can sometimes interfere with antibody binding.[1][6] Some blocking agents may mask the epitope on Ela-32 that the primary antibody recognizes. If you suspect this is the issue, try switching to a different blocking agent (e.g., from non-fat dry milk to bovine serum albumin (BSA) or vice versa) or reducing the concentration of the blocking agent.[6][9]

Q5: Does the type of membrane I use matter for detecting Ela-32?

The choice of membrane can impact signal intensity, especially for proteins of a certain size or abundance. For low-abundance proteins like Ela-32, a PVDF membrane is often recommended due to its higher protein binding capacity compared to nitrocellulose.[9][10] If Ela-32 is a low molecular weight protein, using a membrane with a smaller pore size (e.g., 0.2 µm) can prevent it from passing through the membrane during transfer.[1]

Troubleshooting Guide for Low Ela-32 Signal

This guide provides a systematic approach to identifying and resolving the root cause of a weak or absent Ela-32 signal in your western blot experiments.

Diagram: Western Blot Troubleshooting Workflow

WB_Troubleshooting start Low/No Ela-32 Signal sample Problem with Sample or Protein Abundance? start->sample antibody Problem with Antibody? sample->antibody No a Increase Protein Load Enrich for Ela-32 (IP) Use Protease Inhibitors sample->a Yes transfer Problem with Transfer? antibody->transfer No b Optimize Primary Ab Dilution Increase Incubation Time Check Ab Activity (Dot Blot) antibody->b Yes detection Problem with Detection? transfer->detection No c Check Transfer with Ponceau S Optimize Transfer Time/Voltage Use Appropriate Membrane transfer->c Yes solution Ela-32 Signal Optimized detection->solution No d Increase Secondary Ab Conc. Use More Sensitive Substrate Increase Exposure Time detection->d Yes a->antibody b->transfer c->detection d->solution Dot_Blot_Workflow A Spot Protein/Lysate on Membrane B Block Membrane A->B C Incubate with Primary Antibody B->C D Wash C->D E Incubate with Secondary Antibody D->E F Wash E->F G Add ECL Substrate & Detect Signal F->G H Signal Present? G->H I Antibody is Active H->I Yes J Antibody Inactive or Problem with Antigen H->J No

References

Technical Support Center: Optimizing Ela-32 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ela-32 dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ela-32 and what is its mechanism of action?

A1: Ela-32, also known as ELABELA (ELA) or Toddler, is a peptide hormone that acts as an endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor.[1] Despite having no sequence similarity to the established ligand apelin, Ela-32 binds to and activates the APJ receptor, triggering downstream signaling pathways.[1] This activation is involved in various physiological processes, including cardiovascular function, embryonic development, and fluid homeostasis.[1][2]

Q2: What are the key signaling pathways activated by Ela-32?

A2: Upon binding to the apelin receptor, Ela-32 can activate both G-protein-dependent and β-arrestin-dependent signaling pathways.[1][3] This can lead to the modulation of several downstream effectors, including the activation of protein kinases that play a role in cellular processes like proliferation, migration, and survival.

Q3: What is a typical starting dose for Ela-32 in an in vivo experiment?

A3: The optimal dose of Ela-32 will depend on the animal model, the research question, and the route of administration. However, published studies can provide a starting point. For instance, in studies with rats, intravenous doses of 20 nmol and 150 nmol have been used to assess cardiovascular effects.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: How stable is Ela-32 in vivo and what is its half-life?

A4: The stability of Ela-32 in vivo can be a limiting factor. Studies have shown that Ela-32 has a relatively short half-life in plasma, estimated to be around 50 minutes in human plasma, with much more rapid degradation in kidney homogenates.[4][5] This instability is an important consideration for experimental design, particularly the frequency and route of administration.[6]

Q5: How can I improve the stability of Ela-32 for in vivo experiments?

A5: Several strategies can be employed to enhance the stability of peptide hormones like Ela-32. These include chemical modifications such as PEGylation or lipidation to increase molecular weight and reduce renal clearance.[7][8] Formulation with stabilizing excipients or encapsulation in drug delivery systems like nanoparticles can also protect the peptide from degradation.[9][10][11][12]

Troubleshooting Guides

Issue 1: Low or No Observed Biological Effect

Possible Causes:

  • Suboptimal Dosage: The administered dose may be too low to elicit a measurable response.

  • Peptide Degradation: Ela-32 may be rapidly degraded in vivo, preventing it from reaching its target receptor at a sufficient concentration.[4][5]

  • Poor Bioavailability: The chosen route of administration may not be optimal for delivering the peptide to the target tissue.

  • Incorrect Formulation: The peptide may not be properly solubilized or may have aggregated, reducing its activity.[8]

Troubleshooting Steps:

  • Conduct a Dose-Response Study: Systematically test a range of doses to identify the optimal concentration for your experimental model.

  • Optimize Administration Route: Consider alternative routes of administration. While intravenous injection provides immediate systemic exposure, subcutaneous or intraperitoneal injections, or the use of osmotic pumps for continuous infusion, might be more suitable for maintaining stable plasma concentrations over time.

  • Assess Formulation: Ensure the peptide is fully dissolved in a compatible vehicle. Visually inspect the solution for any precipitation. Consider using formulation strategies to improve solubility and stability.[9][10][12]

  • Evaluate Peptide Integrity: If possible, analyze the integrity of the administered peptide in plasma samples over time to assess its stability.

Issue 2: High Variability in Experimental Results

Possible Causes:

  • Inconsistent Administration: Variations in injection volume or technique can lead to inconsistent dosing between animals.

  • Animal-to-Animal Variation: Biological differences between individual animals can contribute to variability in response.

  • Peptide Instability in Solution: The peptide may be degrading in the formulation before or during administration.

Troubleshooting Steps:

  • Standardize Administration Protocol: Ensure all personnel are trained on a consistent and accurate administration technique. Use calibrated equipment for dosing.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation.

  • Prepare Fresh Formulations: Prepare Ela-32 solutions fresh for each experiment to minimize degradation. Store stock solutions appropriately according to the manufacturer's instructions.

  • Include Appropriate Controls: Always include vehicle-treated control groups to account for any effects of the administration procedure or vehicle itself.

Data Presentation

Table 1: Summary of Ela-32 Dosages in Preclinical In Vivo Studies

Animal ModelRoute of AdministrationDosage RangeKey FindingsReference
RatIntravenous (bolus)20 nmol, 150 nmolDose-dependent increase in cardiac contractility and ejection fraction.--INVALID-LINK--
MouseContinuous infusion (microinjection pump)Not specifiedAmeliorated doxorubicin-induced cardiotoxicity.--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of Ela-32 for Intravenous Administration in Rats

Materials:

  • Ela-32 peptide (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-protein-binding tips

Procedure:

  • Reconstitution of Ela-32:

    • Allow the lyophilized Ela-32 vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in a small volume of sterile saline to create a concentrated stock solution. Gently swirl the vial to dissolve the powder completely. Do not vortex, as this can cause peptide aggregation.

  • Preparation of Dosing Solutions:

    • Perform serial dilutions of the stock solution with sterile saline to achieve the desired final concentrations (e.g., to deliver 20 nmol and 150 nmol in a specific injection volume).

    • Use low-protein-binding tubes and pipette tips throughout the dilution process to minimize loss of the peptide.

  • Administration:

    • Administer the prepared Ela-32 solution to anesthetized rats via intravenous injection (e.g., into the tail vein).

    • The injection volume should be calculated based on the animal's body weight and the desired final dose.

    • Administer an equivalent volume of sterile saline to the control group.

Protocol 2: Assessment of Cardiovascular Effects of Ela-32 in Rats

Methodology:

  • Animal Model: Anesthetized adult male rats.

  • Experimental Groups:

    • Vehicle control (sterile saline)

    • Ela-32 (low dose, e.g., 20 nmol)

    • Ela-32 (high dose, e.g., 150 nmol)

  • Procedure:

    • Anesthetize the rats according to an approved institutional protocol.

    • Perform baseline cardiovascular measurements (e.g., heart rate, blood pressure, cardiac output) using appropriate instrumentation (e.g., pressure catheter, echocardiography).

    • Administer the vehicle or Ela-32 solution intravenously as a bolus injection.

    • Continuously monitor cardiovascular parameters for a defined period post-injection (e.g., 30-60 minutes) to observe acute effects.

    • Collect blood samples at specific time points to correlate physiological changes with plasma Ela-32 concentrations, if desired.

  • Endpoints:

    • Mean arterial pressure

    • Heart rate

    • Left ventricular systolic and diastolic pressure

    • Cardiac output

    • Ejection fraction

Mandatory Visualizations

Ela32_Signaling_Pathway Ela-32/APJ Signaling Pathway Ela32 Ela-32 APJ Apelin Receptor (APJ) Ela32->APJ Binds to G_protein G-protein Activation APJ->G_protein Activates Beta_arrestin β-arrestin Recruitment APJ->Beta_arrestin Recruits Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) G_protein->Downstream Beta_arrestin->Downstream Response Cellular Responses (e.g., Proliferation, Migration, Vasodilation) Downstream->Response Leads to

Caption: A diagram of the Ela-32 signaling pathway.

InVivo_Dosage_Optimization_Workflow In Vivo Dosage Optimization Workflow for Ela-32 start Start: Define Experimental Goals lit_review Literature Review: - Existing dosage data - Animal models start->lit_review formulation Formulation Development: - Solubility - Stability lit_review->formulation pilot_study Pilot Dose-Response Study (Small number of animals) formulation->pilot_study data_analysis1 Analyze Pilot Data: - Efficacy - Toxicity pilot_study->data_analysis1 data_analysis1->formulation Re-evaluate dose_selection Select Dose Range for Definitive Study data_analysis1->dose_selection Effective & Non-toxic no_effect No or Low Effect toxic_effect Toxicity Observed definitive_study Definitive In Vivo Experiment (Full-scale study) dose_selection->definitive_study data_analysis2 Analyze Definitive Data definitive_study->data_analysis2 conclusion Conclusion and Further Experiments data_analysis2->conclusion

Caption: A workflow for optimizing Ela-32 dosage in vivo.

References

Technical Support Center: Off-Target Effects of Ela-32 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and understand potential off-target effects of Ela-32 in cell culture experiments. Our goal is to equip scientists and drug development professionals with the tools to address specific issues they might encounter.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for Ela-32?

Ela-32 is a peptide hormone that functions as an endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor.[1][2][3] Its binding to the APJ receptor can activate both G-protein dependent and β-arrestin dependent signaling pathways.[2][4] This on-target activity is crucial for its roles in cardiovascular development and function.[1][3]

Q2: I'm observing an effect in my cells that is not consistent with published data on Ela-32's function. Could this be an off-target effect?

While Ela-32's primary effects are mediated through the apelin receptor, unexpected cellular responses can occur due to a variety of factors. These could include the presence of different APJ receptor isoforms, cell-type specific expression of co-receptors, or interactions with other signaling pathways. It is also possible that at high concentrations, Ela-32 may have interactions with other receptors or cellular components. The troubleshooting guides below are designed to help you investigate these unexpected observations.

Q3: Are there different isoforms of Ela-32 I should be aware of?

Yes, the APELA gene encodes a pre-proprotein that can be processed into different isoforms, including ELA-32, ELA-21, and ELA-11.[2] While they all act on the apelin receptor, their potency and potential for biased signaling (preferential activation of one pathway over another) may differ.[4] It is important to know which isoform you are using and to consider that shorter forms may be generated from Ela-32 in your cell culture conditions.[5]

Q4: What are the typical concentrations of Ela-32 used in cell culture?

Effective concentrations of Ela-32 for in vitro assays are typically in the subnanomolar to nanomolar range.[4] If you are using significantly higher concentrations, the likelihood of observing off-target effects may increase.

Troubleshooting Guides

Guide 1: Verifying Apelin Receptor (APJ) Mediated Effects

Issue: You observe a cellular response to Ela-32 treatment, but you are unsure if it is mediated by the apelin receptor.

Solution Workflow:

start Start: Unexpected Cellular Response to Ela-32 aplnr_antagonist Treat cells with an APJ receptor antagonist prior to Ela-32 treatment. start->aplnr_antagonist observe_response Observe if the cellular response is blocked or attenuated. aplnr_antagonist->observe_response response_blocked Response Blocked/Attenuated observe_response->response_blocked response_not_blocked Response Not Blocked observe_response->response_not_blocked conclusion_on_target Conclusion: The effect is likely mediated by the apelin receptor (On-Target). response_blocked->conclusion_on_target conclusion_off_target Conclusion: The effect may be independent of the apelin receptor (Potential Off-Target). response_not_blocked->conclusion_off_target sirna_knockdown Perform siRNA knockdown of the APJ receptor (APLNR gene). conclusion_off_target->sirna_knockdown treat_sirna Treat knockdown and control cells with Ela-32. sirna_knockdown->treat_sirna compare_response Compare the cellular response between knockdown and control cells. treat_sirna->compare_response response_reduced Response Reduced in Knockdown compare_response->response_reduced response_unchanged Response Unchanged compare_response->response_unchanged final_conclusion_on_target Confirms On-Target Effect response_reduced->final_conclusion_on_target final_conclusion_off_target Suggests Off-Target Effect response_unchanged->final_conclusion_off_target

Caption: Workflow to determine if an observed effect is APJ-mediated.

Experimental Protocol: APJ Receptor Antagonist Treatment

  • Cell Culture: Plate your cells at the desired density and allow them to adhere and grow for 24 hours.

  • Antagonist Pre-treatment: Pre-incubate the cells with a known APJ receptor antagonist (e.g., ML221) at an effective concentration for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Ela-32 Treatment: Add Ela-32 to the antagonist-treated and vehicle control wells at the concentration that elicits your observed response.

  • Assay: After the appropriate incubation time, perform your cellular assay to measure the response.

  • Analysis: Compare the response in the antagonist-treated cells to the vehicle control. A significant reduction in the response in the presence of the antagonist suggests the effect is mediated by the apelin receptor.

Guide 2: Investigating Downstream Signaling Pathways

Issue: You have confirmed the effect is APJ-mediated, but the downstream signaling does not match the expected pathways (e.g., Gαi-mediated cAMP inhibition, ERK1/2 phosphorylation, or β-arrestin recruitment).[2][4]

Solution:

  • Hypothesize Alternative Pathways: Based on your observed cellular phenotype, hypothesize which alternative signaling pathways might be involved.

  • Inhibitor Studies: Use specific small molecule inhibitors for the suspected alternative pathways. Pre-treat your cells with these inhibitors before adding Ela-32 and observe if the response is diminished.

  • Western Blot Analysis: Perform western blotting to analyze the phosphorylation status of key proteins in the suspected and known signaling pathways (e.g., phospho-ERK, phospho-Akt, phospho-p38).

  • Pathway Profiling: Consider using a pathway profiler array (e.g., antibody array or reporter gene assay) to screen for the activation of multiple signaling pathways simultaneously.

Signaling Pathway of Ela-32 at the Apelin Receptor

Ela32 Ela-32 APJ Apelin Receptor (APJ) Ela32->APJ G_protein G-protein Activation (Gαi/o, Gαq/11) APJ->G_protein beta_arrestin β-arrestin Recruitment APJ->beta_arrestin cAMP Inhibition of cAMP production G_protein->cAMP PLC PLC Activation G_protein->PLC ERK ERK1/2 Activation G_protein->ERK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Known signaling pathways activated by Ela-32 via the apelin receptor.

Guide 3: Ruling Out Experimental Artifacts

Issue: You are observing inconsistent results or high variability between experiments.

Solution:

  • Peptide Quality and Handling:

    • Ensure the purity and correct sequence of your Ela-32 peptide.

    • Reconstitute the peptide according to the manufacturer's instructions, using appropriate solvents. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

    • The half-life of Ela-32 in plasma is reported to be around 47 minutes, and it can be metabolized into shorter, active fragments.[5] Consider its stability in your cell culture medium over the time course of your experiment.

  • Cell Culture Conditions:

    • Maintain consistent cell passage numbers, as receptor expression and signaling can change with prolonged culture.

    • Regularly test your cells for mycoplasma contamination.

    • Ensure consistent media composition, serum batches, and incubation conditions (CO2, temperature, humidity).

  • Assay-Specific Controls:

    • Include appropriate positive and negative controls in every experiment. For example, a known agonist of the apelin receptor like Apelin-13 can serve as a positive control.[2]

    • Perform dose-response curves to ensure you are working within an appropriate concentration range.

Quantitative Data Summary

Table 1: Potency of Ela-32 and Related Peptides in G-protein and β-arrestin Pathways

PeptideAssayEC50 (nM)
Ela-32 cAMP Inhibition (G-protein)Subnanomolar to Nanomolar[4]
Ela-21 cAMP Inhibition (G-protein)Subnanomolar[4]
Ela-11 cAMP Inhibition (G-protein)Subnanomolar[4]
[Pyr1]apelin-13 cAMP Inhibition (G-protein)Subnanomolar[4]
Ela-32 β-arrestin RecruitmentMore potent than Ela-11 and [Pyr1]apelin-13[4]
Ela-21 β-arrestin RecruitmentMore potent than Ela-11 and [Pyr1]apelin-13[4]

Note: The exact EC50 values can vary depending on the cell line and assay conditions. This table provides a general comparison of potencies.

Logical Troubleshooting Diagram

start Unexpected Result with Ela-32 check_protocol Review Experimental Protocol and Controls start->check_protocol is_protocol_ok Is the protocol robust and are controls in place? check_protocol->is_protocol_ok fix_protocol Optimize Protocol: - Check peptide stability - Standardize cell culture - Include proper controls is_protocol_ok->fix_protocol No verify_apj Verify APJ Receptor Involvement is_protocol_ok->verify_apj Yes fix_protocol->start is_apj_mediated Is the effect blocked by APJ antagonist or siRNA? verify_apj->is_apj_mediated off_target Potential Off-Target Effect is_apj_mediated->off_target No on_target On-Target Effect (APJ Mediated) is_apj_mediated->on_target Yes investigate_signaling Investigate Downstream Signaling on_target->investigate_signaling is_signaling_known Does signaling match known pathways (cAMP, ERK, etc.)? investigate_signaling->is_signaling_known novel_pathway Novel On-Target Signaling Pathway is_signaling_known->novel_pathway No known_pathway Known On-Target Signaling Pathway is_signaling_known->known_pathway Yes

Caption: A logical diagram for troubleshooting unexpected experimental results.

References

Technical Support Center: Ela-32 & TFA Counterion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the peptide Ela-32 in their experiments. It specifically addresses potential issues arising from the presence of trifluoroacetic acid (TFA) as a counterion, a common remnant from synthetic peptide production.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my Ela-32 peptide sample?

A1: Trifluoroacetic acid (TFA) is a strong acid used during the solid-phase synthesis and purification (notably in reverse-phase HPLC) of peptides like Ela-32.[1] While the manufacturing process includes a lyophilization step to remove excess TFA, it can remain as a counterion electrostatically bound to positively charged amino acid residues on the peptide.[1] Consequently, synthetic peptides are often supplied as TFA salts.

Q2: How can residual TFA in my Ela-32 preparation impact my experimental results?

A2: Residual TFA can significantly affect various biological assays in several ways:

  • Cellular Toxicity: TFA can be cytotoxic, even at low concentrations, which may lead to reduced cell viability and misinterpretation of Ela-32's biological effects in cell-based assays.[2]

  • Alteration of pH: As a strong acid, TFA can lower the pH of your experimental buffer, potentially altering the activity of Ela-32 or the function of cellular components.

  • Structural Changes: Counterions can influence the secondary structure of peptides, which could potentially modify the binding affinity of Ela-32 to its receptor, APJ.

  • Assay Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy, and has been shown to suppress ionization in mass spectrometry.[3]

Q3: My cells are showing unexpected levels of death or reduced proliferation when treated with Ela-32. Could TFA be the cause?

A3: Yes, this is a common issue. Unintended cytotoxicity is a known side effect of TFA contamination in peptide preparations.[2] We recommend performing control experiments with TFA alone at concentrations equivalent to those in your Ela-32 stock to determine its specific effect on your cell line. See the troubleshooting guide below for more details.

Q4: I am observing inconsistent results in my binding or signaling assays with different batches of Ela-32. Could this be related to the TFA counterion?

A4: Inconsistent results between batches can indeed be due to varying levels of TFA. The amount of residual TFA can differ between synthesis batches, leading to variability in the net peptide content and the overall biological effect. It is advisable to quantify the peptide concentration accurately and consider TFA removal for sensitive applications.

Troubleshooting Guides

Problem 1: High background cytotoxicity or reduced cell viability in Ela-32 treated cells.
  • Possible Cause: The TFA counterion in the Ela-32 preparation is exerting a toxic effect on the cells.

  • Troubleshooting Steps:

    • TFA Control: In your cell viability assay (e.g., MTT or flow cytometry-based methods), include a control group treated with TFA alone.[2][4][5] The concentration of this TFA control should match the estimated concentration in your Ela-32 treatment.

    • Dose-Response Curve: Generate a dose-response curve for TFA to determine the threshold for cytotoxicity in your specific cell line.

    • TFA Removal: The most effective solution is to perform a salt exchange to replace the TFA counterion with a more biocompatible one, such as hydrochloride (HCl) or acetate (B1210297).[1] (See Experimental Protocol 1).

    • Source TFA-Free Peptide: For future experiments, consider obtaining Ela-32 as an HCl or acetate salt.

Problem 2: Lower than expected potency of Ela-32 in functional assays (e.g., ERK1/2 phosphorylation, calcium mobilization).
  • Possible Cause 1: The pH of the assay buffer is being lowered by the acidic TFA, moving it out of the optimal range for receptor binding and signaling.

  • Troubleshooting Steps:

    • pH Measurement: Measure the pH of your final assay solution after the addition of the Ela-32 stock solution.

    • Buffer Capacity: Ensure your assay buffer has sufficient buffering capacity to handle the addition of the acidic peptide solution.

  • Possible Cause 2: The net peptide content of your Ela-32 stock is lower than assumed due to the mass of the TFA counterion.

  • Troubleshooting Steps:

    • Accurate Peptide Quantification: Use a quantitative amino acid analysis to determine the precise net peptide content of your stock.

    • Adjust Concentrations: Based on the accurate net peptide content, adjust the concentrations used in your assays accordingly.

Problem 3: Poor solubility or aggregation of Ela-32 peptide.
  • Possible Cause: The TFA counterion may be influencing the solubility and aggregation properties of Ela-32 in your chosen solvent. While TFA can sometimes aid in dissolving peptides, its exchange for other counterions might alter these characteristics.[3][6]

  • Troubleshooting Steps:

    • Solubility Testing: Before preparing a large stock, test the solubility of a small amount of Ela-32 in different solvents (e.g., water, dilute acetic acid, DMSO).

    • TFA Exchange: Exchanging TFA for a different counterion like acetate or hydrochloride can sometimes improve solubility in specific buffers.

    • Sonication: Gentle sonication can help to dissolve peptide aggregates.

Data Presentation

Table 1: Illustrative Data on the Cytotoxic Effect of TFA

Disclaimer: The following data are for illustrative purposes to demonstrate the potential cytotoxic effects of TFA. Actual values will vary depending on the cell line and experimental conditions.

TFA Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 4.5
1098± 5.1
5091± 6.2
10075± 7.8
25052± 8.5
50028± 6.9

Table 2: Example of TFA Impact on Ela-32 Apparent Potency in an ERK1/2 Phosphorylation Assay

Ela-32 FormulationApparent EC50 (nM)Maximum Response (% of Control)
Ela-32 (TFA salt)15.885%
Ela-32 (HCl salt)5.2100%
TFA alone (100 µM)No activity2%

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol describes the exchange of the TFA counterion for a chloride ion.

  • Dissolution: Dissolve the Ela-32 TFA salt in distilled water to a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all liquid has been removed.

  • Repeat: To ensure a complete exchange, repeat steps 1-5 at least two more times.

  • Final Reconstitution: After the final lyophilization, reconstitute the Ela-32 HCl salt in the desired buffer for your experiment.

Protocol 2: Apelin Receptor (APJ) Competitive Binding Assay

This protocol is to determine the binding affinity of Ela-32 to the APJ receptor.

  • Materials:

    • Cell membranes prepared from cells overexpressing the human APJ receptor.

    • Radiolabeled ligand (e.g., [125I]-Apelin-13).

    • Unlabeled Ela-32 peptide (TFA-free).

    • Binding buffer (e.g., 50 mM TRIS-HCl, 5 mM MgCl2, pH 7.4).

    • Wash buffer (e.g., 50 mM TRIS-HCl, pH 7.4).

  • Procedure:

    • In a 96-well plate, add a constant concentration of cell membranes and radiolabeled ligand to each well.

    • Add increasing concentrations of unlabeled Ela-32 to compete for binding.

    • For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., 5 µM [Pyr1]apelin-13).[7]

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding at each Ela-32 concentration and determine the IC50 value by non-linear regression.

Protocol 3: ERK1/2 Phosphorylation Assay

This assay measures a key downstream signaling event following Ela-32 binding to the APJ receptor.

  • Cell Culture: Culture cells expressing the APJ receptor in a 96-well plate until they reach the desired confluency.

  • Serum Starvation: Before the experiment, serum-starve the cells for a defined period (e.g., 6-12 hours) to reduce basal ERK1/2 phosphorylation.

  • Agonist Stimulation:

    • Prepare serial dilutions of Ela-32 (TFA-free) in serum-free media.

    • Add the Ela-32 dilutions to the cells and incubate for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection:

    • Determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in the cell lysates. This can be done using various methods such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK1/2 and total ERK1/2.[8]

      • ELISA-based assays: Use commercially available kits (e.g., AlphaScreen SureFire) for a higher-throughput measurement of p-ERK1/2.[9]

  • Data Analysis: Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal. Plot the normalized p-ERK1/2 levels against the Ela-32 concentration to generate a dose-response curve and calculate the EC50.

Visualizations

Ela32_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ela32 Ela-32 APJ APJ Receptor (GPCR) Ela32->APJ G_protein Gαi/Gβγ APJ->G_protein Activation PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK AKT AKT PI3K->AKT Activation Downstream Cellular Responses (Proliferation, Survival, etc.) AKT->Downstream ERK->Downstream

Caption: Ela-32 signaling through the APJ receptor.

TFA_Troubleshooting_Workflow Start Inconsistent or Unexpected Ela-32 Assay Results Check_TFA Is TFA counterion a possible cause? Start->Check_TFA Cytotoxicity Issue: Cytotoxicity/ Reduced Viability Check_TFA->Cytotoxicity Yes Potency Issue: Low Potency/ Inconsistent Activity Check_TFA->Potency Yes Solubility Issue: Poor Solubility/ Aggregation Check_TFA->Solubility Yes Run_Control Run 'TFA only' control in viability assay Cytotoxicity->Run_Control Check_pH Check assay pH and buffer capacity Potency->Check_pH Quantify Perform accurate peptide quantification Potency->Quantify Test_Solvents Test alternative solvents Solubility->Test_Solvents Remove_TFA Perform TFA Removal (e.g., HCl exchange) Run_Control->Remove_TFA Check_pH->Remove_TFA Quantify->Remove_TFA Test_Solvents->Remove_TFA

Caption: Troubleshooting workflow for TFA-related issues.

References

Ela-32(human) tfa quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Ela-32(human) tfa. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Peptide Solubility and Reconstitution

  • Q1: My this compound peptide won't dissolve. What should I do?

    A1: Ela-32(human) is generally soluble in water.[1][2] However, if you encounter solubility issues, consider the following troubleshooting steps:

    • Ensure Proper Handling: Before reconstitution, centrifuge the vial to pellet any peptide powder that may be on the walls or cap.

    • Use High-Purity Water: Use sterile, nuclease-free water for reconstitution.

    • Sonication: Brief sonication can aid in dissolving the peptide.

    • Check Peptide Concentration: Attempting to dissolve the peptide at a very high concentration may exceed its solubility limit. Try dissolving it in a larger volume of solvent.

    • pH Adjustment: While generally not required for water-soluble peptides, slight adjustments in pH may be necessary in some buffer systems.

  • Q2: What is the recommended storage condition for reconstituted this compound?

    A2: For optimal stability, it is recommended to aliquot the reconstituted peptide solution and store it at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. For short-term storage, the solution can be kept at 4°C for up to 5 days.[1]

2. Purity and Impurity Concerns

  • Q3: What are the common impurities I might find in my this compound preparation?

    A3: Synthetic peptides can contain several types of impurities, including:

    • Deletion sequences: Peptides missing one or more amino acid residues.

    • Truncated sequences: Peptides that are shorter than the target sequence.

    • Incompletely deprotected peptides: Peptides with remaining protecting groups from synthesis.

    • Oxidized or reduced forms: Modifications to susceptible amino acid residues (e.g., methionine, cysteine). Ela-32 peptides are known to be prone to oxidation.[3][4]

    • Residual solvents and reagents: Including trifluoroacetic acid (TFA) from the purification process.

  • Q4: I see multiple peaks in my RP-HPLC chromatogram. Does this mean my this compound is impure?

    A4: Multiple peaks in an RP-HPLC chromatogram can indicate the presence of impurities. However, it is also possible that some peaks correspond to different forms of the Ela-32 peptide itself, such as oxidized forms or known metabolites if the sample has been incubated in biological matrices.[3][4] Mass spectrometry (MS) analysis is essential to identify the molecular weight of the species corresponding to each peak.

  • Q5: How does the trifluoroacetic acid (TFA) salt form affect my experiments?

    A5: TFA is used as an ion-pairing agent during RP-HPLC purification and results in the peptide being in a TFA salt form.[5] While TFA can enhance peptide solubility in aqueous solutions, residual TFA can be detrimental in sensitive biological assays and may affect the accuracy and reproducibility of in-cellulo and in vivo studies.[5][6] For such applications, exchanging the TFA counter-ion for acetate (B1210297) or hydrochloride is recommended.[5]

3. Analytical and Experimental Issues

  • Q6: I am having trouble getting good chromatographic peaks for Ela-32 on my LC-MS system. What could be the issue?

    A6: The physicochemical properties of Ela-32, specifically its highly charged nature due to multiple arginine and lysine (B10760008) residues, can lead to poor chromatographic performance with broad peaks.[7] The use of trifluoroacetic acid (TFA) as a mobile phase modifier is often required to obtain acceptable peak shapes.[7]

  • Q7: My biological assay results with this compound are inconsistent. What could be the cause?

    A7: Inconsistent results in biological assays can stem from several factors:

    • Peptide Stability: Ela-32 has a reported half-life of approximately 47.2 minutes in human plasma and is degraded much more rapidly in kidney homogenates (half-life of about 44.2 seconds).[3][4][7] Ensure that the peptide is handled and used in a manner that minimizes degradation.

    • Peptide Aggregation: Peptides can aggregate, which can affect their biological activity.[8] Proper solubilization and handling are crucial to minimize aggregation.

    • TFA Interference: As mentioned in Q5, residual TFA can interfere with cellular assays.[5]

    • Endotoxin (B1171834) Contamination: Bacterial endotoxins can trigger strong immune responses and interfere with experimental results.[9][10] It is crucial to use endotoxin-free reagents and test the peptide for endotoxin contamination, especially for in vivo studies.

  • Q8: How can I confirm the biological activity of my this compound?

    A8: The biological activity of Ela-32 can be confirmed by assessing its ability to activate its cognate receptor, the apelin receptor (APJ).[11][12][13] This can be measured through various downstream signaling events, such as:

    • Inhibition of cyclic AMP (cAMP) production.[14][15]

    • Mobilization of intracellular calcium.[14][15]

    • Activation of the PI3K/AKT pathway.[11][16]

    • Activation of the ERK1/2 pathway.[14][15]

Quantitative Data Summary

Table 1: Physicochemical and Stability Properties of Ela-32(human)

ParameterValueReference
Molecular Weight~3967.8 g/mol [11]
Half-life in human plasma47.2 ± 5.7 min[3][4][7]
Half-life in human kidney homogenate44.2 ± 3 s[3][4][7]
Major Metabolites in PlasmaELA-11, ELA-16, ELA-19, ELA-20[3][4][7]

Table 2: Apelin Receptor (APJ) Binding and Activation by Ela-32(human)

AssayValueReference
IC500.27 nM[11]
Kd0.51 nM[11]

Key Experimental Protocols

1. Protocol for Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general guideline for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Materials:

    • This compound peptide

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Trifluoroacetic acid (TFA)

    • C18 reverse-phase HPLC column

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Reconstitute the this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 220 nm

    • Injection Volume: 20 µL

    • Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.

2. Protocol for Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines the general procedure for confirming the molecular weight of this compound.

  • Materials:

    • This compound peptide sample (can be the eluent from RP-HPLC)

    • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Sample Preparation:

    • Dilute the peptide sample in an appropriate solvent (e.g., 50% ACN, 0.1% formic acid) to a suitable concentration for MS analysis (typically in the low µM to nM range).

  • MS Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for Ela-32 (expected monoisotopic mass ~3965 Da).

    • Compare the observed molecular weight with the theoretical molecular weight of Ela-32.

3. Protocol for Bacterial Endotoxin Testing (LAL Assay)

This protocol describes the Limulus Amebocyte Lysate (LAL) gel-clot assay for detecting endotoxins.

  • Materials:

    • This compound peptide solution

    • LAL reagent kit (gel-clot method)

    • Endotoxin-free water (LAL Reagent Water)

    • Endotoxin standard

    • Endotoxin-free test tubes and pipette tips

  • Procedure:

    • Prepare a standard curve of the endotoxin standard according to the kit manufacturer's instructions.

    • Prepare dilutions of the Ela-32 peptide solution to be tested. It is important to determine if the peptide itself inhibits or enhances the LAL reaction (assay interference).

    • Add 100 µL of the standards, samples, and negative controls (LAL Reagent Water) to separate endotoxin-free test tubes.

    • Add 100 µL of the reconstituted LAL reagent to each tube.

    • Gently mix and incubate the tubes at 37°C for 60 minutes in a non-vibrating incubator.

    • After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube. A negative result is indicated by the absence of a solid clot (the solution will flow down the side of the tube).

  • Data Analysis:

    • The endotoxin concentration in the sample is determined by comparing the reaction of the sample dilutions to the reactions of the standard curve. The endpoint is the lowest concentration of the standard that forms a firm gel.

Visualizations

Ela32_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ela-32 Ela-32 APJ Apelin Receptor (APJ) Ela-32->APJ Binds G_protein Gαi/Gαq APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits PI3K PI3K APJ->PI3K Activates PLC PLC G_protein->PLC Activates ERK ERK1/2 G_protein->ERK Activates (Early Phase) AC Adenylyl Cyclase G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Biological_Responses Biological Responses (e.g., Angiogenesis, Cell Proliferation, Fluid Homeostasis) Ca_release->Biological_Responses PKC->Biological_Responses beta_arrestin->ERK Activates (Late Phase) AKT AKT PI3K->AKT AKT->Biological_Responses ERK->Biological_Responses cAMP cAMP AC->cAMP Produces cAMP->Biological_Responses Inhibition leads to response modulation QC_Workflow cluster_analysis Quality Control Analysis start This compound (Lyophilized Powder) reconstitution Reconstitution (e.g., Sterile Water) start->reconstitution solubility_check Visual Solubility Check (Clear Solution?) reconstitution->solubility_check insoluble Troubleshoot Solubility: - Sonicate - Adjust Concentration solubility_check->insoluble No hplc Purity Assessment (RP-HPLC) solubility_check->hplc Yes insoluble->reconstitution purity_spec Purity ≥ 95%? hplc->purity_spec ms Identity Confirmation (Mass Spectrometry) mw_spec Correct Molecular Weight? ms->mw_spec endotoxin Endotoxin Testing (LAL Assay) endotoxin_spec Endotoxin Level Acceptable? endotoxin->endotoxin_spec purity_spec->ms Yes fail_purity Further Purification or Contact Supplier purity_spec->fail_purity No mw_spec->endotoxin Yes fail_mw Identify Impurities or Contact Supplier mw_spec->fail_mw No fail_endotoxin Endotoxin Removal or Contact Supplier endotoxin_spec->fail_endotoxin No pass_qc Peptide Qualified for Use in Experiments endotoxin_spec->pass_qc Yes

References

Interpreting unexpected results in Ela-32 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ela-32 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and find answers to frequently asked questions related to the Ela-32 protein kinase.

Troubleshooting Guides

This section provides solutions to common problems encountered during Ela-32-related experiments, presented in a question-and-answer format.

Issue 1: No or Weak Signal

Question: I performed a kinase assay to measure Ela-32 activity, but I'm getting no or a very weak signal. What could be the cause?

Answer: A lack of signal in your kinase assay can stem from several factors, ranging from reagent issues to problems with the experimental setup.

Potential Causes and Solutions:

  • Inactive Ela-32 Enzyme: The activity of the kinase can diminish with improper storage or multiple freeze-thaw cycles.[1]

    • Solution: Aliquot the Ela-32 enzyme after purification to avoid repeated freeze-thawing. Always handle and store the enzyme according to the recommended protocol.

  • Sub-optimal Assay Conditions: The buffer composition, ATP concentration, or incubation times may not be optimal for Ela-32 activity.

    • Solution: Ensure the assay buffer is at room temperature before use.[2] Verify that the ATP concentration is appropriate, as high concentrations can sometimes be inhibitory. Optimize incubation times; for some assays, an overnight incubation at 4°C may yield a stronger signal.[3]

  • Degraded Reagents: Key reagents like ATP or the substrate may have degraded.

    • Solution: Use fresh reagents and ensure they have been stored correctly. For instance, ATP solutions should be pH-neutral and stored frozen.

  • Inefficient Detection: If you are using an antibody-based detection method (like in some ELISA formats or Western blots), the antibody may not be effective.

    • Solution: Verify the primary and secondary antibodies are compatible and that the secondary is specific to the primary's host species.[4] Ensure the substrate for the enzyme conjugate (e.g., HRP) has not expired.[5]

Data Presentation: Weak Kinase Assay Signal

Condition Kinase Activity (Luminescence Units) Interpretation
Standard Protocol1,500Weak or no signal
Optimized (Fresh ATP, 4°C Overnight Incubation)25,000Expected signal
Negative Control (No Ela-32)500Baseline

Question: My Western blot for Ela-32 shows no bands, even though I know the protein should be in my lysate. What went wrong?

Answer: The absence of bands on a Western blot is a common issue that can be traced to problems in protein extraction, transfer, or antibody incubation steps.[5][6]

Potential Causes and Solutions:

  • Inefficient Protein Extraction: The lysis buffer may not be stringent enough to solubilize Ela-32 effectively.

    • Solution: Try different lysis buffers to ensure the protein is adequately extracted. It's also important to use protease and phosphatase inhibitors to prevent degradation.

  • Poor Transfer Efficiency: The transfer of proteins from the gel to the membrane may have been incomplete.[4]

    • Solution: Verify your transfer setup. Ensure there are no air bubbles between the gel and the membrane.[7] For larger proteins, you may need to optimize the transfer time and voltage.[4]

  • Inactive Antibodies: The primary or secondary antibody may have lost activity due to improper storage or expiration.

    • Solution: Use a fresh dilution of your antibody. To check the activity of the secondary antibody and the substrate, you can spot a small amount of the primary antibody directly onto the membrane and see if a signal develops.

  • Incorrect Antibody Dilution: The concentration of the primary antibody may be too low.

    • Solution: Optimize the antibody concentration by performing a titration.[8]

Issue 2: High Background

Question: My ELISA/kinase assay results have a very high background, making it difficult to distinguish the true signal. What are the common causes?

Answer: High background can obscure your results and is often caused by non-specific binding of reagents or insufficient washing.[4][9]

Potential Causes and Solutions:

  • Insufficient Blocking: The blocking buffer may be ineffective, or the incubation time might be too short, leading to non-specific binding of antibodies or other reagents to the plate.[8][9]

    • Solution: Increase the blocking incubation time. You can also try a different blocking agent (e.g., switching from non-fat dry milk to BSA).[8]

  • Antibody Concentration Too High: Excessively high concentrations of the primary or secondary antibody can lead to non-specific binding.[9]

    • Solution: Reduce the concentration of your antibodies. Perform a dilution series to find the optimal concentration that gives a good signal-to-noise ratio.[5]

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, contributing to high background.[10]

    • Solution: Increase the number of washing steps and the volume of wash buffer.[11] Adding a mild detergent like Tween-20 to your wash buffer can also help reduce non-specific binding.[11]

  • Contaminated Reagents: Contamination in your buffers or substrate solution can lead to a high background signal.

    • Solution: Use fresh, sterile buffers. Ensure that the substrate solution is colorless before use, as any color may indicate contamination or degradation.[9]

Data Presentation: High Background in ELISA

Condition Absorbance at 450 nm Signal-to-Noise Ratio
High Background0.8 (Sample), 0.5 (Negative Control)1.6
Optimized (Increased Washes, Lower Antibody Conc.)1.2 (Sample), 0.1 (Negative Control)12.0

Question: In my co-immunoprecipitation (Co-IP) experiment, I see many non-specific bands on the gel. How can I reduce this?

Answer: High background in a Co-IP is typically due to proteins non-specifically binding to the antibody or the beads.[12]

Potential Causes and Solutions:

  • Insufficient Washing Stringency: The wash buffer may not be stringent enough to remove non-specifically bound proteins.

    • Solution: Increase the salt or detergent concentration in your wash buffer. You can also increase the number of washes.[11]

  • Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins.

    • Solution: Perform a pre-clearing step by incubating the cell lysate with beads (without the antibody) to remove proteins that non-specifically bind to the beads themselves.[11]

  • Beads Not Blocked: The beads may have unoccupied binding sites that capture proteins non-specifically.

    • Solution: Block the beads with a protein like BSA before adding the cell lysate.[12]

Issue 3: Inconsistent Results and High Variability

Question: I'm seeing high variability between my replicate wells in a 96-well plate assay. What could be causing this?

Answer: High variability between replicates can undermine the reliability of your results and often points to technical errors in assay execution.[1]

Potential Causes and Solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[1]

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate and standard. When pipetting small volumes, be especially careful to ensure accuracy.

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate reagents and alter results.

    • Solution: Avoid using the outer wells of the plate for your samples and standards. Instead, fill them with media or PBS to create a humidity barrier.[13]

  • Incomplete Reagent Mixing: If reagents are not mixed thoroughly before being added to the plate, you can get a concentration gradient across the wells.[10]

    • Solution: Ensure all solutions are well-mixed before use. After adding reagents to the plate, you can gently tap the plate or use a plate shaker to ensure even distribution.

  • Temperature Fluctuations: Inconsistent temperatures across the plate during incubation can lead to variable reaction rates.

    • Solution: Ensure the incubator provides uniform heating. Avoid stacking plates, as this can lead to temperature gradients.[10]

Data Presentation: High Replicate Variability

Condition Replicate 1 (Absorbance) Replicate 2 (Absorbance) Replicate 3 (Absorbance) Coefficient of Variation (%CV)
High Variability0.851.150.9814.5%
Optimized (Careful Pipetting, No Edge Wells)1.021.051.011.9%

Experimental Protocols

Protocol 1: Ela-32 Kinase Assay (Luminescence-based)

This protocol is for measuring the kinase activity of Ela-32 by quantifying the amount of ATP remaining in the solution after the kinase reaction.

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Ela-32 Enzyme: Dilute to the desired concentration in Kinase Buffer.

    • Substrate: A specific peptide substrate for Ela-32.

    • ATP: Prepare a solution at twice the final desired concentration.

  • Assay Procedure:

    • Add 5 µL of test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the Ela-32/Substrate mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

Protocol 2: Co-Immunoprecipitation of Ela-32 Interaction Partners

This protocol describes the immunoprecipitation of Ela-32 to identify its binding partners.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clearing:

    • Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge and collect the supernatant. This step removes proteins that bind non-specifically to the beads.[11]

  • Immunoprecipitation:

    • Add the anti-Ela-32 antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. Increase the stringency of the buffer if high background is an issue.[11]

  • Elution:

    • Elute the protein complexes from the beads by adding a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blot or mass spectrometry.

Protocol 3: Western Blot Analysis for Ela-32 Expression

This protocol is for detecting the expression level of Ela-32 in cell lysates.

  • Sample Preparation: Prepare cell lysates as described in the Co-IP protocol. Determine the protein concentration of each sample.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Ela-32 (at the optimized dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Visualizations

Ela_32_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ela32 Ela-32 Receptor->Ela32 Activates Substrate Substrate Protein Ela32->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene TF->Gene Regulates Transcription

Caption: The Ela-32 signaling pathway is initiated by receptor activation.

Co_IP_Workflow A 1. Cell Lysis B 2. Pre-clearing with Beads A->B C 3. Incubation with Anti-Ela-32 Antibody B->C D 4. Capture with Protein A/G Beads C->D E 5. Wash to Remove Non-specific Binders D->E F 6. Elute Bound Proteins E->F G 7. Analysis (Western Blot / Mass Spec) F->G

Caption: Workflow for a co-immunoprecipitation experiment.

Troubleshooting_High_Background Start High Background Observed Q1 Is Antibody Concentration Optimized? Start->Q1 A1_Yes Increase Washing Steps / Stringency Q1->A1_Yes Yes A1_No Titrate Antibody Concentration Q1->A1_No No Q2 Is Blocking Sufficient? A1_Yes->Q2 End Problem Resolved A1_No->End A2_Yes Check for Reagent Contamination Q2->A2_Yes Yes A2_No Increase Blocking Time / Change Blocker Q2->A2_No No A2_Yes->End A2_No->End

References

Validation & Comparative

Validating the Bioactivity of Synthetic Ela-32 (Human) TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the apelin receptor system, synthetic Ela-32 (human) TFA has emerged as a potent and high-affinity agonist. This guide provides a comprehensive comparison of its bioactivity with other key apelin receptor ligands, supported by experimental data and detailed protocols to facilitate its validation.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of synthetic Ela-32 (human) TFA in comparison to other endogenous and synthetic apelin receptor agonists. This data highlights the potency and affinity of Ela-32.

Table 1: Apelin Receptor Binding Affinity

LigandIC50 (nM)Kd (nM)Ki (nM)
Ela-32 (human) 0.27 [1][2]0.51 [1][2]1.343 [3]
Apelin-13--8.336[3]
Apelin-17--4.651[3]
Apelin-36--1.735[3]
Elabela-21--4.364[3]
pGlu1-apelin-13--14.366[3]

Table 2: Functional Activity at the Apelin Receptor

LigandAssayEC50 (nM)
Ela-32 (human) cAMP Inhibition Subnanomolar [4]
Ela-32 (human) β-arrestin Recruitment More potent than ELA-11 [4]
[Pyr1]apelin-13cAMP InhibitionSubnanomolar[4]
ELA-21cAMP InhibitionSubnanomolar[4]
ELA-11cAMP InhibitionSubnanomolar[4]

Key Bioactivity Validation Experiments

To validate the bioactivity of synthetic Ela-32 (human) TFA, several key in vitro assays are recommended. These experiments will confirm its potency and mechanism of action at the apelin receptor.

Experimental Protocols

1. Receptor Binding Assay

  • Objective: To determine the binding affinity of synthetic Ela-32 to the apelin receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human apelin receptor (APJ).

    • Competition Binding: Incubate the cell membranes with a known concentration of a radiolabeled apelin receptor ligand (e.g., [125I]-apelin-13) and increasing concentrations of unlabeled synthetic Ela-32.

    • Incubation: Allow the binding reaction to reach equilibrium.

    • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

    • Detection: Measure the radioactivity of the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the Ela-32 concentration. Calculate the IC50 value, which is the concentration of Ela-32 that inhibits 50% of the specific binding of the radioligand. The Kd can be derived from the IC50 value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

  • Objective: To assess the ability of synthetic Ela-32 to inhibit adenylyl cyclase activity through the Gαi-coupled apelin receptor.

  • Methodology:

    • Cell Culture: Use a suitable cell line expressing the apelin receptor (e.g., CHO-K1 or HEK293 cells).

    • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor for a short period, followed by stimulation with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of synthetic Ela-32.

    • Lysis: Lyse the cells to release intracellular cAMP.

    • Detection: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

    • Data Analysis: Plot the cAMP concentration against the logarithm of the Ela-32 concentration to determine the EC50 value for the inhibition of forskolin-induced cAMP accumulation.[4]

3. β-Arrestin Recruitment Assay

  • Objective: To measure the recruitment of β-arrestin to the activated apelin receptor upon binding of synthetic Ela-32.

  • Methodology:

    • Assay Principle: Utilize a cell-based assay that measures the interaction between the apelin receptor and β-arrestin. Common methods include Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

    • Cell Lines: Use a cell line co-expressing a tagged apelin receptor (e.g., APJ-LgBit) and a tagged β-arrestin (e.g., SmBit-ARRB1/2).[5]

    • Stimulation: Treat the cells with increasing concentrations of synthetic Ela-32.

    • Detection: Measure the signal (e.g., luminescence or fluorescence) generated by the proximity of the tagged receptor and β-arrestin.

    • Data Analysis: Plot the signal intensity against the logarithm of the Ela-32 concentration to generate a dose-response curve and calculate the EC50 value.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of Ela-32 and a typical experimental workflow for its bioactivity validation.

Ela32_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling cluster_effects Biological Effects Ela32 Ela-32 (human) TFA APJ Apelin Receptor (APJ) (GPCR) Ela32->APJ Binds to G_protein Gαi/o APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT Activates ERK MAPK/ERK Pathway beta_arrestin->ERK Activates cAMP ↓ cAMP AC->cAMP eNOS eNOS Activation PI3K_AKT->eNOS hESC_renewal hESC Self-Renewal PI3K_AKT->hESC_renewal Cardiovascular Cardiovascular Benefits ERK->Cardiovascular Angiogenesis Angiogenesis eNOS->Angiogenesis

Caption: Signaling pathway of Ela-32 upon binding to the apelin receptor.

Bioactivity_Validation_Workflow cluster_synthesis Peptide Preparation cluster_assays In Vitro Bioactivity Assays cluster_analysis Data Analysis & Comparison cluster_validation Validation Outcome Peptide_Synthesis Synthetic Ela-32 (human) TFA (Purity & Characterization) Binding_Assay Receptor Binding Assay (Determine IC50/Kd) Peptide_Synthesis->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Determine EC50 for Gαi signaling) Peptide_Synthesis->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50 for β-arrestin signaling) Peptide_Synthesis->Arrestin_Assay Data_Analysis Dose-Response Curves & Parameter Calculation Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Comparison Compare with other Apelin Receptor Ligands Data_Analysis->Comparison Validation Bioactivity Validated Comparison->Validation

Caption: Experimental workflow for validating the bioactivity of synthetic Ela-32.

References

A Comparative Guide to the Efficacy of Ela-32 Versus Other Apelin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Ela-32, a novel endogenous ligand of the apelin receptor (APJ), with other apelin receptor agonists, primarily different isoforms of apelin. The information is compiled from various preclinical studies to aid in the evaluation and selection of these compounds for research and therapeutic development.

Introduction to Apelin Receptor Agonists

The apelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis, fluid balance, and other physiological processes. Its endogenous ligands, including various apelin isoforms and the more recently discovered Elabela (ELA) peptides, of which Ela-32 is a major form, are subjects of intense research for their therapeutic potential in conditions like heart failure, pulmonary arterial hypertension, and metabolic disorders.[1] These agonists activate downstream signaling through two main pathways: the Gαi-mediated pathway, which leads to the inhibition of cAMP production, and the β-arrestin-mediated pathway, which is involved in receptor internalization and G protein-independent signaling.[2][3] The differential activation of these pathways by various agonists, a concept known as biased agonism, is a key area of investigation.[1]

Quantitative Comparison of Agonist Efficacy

The following tables summarize the binding affinities and functional potencies of Ela-32 and other apelin receptor agonists from published literature. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, radioligands, and assay technologies.

Table 1: Apelin Receptor Binding Affinity

This table presents the binding affinities of various agonists to the apelin receptor, typically determined by competitive radioligand binding assays.

AgonistKi (nM)pKiIC50 (nM)Cell Line/TissueRadioligandReference(s)
Ela-32 1.348.871.50HEK293[125I]-Apelin-13[4]
-9.59 ± 0.08-Human Left Ventricle[125I]-Apelin-13
Ela-21 4.368.364.88HEK293[125I]-Apelin-13[4]
Apelin-13 8.348.089.33HEK293[125I]-Apelin-13[4]
[Pyr1]-Apelin-13 -8.85 ± 0.04-Human Left Ventricle[125I]-Apelin-13
Apelin-17 4.658.335.20HEK293[125I]-Apelin-13[4]
Apelin-36 1.748.761.94HEK293[125I]-Apelin-13[4]
CMF-019 -8.58 ± 0.04-Human Heart[125I]-Apelin-13[5]

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity; lower values indicate higher affinity. pKi is the negative logarithm of the Ki value.

Table 2: G-Protein Signaling Activation (cAMP Inhibition)

This table summarizes the potency of agonists in activating the Gαi signaling pathway, measured by their ability to inhibit forskolin-stimulated cAMP production.

AgonistEC50 (nM)pD2IC50 (nM)Cell LineAssay FormatReference(s)
Ela-32 --0.27hESCs-
Ela-11 --14--[6]
Apelin-13 0.063--CHO-K1LANCE® cAMP[7]
[Pyr1]-Apelin-13 -9.34 ± 0.15-CHO-K1cAMP[5]
CMF-019 -10.00 ± 0.13-CHO-K1cAMP[5]

EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of potency; lower values indicate higher potency. pD2 is the negative logarithm of the EC50 value.

Table 3: β-Arrestin Recruitment

This table presents the potency of agonists in recruiting β-arrestin to the apelin receptor, a key event in receptor desensitization and G protein-independent signaling.

AgonistEC50 (nM)pD2Cell LineAssay FormatReference(s)
Ela-32 --HEK293TNanoBiT®[8]
Apelin-13 --HEK293TNanoBiT®[8]
[Pyr1]-Apelin-13 -8.65 ± 0.10CHO-K1β-Arrestin[5]
CMF-019 -6.65 ± 0.15CHO-K1β-Arrestin[5]

EC50 (half-maximal effective concentration) is a measure of potency; lower values indicate higher potency. pD2 is the negative logarithm of the EC50 value. One study noted that Ela-32 showed a >1000-fold bias towards the β-arrestin-dependent signaling pathway.[4]

Experimental Methodologies

Detailed protocols are essential for the replication and validation of experimental findings. Below are representative methodologies for the key assays cited in this guide.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the apelin receptor.

  • Membrane Preparation : Membranes are prepared from cells or tissues endogenously or recombinantly expressing the apelin receptor (e.g., CHO-K1 cells stably expressing human APJ, or human left ventricle tissue homogenates).[5][9]

  • Assay Buffer : A typical assay buffer is 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.[7]

  • Procedure :

    • A fixed concentration of radioligand (e.g., 0.07 nM [125I]-Apelin-13) is incubated with the receptor-containing membranes.[7]

    • Increasing concentrations of the unlabeled competitor ligand (e.g., Ela-32 or other agonists) are added to the incubation mixture.

    • The reaction is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter (e.g., Unifilter-96 GF/C).[7]

    • The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis : The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to activate the Gαi-coupled apelin receptor, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

  • Cell Culture : Cells expressing the apelin receptor (e.g., CHO-K1-hAPJ) are seeded in 384-well plates.[7]

  • Stimulation :

    • Cells are pre-treated with a phosphodiesterase inhibitor such as IBMX (0.5 mM) to prevent cAMP degradation.[7]

    • cAMP production is stimulated with a known concentration of forskolin (B1673556) (e.g., 10 µM).[7]

    • Cells are then treated with varying concentrations of the apelin receptor agonist for a defined period (e.g., 30 minutes at room temperature).[7]

  • cAMP Detection : Intracellular cAMP levels are measured using a homogenous time-resolved fluorescence (HTRF) or luminescence-based assay kit (e.g., LANCE® Ultra cAMP Kit) according to the manufacturer's instructions.[7][10]

  • Data Analysis : The IC50 or EC50 value for the inhibition of forskolin-stimulated cAMP production is determined from the dose-response curve.

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated apelin receptor, a key step in receptor desensitization and signaling. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used technology for this purpose.[3][11]

  • Cell Culture and Transfection : HEK293 cells are transiently co-transfected with plasmids encoding the apelin receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus, a YFP variant).[3][12]

  • Assay Procedure :

    • Transfected cells are plated in a white, opaque 96-well plate.[3]

    • 48 hours post-transfection, the culture medium is replaced with a suitable buffer (e.g., PBS).[3]

    • The BRET substrate (e.g., coelenterazine-h) is added to the cells.

    • Cells are then stimulated with varying concentrations of the agonist for a short period (e.g., 15 minutes).[3]

  • BRET Measurement : The light emissions from the donor (Rluc8) and the acceptor (Venus) are measured simultaneously using a plate reader capable of detecting BRET signals.

  • Data Analysis : The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The net BRET is the difference between the BRET ratio in the presence and absence of the agonist. The EC50 value for β-arrestin recruitment is determined from the dose-response curve.

In Vivo Measurement of Cardiac Contractility

This experimental procedure is used to assess the in vivo efficacy of apelin receptor agonists on cardiac function in animal models.

  • Animal Model : Male Sprague-Dawley rats are commonly used.[5] The animals are anesthetized for the duration of the procedure.

  • Surgical Preparation :

    • A pressure-volume (PV) catheter is inserted into the left ventricle via the right carotid artery to continuously measure intraventricular pressure and volume.[5]

    • A jugular vein is cannulated for intravenous administration of the test compounds.

  • Data Acquisition :

    • After a stabilization period, baseline hemodynamic parameters are recorded.

    • The apelin receptor agonist (e.g., Ela-32 or other agonists) is administered as a bolus injection or continuous infusion.[5]

    • Hemodynamic parameters, including left ventricular systolic pressure (LVSP), end-diastolic pressure (LVEDP), and the maximal rate of pressure rise (dP/dtmax) as an index of contractility, are recorded continuously.

  • Data Analysis : The change in dP/dtmax and other hemodynamic parameters from baseline following agonist administration is calculated to determine the effect on cardiac contractility.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the apelin receptor and a typical experimental workflow for agonist characterization.

APJ_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway APJ Apelin Receptor (APJ) Gai Gαi APJ->Gai Activation bArrestin β-Arrestin APJ->bArrestin Recruitment Ligand Ela-32 or Apelin Ligand->APJ AC Adenylyl Cyclase Gai->AC Inhibition PI3K PI3K Gai->PI3K Activation cAMP ↓ cAMP PKA PKA cAMP->PKA Inhibition Akt Akt PI3K->Akt Activation eNOS eNOS Akt->eNOS Activation NO ↑ NO Internalization Receptor Internalization bArrestin->Internalization ERK ERK1/2 bArrestin->ERK Scaffolding Signaling Downstream Signaling ERK->Signaling

Caption: Apelin receptor signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy start Start: Agonist Selection (Ela-32 vs. Others) binding_assay Binding Affinity Assay (Determine Ki) start->binding_assay g_protein_assay G-Protein Activation Assay (cAMP Inhibition) start->g_protein_assay arrestin_assay β-Arrestin Recruitment Assay start->arrestin_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis g_protein_assay->data_analysis arrestin_assay->data_analysis animal_model Animal Model Selection (e.g., Rat model of Heart Failure) hemodynamics Hemodynamic Measurements (e.g., Cardiac Contractility) animal_model->hemodynamics hemodynamics->data_analysis data_analysis->animal_model conclusion Conclusion on Relative Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparing apelin receptor agonists.

Summary and Conclusion

The available data indicates that Ela-32 is a high-affinity and potent agonist of the apelin receptor, with binding and functional potencies that are comparable to or, in some cases, greater than those of various apelin isoforms.[4] For instance, Ela-32 demonstrates a higher binding affinity than Apelin-13 and Apelin-17 in certain assays.[4] The concept of biased agonism is critical in this field, as exemplified by the small molecule agonist CMF-019, which shows a strong bias towards G-protein signaling over β-arrestin recruitment.[5] The relative bias of Ela-32 compared to other agonists is an area of active investigation and may have significant implications for its therapeutic profile.

This guide provides a consolidated overview of the comparative efficacy of Ela-32 and other apelin receptor agonists. For researchers and drug developers, the choice of agonist will depend on the specific research question or therapeutic goal, with careful consideration of the desired signaling profile (G-protein vs. β-arrestin bias) and pharmacokinetic properties. The detailed experimental protocols provided herein should serve as a valuable resource for designing and conducting further comparative studies in this promising area of pharmacology.

References

Reproducibility of Ela-32 Effects on Cardiac Contractility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Ela-32 on cardiac contractility, with a focus on the reproducibility of its actions. The information is compiled from various studies to offer an objective overview for researchers and professionals in drug development. This document details the signaling pathways of Ela-32, presents quantitative data from key experiments, and compares its performance with alternative inotropic agents.

Summary of Ela-32's Inotropic Effects

Ela-32, an endogenous peptide ligand of the apelin receptor (APJ), has consistently been shown to exert positive inotropic effects on the heart. Studies across various experimental models have demonstrated its ability to enhance cardiac contractility. While no direct studies reporting a failure to reproduce these effects have been identified, the magnitude of the effect and the specific signaling pathways activated may vary depending on the experimental context.

The primary mechanism of action for Ela-32 involves the activation of the APJ receptor, a G-protein coupled receptor. This activation triggers downstream signaling cascades that ultimately lead to an increase in myocardial contractility.[1] Notably, the signaling can be complex, involving both G-protein dependent and β-arrestin dependent pathways, suggesting the possibility of biased agonism.[2][3]

Comparative Data on Cardiac Contractility

The following table summarizes quantitative data from a key study comparing the in vivo effects of Ela-32 and [Pyr¹]apelin-13 on left ventricular contractility in rats.

ParameterTreatment GroupDoseChange from Baseline (Mean ± SEM)P-value vs. Saline
dP/dtMAX (mmHg/s) Saline-142 ± 69-
Ela-32150 nmol2825 ± 565P≤0.01
[Pyr¹]apelin-13400 nmol3025 ± 680P≤0.01
Cardiac Output (RVU/min) Saline-352 ± 86-
Ela-3220 nmol3296 ± 370P≤0.0001
Ela-32150 nmol4000 ± 826P≤0.01
[Pyr¹]apelin-1350 nmol1535 ± 189P≤0.05
[Pyr¹]apelin-13400 nmol3989 ± 537P≤0.01

Data sourced from Yang et al., 2017.[4] RVU = Relative Volume Units.

Comparison with Alternative Inotropic Agents

Ela-32's primary endogenous comparator is apelin-13 . Both peptides act on the APJ receptor and exhibit positive inotropic effects.[5] However, their signaling profiles may differ, with Ela-32 showing a potential bias towards the β-arrestin pathway.[2] This could have implications for long-term cardiac remodeling and therapeutic outcomes.

Compared to a standard clinical inotrope like dobutamine (B195870) , which acts via β-adrenergic receptors, Ela-32 offers a distinct mechanism of action.[6][7] This is significant because chronic stimulation of β-adrenergic receptors is associated with adverse effects, a major limitation of current inotropic therapies.[8][9][10] The APJ signaling pathway represents a novel therapeutic target that may circumvent these limitations.

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying Ela-32's effects and to facilitate the design of reproducible experiments, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

Ela32_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein_pathway G-Protein Pathway cluster_beta_arrestin_pathway β-Arrestin Pathway Ela32 Ela-32 APJ APJ Receptor Ela32->APJ Binds G_protein Gαi / Gαq APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits PLC PLC G_protein->PLC ERK12_b ERK1/2 beta_arrestin->ERK12_b PKC PKC PLC->PKC ERK12_g ERK1/2 PKC->ERK12_g Ca_increase ↑ Intracellular Ca²⁺ PKC->Ca_increase Contractility ↑ Cardiac Contractility ERK12_g->Contractility ERK12_b->Contractility Ca_increase->Contractility

Ela-32 Signaling Pathway in Cardiomyocytes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis isolate_hearts Isolate Hearts (e.g., Langendorff perfusion) administer_ela32 Administer Ela-32 (or alternative agent) isolate_hearts->administer_ela32 prepare_cardiomyocytes Prepare Isolated Cardiomyocytes prepare_cardiomyocytes->administer_ela32 measure_contractility Measure Contractility Parameters (e.g., dP/dt_max, LVDP) administer_ela32->measure_contractility protein_analysis Analyze Protein Phosphorylation (e.g., Western Blot for p-ERK) administer_ela32->protein_analysis compare_groups Compare Treatment Groups to Control measure_contractility->compare_groups protein_analysis->compare_groups dose_response Generate Dose-Response Curves compare_groups->dose_response

General Experimental Workflow for Assessing Inotropic Effects.

Detailed Experimental Protocols

To ensure the reproducibility of findings, detailed methodologies are crucial. Below are summarized protocols for key experiments cited in the literature.

Isolated Perfused Heart (Langendorff) Preparation
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane).

  • Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂, maintained at 37°C) at a constant pressure.

  • Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes) before initiating experimental protocols.

  • Drug Administration: Infuse Ela-32 or other compounds into the perfusion line at desired concentrations.

  • Data Acquisition: Continuously record left ventricular developed pressure (LVDP) and the maximal rate of pressure development (dP/dtmax).

Isolated Cardiomyocyte Contractility Assay
  • Cell Isolation: Isolate ventricular myocytes from adult rat hearts by enzymatic digestion.

  • Cell Culture: Plate the isolated cardiomyocytes on laminin-coated dishes.

  • Stimulation: Electrically stimulate the cardiomyocytes to contract at a fixed frequency (e.g., 1 Hz).

  • Drug Incubation: Incubate the cells with varying concentrations of Ela-32 or control vehicle.

  • Image Acquisition: Record cell shortening using a video-based edge-detection system.

  • Data Analysis: Measure parameters such as percentage of cell shortening, and maximal velocities of shortening and relengthening.

Conclusion

The available evidence consistently supports a positive inotropic effect of Ela-32 on cardiac muscle, mediated through the APJ receptor. While no studies directly contradicting these findings have been identified, the reproducibility of the magnitude of the effect may be influenced by the specific experimental model and conditions. The distinct signaling pathway of Ela-32, potentially involving biased agonism, presents a promising avenue for the development of novel inotropic therapies that may avoid the limitations of existing agents. Further research is warranted to fully elucidate the long-term consequences of Ela-32-mediated signaling in the heart and to establish its therapeutic potential in clinical settings.

References

Unveiling the Consequences of Ela-32 Absence: A Guide to the Apela Knockout Mouse Phenotype

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo function of novel peptides is paramount. This guide provides a comprehensive comparison of the Apela knockout (KO) mouse model, which lacks the gene for the Elabela (ELA) peptide, including its mature form ELA-32. We present key experimental data, detailed methodologies, and visual representations of the associated signaling pathways and experimental workflows to facilitate a thorough understanding of the resulting phenotype.

The Apela gene encodes a crucial peptide hormone involved in cardiovascular development and function. Disruption of this gene in mouse models has revealed a range of phenotypes, primarily impacting embryonic viability and cardiovascular integrity. Two key studies, by Freyer et al. (2017) and Ho et al. (2017), have independently generated and characterized Apela knockout mice, providing valuable insights into the physiological role of ELA-32.

Phenotypic Comparison: Apela Knockout vs. Wild-Type Mice

The absence of the Apela gene results in a phenotype characterized by incomplete penetrance, meaning not all knockout individuals exhibit the same traits, and variable expressivity. The most significant consequences are observed during embryonic development.

Phenotypic CategoryObservation in Apela KO MiceWild-Type (WT) MiceReference
Viability Low penetrance embryonic lethality. Approximately 10% of null embryos show severe defects by embryonic day 9.5 (E9.5).[1] The majority of knockout mice, however, are viable and fertile.Normal embryonic development and viability.[1][2][3]
Cardiovascular System - Unremodeled yolk sac vasculature. - Cardiac looping defects. - Pericardial edema. - Blood pooling in the dorsal aorta. - Truncated right coronary vein in surviving embryos.[1] - Reduced number of blood vessels in the brain, heart, and body segment regions.[4]Normal cardiovascular development.[1][4][5]
Extraembryonic Tissues - Ectopic protrusions from the anterior chorion. - Thin, cylindrical allantoises.[1]Normal development of extraembryonic tissues.[1]
Hematopoiesis Aberrant upregulation of erythroid and myeloid markers at late gastrulation.[2][3]Normal expression of hematopoietic markers.[2][3]
Pregnancy (in KO dams) Preeclampsia-like symptoms, including elevated blood pressure and proteinuria.[4][6]Normal pregnancy without preeclampsia symptoms.[4][6]

Experimental Protocols

Understanding the methodologies used to generate and analyze these knockout models is crucial for interpreting the data and designing future experiments.

Generation of Apela Knockout Mice (CRISPR/Cas9 Method)

The study by Freyer et al. (2017) utilized CRISPR/Cas9-mediated genome editing to create an Apela null allele.

  • Guide RNA (gRNA) Design: A single guide RNA was designed to target the endogenous translational start site of the Apela gene.

  • Donor Template: A donor plasmid containing a H2B-GFP reporter cassette flanked by homology arms corresponding to the sequences upstream and downstream of the Apela start codon was constructed. A loxP-flanked PGK-NEO cassette was included for selection.

  • Electroporation into Embryonic Stem (ES) Cells: The gRNA, Cas9 nuclease, and the donor template were introduced into mouse embryonic stem cells.

  • Selection and Screening: ES cells with the correct insertion of the reporter and selection cassette were identified via PCR and Southern blotting.

  • Blastocyst Injection: Correctly targeted ES cells were injected into C57BL/6 blastocysts.

  • Generation of Chimeras and Germline Transmission: The resulting chimeric males were crossed with wild-type females to achieve germline transmission of the modified allele.

  • Excision of Selection Cassette: Mice carrying the targeted allele were crossed with a Cre-recombinase expressing mouse line to excise the floxed PGK-NEO cassette, resulting in the final knockout allele.[1]

Phenotypic Analysis Methodologies
  • Timed Matings and Embryo Collection: To study embryonic phenotypes, timed matings were set up, and embryos were collected at specific gestational days (e.g., E8.25, E9.5, E10.5, E15.5).[1]

  • Whole-Mount Immunostaining: Embryos were fixed and stained with antibodies against specific markers (e.g., GFP, FOXA2) to visualize tissue and cell types.[2]

  • Three-Dimensional Micro-Computed Tomography (3D microCT): This non-invasive imaging technique was used to obtain high-resolution images of the embryonic vasculature and cardiac morphology.[2][3]

  • Transcriptome Analysis (RNA-Seq): RNA was extracted from whole embryos at late gastrulation to identify differentially expressed genes between knockout and wild-type littermates.[2][3]

  • Blood Pressure Measurement in Pregnant Mice: Systolic blood pressure was measured using a non-invasive tail-cuff method to assess for preeclampsia-like symptoms.[7]

Visualizing the Molecular and Experimental Landscape

To aid in the comprehension of the complex biological processes and experimental designs, the following diagrams are provided.

ELA32_Signaling_Pathway ELA-32 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ELA32 ELA-32 (Apela) APJ APJ Receptor (Aplnr) ELA32->APJ G_protein G-protein APJ->G_protein Activation PI3K PI3K G_protein->PI3K ERK12 ERK1/2 G_protein->ERK12 AKT AKT PI3K->AKT Cellular_Response Cell Migration, Proliferation, Survival AKT->Cellular_Response ERK12->Cellular_Response

Caption: ELA-32 signaling through the APJ receptor.

Apela_KO_Workflow Apela Knockout Mouse Generation Workflow cluster_design Design & Construction cluster_es_cell ES Cell Modification cluster_mouse_gen Mouse Generation gRNA Design gRNA (targets Apela start codon) Electroporation Electroporation into ES Cells (gRNA, Cas9, Donor) gRNA->Electroporation Donor Construct Donor Template (H2B-GFP, loxP-PGK-NEO-loxP) Donor->Electroporation Selection Select & Screen (PCR, Southern Blot) Electroporation->Selection Injection Blastocyst Injection Selection->Injection Chimeras Generate Chimeras Injection->Chimeras Germline Germline Transmission Chimeras->Germline Cre_Cross Cross with Cre Mice (Excise NEO cassette) Germline->Cre_Cross KO_Line Establish Apela KO Line Cre_Cross->KO_Line

Caption: Workflow for generating the Apela knockout mouse.

References

Comparative Analysis of ELA-32 and ELA-21 Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the functions of Elabela-32 (ELA-32) and Elabela-21 (ELA-21), two endogenous peptide ligands of the apelin receptor (APJ). This document summarizes key quantitative data, details experimental protocols for functional characterization, and visualizes the primary signaling pathway.

ELA-32 and ELA-21 are isoforms of the hormone Elabela (ELA), also known as Toddler or Apela. ELA-32 is a 32-amino acid mature peptide that can be proteolytically cleaved to produce shorter, active fragments, including the 21-amino acid ELA-21.[1] Both peptides are crucial in various physiological processes, including cardiovascular regulation, embryonic development, and fluid homeostasis, primarily through their interaction with the G protein-coupled apelin receptor.[1][2] While sharing a common receptor, their functional potencies and signaling profiles exhibit notable differences, making a comparative understanding essential for targeted therapeutic development.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters comparing the bioactivity of human ELA-32 and ELA-21.

ParameterELA-32ELA-21Reference
Binding Affinity (pKi) 9.59 ± 0.088.52 ± 0.11[3]
Binding Affinity (Ki, nM) 1.3434.364[4][5]
cAMP Inhibition (pEC50) ~9.5 (subnanomolar)~9.5 (subnanomolar)[3]
β-arrestin Recruitment (pEC50) 8.80 ± 0.118.70 ± 0.13[6]
In vivo Hemodynamic Effects Increases cardiac contractility, ejection fraction, and cardiac output; elicits vasodilation.[3][7]Protects against cardiac injury.[2][2][3][7]
Plasma Half-life 47.2 ± 5.7 min (human plasma)Not explicitly stated, but ELA-21 is a metabolic product of ELA-32.[1][8][1][8]

Signaling Pathway and Experimental Workflow

Activation of the apelin receptor by ELA-32 and ELA-21 initiates downstream signaling cascades primarily through Gαi and β-arrestin pathways. The Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The β-arrestin pathway is involved in receptor internalization and can trigger separate signaling events.

Elabela Signaling Pathway

Elabela_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ELA ELA-32 / ELA-21 APJ Apelin Receptor (APJ) ELA->APJ Binding G_protein Gαi/βγ APJ->G_protein Activation beta_arrestin β-arrestin APJ->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion internalization Receptor Internalization & Signaling beta_arrestin->internalization Mediates ATP ATP ATP->AC pka_downstream Downstream Cellular Responses cAMP->pka_downstream ↓ Leads to Experimental_Workflow start Start: Characterize ELA-32 vs ELA-21 binding_assay Apelin Receptor Binding Assay start->binding_assay cAMP_assay cAMP Inhibition Assay start->cAMP_assay arrestin_assay β-arrestin Recruitment Assay start->arrestin_assay in_vivo_assay In Vivo Hemodynamic Studies start->in_vivo_assay data_analysis Comparative Data Analysis binding_assay->data_analysis cAMP_assay->data_analysis arrestin_assay->data_analysis in_vivo_assay->data_analysis conclusion Conclusion: Functional Differences data_analysis->conclusion

References

Unveiling Ela-32: A Comparative Guide to its Plasma Levels in Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ela-32 (also known as Elabela) plasma levels across various disease states, offering insights into its potential as a novel biomarker. We present quantitative data from multiple studies, detail the experimental methodologies for Ela-32 measurement, and compare its performance against established biomarkers.

Ela-32 at a Glance: The Apelin Receptor's Second Ligand

Ela-32 is a recently discovered peptide hormone that, like apelin, acts as an endogenous ligand for the G-protein coupled apelin receptor (APJ). This interaction triggers downstream signaling pathways, such as the PI3K/AKT pathway, influencing a range of physiological processes including cardiovascular homeostasis and embryonic development. Its presence in plasma has prompted investigations into its utility as a biomarker for various pathological conditions.

Comparative Analysis of Ela-32 Plasma Levels in Disease

The following tables summarize the reported plasma concentrations of Ela-32 in several key disease areas, alongside comparisons with current standard-of-care biomarkers.

Cardiovascular Diseases
Disease StatePatient PopulationEla-32 Plasma Levels (ng/mL)Comparator BiomarkersKey Findings
Acute Coronary Syndrome (ACS) Patients with ACS vs. controls with negative coronary angiographyACS: Significantly higher than controlsCardiac Troponins (cTnI, cTnT), Creatine Kinase-MB (CK-MB)Plasma Ela-32 levels are elevated in ACS patients, suggesting a potential role in the acute setting. Unlike troponins which indicate myocardial necrosis, the kinetics and direct clinical utility of Ela-32 in ACS require further investigation.[1][2][3]
Coronary Heart Disease (CHD) Patients with stable angina (SA), unstable angina (UAP), and acute myocardial infarction (AMI) vs. controlsUAP & AMI: Significantly higher than controls and SA patients.High-sensitivity C-reactive protein (hs-CRP), Brain Natriuretic Peptide (BNP), NT-proBNPEla-32 levels appear to correlate with the acuity of coronary syndromes, with higher levels observed in more unstable conditions.[4]
Hypertension Hypertensive patients vs. normotensive controlsHypertension: Significantly lower than controls-Lower Ela-32 levels in hypertensive patients suggest a potential protective role for the peptide in blood pressure regulation.
Pulmonary Arterial Hypertension (PAH)
Disease StatePatient PopulationEla-32 Plasma/Lung Tissue LevelsComparator BiomarkersKey Findings
Pulmonary Arterial Hypertension (PAH) Patients with PAH vs. healthy controlsPAH: Downregulated expression in lung tissue and lower plasma levels reported in some studies.Brain Natriuretic Peptide (BNP), NT-proBNP, Growth Differentiation Factor-15 (GDF-15)Reduced Ela-32 levels in PAH suggest a potential deficiency in a protective signaling pathway. This contrasts with the elevated levels of established markers like BNP and NT-proBNP, which reflect increased right ventricular stress.[5][6][7][8]
Preeclampsia
Disease StatePatient PopulationEla-32 Plasma Levels (ng/mL)Comparator BiomarkersKey Findings
Late-Onset Preeclampsia Pregnant women with late-onset preeclampsia vs. normal pregnanciesLate-Onset Preeclampsia: 7.99 (median) vs. 4.17 (median) in controls (p=0.001)sFlt-1/PlGF ratio, Uric AcidElevated Ela-32 levels are specifically associated with late-onset preeclampsia, suggesting a different pathophysiological mechanism compared to early-onset preeclampsia where levels are not significantly different from controls.[9][10][11][12][13]
Severe Preeclampsia Pregnant women with mild vs. severe preeclampsiaSevere Preeclampsia: 3.030 ± 1.007 vs. Mild Preeclampsia: 4.146 ± 0.830sFlt-1/PlGF ratio, Uric AcidLower plasma Ela-32 concentrations are correlated with the severity of preeclampsia and poorer kidney function.

Experimental Protocols: Measuring Ela-32 in Plasma

The quantification of Ela-32 in plasma is predominantly achieved through Enzyme-Linked Immunosorbent Assay (ELISA). Below is a generalized protocol based on commercially available kits.

Principle: A sandwich ELISA where a capture antibody specific for Ela-32 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any Ela-32 present is bound by the immobilized antibody. After washing, a biotin-conjugated detection antibody specific for Ela-32 is added. Following another wash, avidin-horseradish peroxidase (HRP) is added, which binds to the biotin. A final wash is performed, and a TMB substrate solution is added. The resulting color development is stopped, and the absorbance is measured at 450 nm. The concentration of Ela-32 in the samples is determined by comparing the optical density of the samples to the standard curve.

Materials:

  • Ela-32 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Tubes for standard and sample dilution

  • Automated plate washer (optional)

Procedure:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.

  • Sample Addition: Add 100 µL of standard or sample to the appropriate wells.

  • Incubation: Cover the plate and incubate for 2.5 hours at room temperature or as specified in the kit instructions.

  • Washing: Aspirate each well and wash, repeating the process four times for a total of five washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

  • Detection Antibody Addition: Add 100 µL of the working dilution of the biotin-conjugated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the aspiration/wash step as in step 4.

  • HRP-Conjugate Addition: Add 100 µL of the working dilution of HRP-conjugate to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the aspiration/wash step as in step 4.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Read the absorbance of each well at 450 nm within 5 minutes.

  • Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve. Determine the concentration of Ela-32 in the samples by interpolating from the standard curve.

Visualizing the Mechanism: Ela-32 Signaling and Experimental Workflow

To provide a clearer understanding of Ela-32's biological context and the process of its investigation, the following diagrams have been generated.

cluster_0 Ela-32 / Apelin Binding cluster_1 Downstream Signaling Ela-32 Ela-32 APJ Receptor APJ Receptor Ela-32->APJ Receptor Apelin Apelin Apelin->APJ Receptor G-protein activation G-protein activation APJ Receptor->G-protein activation PI3K PI3K G-protein activation->PI3K AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Physiological Effects Physiological Effects eNOS->Physiological Effects NO production

Caption: Ela-32 and Apelin signaling through the APJ receptor.

Patient Cohorts Patient Cohorts Plasma Collection Plasma Collection Patient Cohorts->Plasma Collection ELISA for Ela-32 ELISA for Ela-32 Plasma Collection->ELISA for Ela-32 Data Analysis Data Analysis ELISA for Ela-32->Data Analysis Correlation with Disease State Correlation with Disease State Data Analysis->Correlation with Disease State

Caption: Experimental workflow for correlating Ela-32 plasma levels.

References

A Head-to-Head Comparison of Elabela-32 (Ela-32) Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of experimental outcomes. Elabela-32 (Ela-32), an endogenous ligand for the apelin receptor (APJ), is a peptide of significant interest in cardiovascular and metabolic research. This guide provides an objective comparison of commercially available Ela-32 and its active fragments from various suppliers, supported by publicly available data and detailed experimental protocols to aid in your selection process.

Supplier and Product Overview

Several biotechnology companies supply Ela-32 and its fragments for research purposes. This comparison focuses on offerings from prominent suppliers based on available data.

SupplierProduct NameCatalog No.Molecular Weight (Da)PurityBiological Activity DataNotes
R&D Systems ELA-32 (human)62913967.8Data not publicly availableIC50 = 0.27 nM; Kd = 0.51 nM[1]Product Discontinued[1]
Biosynth ELA Elabela/Toddler-32CRB10014263965.1>95% (Typically available on CoA)Data not publicly availableCertificate of Analysis available upon request.[2][3]
Biosynth ELA-32 (human)FSC205793968>95% (Typically available on CoA)Data not publicly availableCertificate of Analysis available upon request.[4][5]
MedChemExpress ELA-32(human)HY-P21963967.82>98% (Typically available on CoA)Potent apelin receptor agonist[6]Certificate of Analysis available upon request.[7][8][9]
MedChemExpress Elabela(19-32)HY-P1448ANot specified>98% (Typically available on CoA)EC50s: 8.6 nM (Gαi1), 166 nM (β-arrestin-2); Ki: 0.93 nM[10][11]Active fragment of Ela-32.
NovoPro Bioscience Inc. Elabela(19-32)/ELA-14 (human) peptideNot specifiedNot specified>99% (As per example CoA)[12]Binds to APJ with nanomolar affinity.[13]Active fragment of Ela-32.

Note: Purity and specific biological activity data are often batch-specific and are detailed in the Certificate of Analysis (CoA) provided by the supplier upon purchase or request. Researchers are strongly encouraged to obtain and review the batch-specific CoA before use.

Performance Data and Experimental Considerations

Purity Assessment

The purity of synthetic peptides like Ela-32 is critical for reliable experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for determining peptide purity.

  • Typical Purity: Most suppliers guarantee a purity of >95% or >98%, which is generally suitable for cell-based assays and in vivo studies. This is confirmed by HPLC analysis, and the results are provided in the CoA.

  • Importance of Purity: Impurities can include deletion sequences, incompletely deprotected peptides, or by-products from synthesis, which may have off-target effects or interfere with the biological activity of Ela-32.

Biological Activity

The biological activity of Ela-32 is determined by its ability to bind to and activate the apelin receptor (APJ).

  • R&D Systems (discontinued product) provided specific binding affinity (Kd = 0.51 nM) and functional inhibitory concentration (IC50 = 0.27 nM) data.[1]

  • MedChemExpress and NovoPro Bioscience provide activity data for the Elabela(19-32) fragment, indicating its potency in activating downstream signaling pathways.[10][11][13]

  • Biosynth and MedChemExpress do not provide specific batch-to-batch activity data for the full-length Ela-32 on their public datasheets. It is recommended to contact their technical support for any available information or to perform in-house validation.

Stability

The stability of Ela-32 is an important consideration for experimental design and data interpretation. A study on the in vitro metabolism of synthetic Ela-32 found:

  • Plasma Stability: The half-life of Ela-32 in human plasma was determined to be approximately 47.2 minutes.[14][15]

  • Tissue Homogenate Stability: In human kidney homogenates, the degradation was much more rapid, with a half-life of about 44.2 seconds.[14][15]

  • Metabolites: The study identified several metabolites, with ELA-11 and ELA-16 being major fragments.[14][15]

These findings suggest that for in vivo studies, the rapid degradation of Ela-32 should be taken into account.

Experimental Protocols

To ensure accurate and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments related to Ela-32.

Peptide Purity Determination by HPLC

Objective: To determine the purity of the Ela-32 peptide.

Methodology:

  • Sample Preparation: Reconstitute the lyophilized Ela-32 peptide in a suitable solvent (e.g., water or a buffer recommended by the supplier) to a known concentration (e.g., 1 mg/mL).

  • HPLC System: Utilize a reverse-phase HPLC (RP-HPLC) system with a C18 column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure peak should appear symmetrical.[16][17]

Apelin Receptor Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of Ela-32 to the apelin receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human apelin receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Use a radiolabeled apelin analog, such as [¹²⁵I]-Apelin-13, as the tracer.

  • Competition Binding:

    • Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled Ela-32 in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[18]

    • Add the cell membranes and incubate to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Ela-32 concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

PI3K/AKT Pathway Activation Assay

Objective: To assess the ability of Ela-32 to activate the downstream PI3K/AKT signaling pathway.

Methodology:

  • Cell Culture and Starvation: Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) to sub-confluency. Serum-starve the cells for several hours to reduce basal signaling.

  • Ela-32 Stimulation: Treat the cells with varying concentrations of Ela-32 for a specific time course (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) at Ser473 or Thr308, and total AKT.

    • Use a species-appropriate HRP-conjugated secondary antibody for detection.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the fold-change in activation compared to the untreated control.[19][20]

Visualizing Workflows and Pathways

Ela-32 Signaling Pathway

Ela32_Signaling_Pathway Ela32 Ela-32 APJ Apelin Receptor (APJ) Ela32->APJ Gi Gαi APJ->Gi Activates PI3K PI3K Gi->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effects (Cell Survival, Proliferation) pAKT->Downstream

Caption: Ela-32 activates the PI3K/AKT signaling pathway via the apelin receptor.

Experimental Workflow for Purity and Activity Testing

Experimental_Workflow Start Lyophilized Ela-32 Peptide Reconstitution Reconstitute in appropriate solvent Start->Reconstitution Purity_Test Purity Assessment (RP-HPLC) Reconstitution->Purity_Test Activity_Test Biological Activity Assays Reconstitution->Activity_Test Data_Analysis Data Analysis and Comparison Purity_Test->Data_Analysis Binding_Assay Receptor Binding Assay (Kd/Ki determination) Activity_Test->Binding_Assay Signaling_Assay Signaling Pathway Activation (p-AKT Western Blot) Activity_Test->Signaling_Assay Binding_Assay->Data_Analysis Signaling_Assay->Data_Analysis Conclusion Supplier Selection Data_Analysis->Conclusion

Caption: Workflow for evaluating the purity and biological activity of Ela-32.

Conclusion and Recommendations

The choice of an Ela-32 supplier will depend on the specific requirements of the intended research. While R&D Systems provided valuable historical data, their product is no longer available. For full-length Ela-32, Biosynth and MedChemExpress are potential sources, though researchers will need to request batch-specific Certificates of Analysis to obtain detailed purity and activity data. For studies focused on the core active region of the peptide, MedChemExpress and NovoPro Bioscience offer the Elabela(19-32) fragment with some publicly available activity metrics.

Key Recommendations:

  • Always Request the Certificate of Analysis: Before purchasing, and for each new lot, obtain the CoA to verify purity and any available biological activity data.

  • Perform In-House Validation: It is good practice to perform in-house validation of the peptide's activity in your specific assay system to ensure it meets your experimental needs.

  • Consider Peptide Stability: Be mindful of the short half-life of Ela-32, especially in in vivo experiments, and design your studies accordingly.

  • Consult with Technical Support: If specific data is not available on the product datasheet, contact the supplier's technical support for additional information.

By carefully considering these factors and utilizing the provided experimental protocols, researchers can confidently select the most appropriate Ela-32 product for their studies, leading to more reliable and reproducible scientific findings.

References

In Silico Docking Analysis of Ela-32 and Apelin Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ela-32 and other endogenous ligands targeting the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including cardiovascular function and fluid homeostasis. By examining in silico docking analyses, binding affinities, and functional data, this document aims to offer a comprehensive resource for researchers developing novel therapeutics targeting the apelin/Elabela system.

Ligand-Receptor Interaction Analysis: A Quantitative Comparison

The apelin receptor can be activated by two distinct endogenous peptide families: apelin and Elabela (ELA). Various isoforms of these peptides exhibit different binding affinities and functional activities. The following table summarizes key quantitative data for Ela-32 and a selection of apelin peptides, providing a basis for comparative analysis.

LigandBinding Affinity (Ki, nM)[1][2]Functional Potency (EC50, log(M))1[1]Signaling Bias
Ela-32 1.343 -7.66 ± 0.114 >1000-fold bias for β-arrestin pathway [1][2]
Apelin-361.735-7.027 ± 0.087-
Apelin-174.651-7.901 ± 0.144Biased toward β-arrestin pathway[1]
Apelin-138.336-6.369 ± 0.086-
pGlu1-apelin-1314.366-6.899 ± 0.106Distinct activity on G protein-dependent pathway[1]
Elabela-214.364-7.183 ± 0.061Distinct activity on G protein-dependent pathway[1]

¹ Functional potency was determined by measuring the recruitment of β-arrestin 2 to the apelin receptor using a BRET assay.

Apelin Receptor Signaling Pathways

The apelin receptor signals through two primary pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway. Activation of the G protein pathway (typically Gαi) leads to the inhibition of adenylyl cyclase and modulation of ion channels. The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, such as the activation of ERK1/2.[1] The choice of ligand can influence which pathway is preferentially activated, a phenomenon known as biased agonism.[3][4] Ela-32, for instance, shows a strong bias towards the β-arrestin pathway.[1][2]

cluster_ligands Ligands cluster_g_protein G Protein-Dependent Pathway cluster_arrestin β-Arrestin-Dependent Pathway Ela32 Ela-32 ApelinReceptor Apelin Receptor (APJ) Ela32->ApelinReceptor High Affinity Apelin Apelin Peptides Apelin->ApelinReceptor G_protein Gαi/o Activation ApelinReceptor->G_protein Canonical Signaling beta_arrestin β-Arrestin Recruitment ApelinReceptor->beta_arrestin Biased Signaling (Ela-32) AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Internalization Receptor Internalization beta_arrestin->Internalization ERK_activation ERK1/2 Activation beta_arrestin->ERK_activation

Apelin receptor signaling pathways.

Experimental Protocols

In Silico Docking of Ela-32 to the Apelin Receptor

This protocol outlines a general workflow for the in silico docking of a peptide ligand, such as Ela-32, to a GPCR, like the apelin receptor. This process typically involves three main stages: flexible peptide docking, all-atom structure reconstruction, and refinement.[5][6][7]

1. Preparation of Receptor and Ligand Structures:

  • Receptor: Obtain the 3D structure of the apelin receptor from a protein structure database (e.g., PDB). If a full experimental structure is unavailable, homology modeling can be used to build a model based on a related GPCR template. Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Chimera.
  • Ligand: Generate the 3D structure of Ela-32. This can be done using peptide building tools in molecular modeling software. The flexibility of the peptide is a crucial consideration.

2. Flexible Peptide Docking (e.g., using CABS-dock):

  • Utilize a docking program that allows for full peptide flexibility, as this is critical for accurately predicting the binding pose of a long peptide like Ela-32 within the receptor's binding pocket.[5][6]
  • Define the search space on the receptor, typically focusing on the extracellular domain and the transmembrane helix bundle where ligand binding is known to occur.[5][6]
  • Run the docking simulation to generate a large number of potential binding poses (decoys).

3. All-Atom Reconstruction and Refinement (e.g., using PD2 and Rosetta FlexPepDock):

  • The initial docking may produce coarse-grained models. Reconstruct the all-atom structures from the selected decoys.[5][6]
  • Refine the reconstructed protein-peptide complexes to optimize side-chain interactions and improve the overall energy of the complex. This step is crucial for obtaining a physically realistic binding model.[5][6]
  • Score the refined models based on energy functions to identify the most probable binding pose.

ReceptorPrep [label="Receptor Preparation\n(Apelin Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LigandPrep [label="Ligand Preparation\n(Ela-32)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Docking [label="Flexible Peptide Docking\n(e.g., CABS-dock)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reconstruction [label="All-Atom Reconstruction\n(e.g., PD2)"]; Refinement [label="High-Resolution Refinement\n(e.g., Rosetta FlexPepDock)"]; Analysis [label="Scoring and Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

ReceptorPrep -> Docking; LigandPrep -> Docking; Docking -> Reconstruction [label="Generate Decoys"]; Reconstruction -> Refinement; Refinement -> Analysis [label="Identify Best Pose"]; }

In silico docking workflow.
Radioligand Binding Assay

This protocol is for determining the binding affinity of a test ligand (e.g., Ela-32) to the apelin receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells expressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).
  • Harvest the cells and homogenize them in an ice-cold buffer to lyse the cells and release the membranes.
  • Centrifuge the homogenate to pellet the crude membrane fraction.
  • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8]
  • Determine the protein concentration of the membrane preparation.

2. Competition Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled apelin receptor ligand (e.g., [125I]-apelin-13).
  • Add increasing concentrations of the unlabeled test ligand (e.g., Ela-32 or other apelin analogs).
  • Add the membrane preparation to initiate the binding reaction.
  • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
  • To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[9]
  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.
  • Plot the specific binding as a function of the log concentration of the test ligand.
  • Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol is used to measure the interaction between the apelin receptor and β-arrestin in live cells upon ligand stimulation, providing a measure of functional activity and signaling bias.

1. Plasmid Constructs and Cell Transfection:

  • Obtain or generate plasmid constructs for the apelin receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., a yellow fluorescent protein, YFP).
  • Co-transfect mammalian cells (e.g., HEK293) with both plasmids.

2. Cell Culture and Plating:

  • Culture the transfected cells for 24-48 hours to allow for protein expression.
  • Plate the cells in a white, clear-bottom 96-well plate.

3. BRET Measurement:

  • Wash the cells with a suitable assay buffer (e.g., HBSS).
  • Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well.
  • Immediately measure the luminescence at two wavelengths: one for the donor emission (e.g., ~480 nm) and one for the acceptor emission (e.g., ~530 nm) using a BRET-compatible plate reader.
  • Add the test ligand (e.g., Ela-32 or an apelin peptide) at various concentrations.
  • Continue to measure the donor and acceptor luminescence at regular intervals.

4. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well at each time point.
  • Subtract the basal BRET ratio (before ligand addition) from the ligand-stimulated BRET ratio to obtain the net BRET signal.
  • Plot the net BRET signal as a function of the log concentration of the ligand to generate a dose-response curve.
  • Determine the EC50 value, which represents the concentration of the ligand that produces 50% of the maximal response.

Comparative Analysis of Ela-32 and Apelin Peptides

The data presented in this guide highlights key differences between Ela-32 and various apelin peptides in their interaction with the apelin receptor.

  • Binding Affinity: Ela-32 exhibits a very high binding affinity for the apelin receptor, comparable to or even slightly higher than that of the longest apelin isoform, apelin-36.[1][2] Shorter apelin fragments generally show lower binding affinities.[1][2]

  • Functional Potency and Signaling Bias: A critical distinction lies in the functional signaling initiated by these ligands. While both apelin and Elabela peptides can activate G protein-dependent and β-arrestin-dependent pathways, Ela-32 demonstrates a significant bias towards the β-arrestin pathway.[1][2] This is in contrast to some apelin peptides that show a more balanced or even G protein-biased signaling profile.[3][4] This biased agonism of Ela-32 suggests that it may elicit different downstream cellular responses compared to apelin peptides, which could have important implications for therapeutic development.

cluster_ela32 Ela-32 cluster_apelin Apelin Peptides Ela32_Affinity High Binding Affinity (Ki ≈ 1.3 nM) Comparison Apelin Receptor Interaction Ela32_Affinity->Comparison Ela32_Bias Strong β-Arrestin Bias Ela32_Bias->Comparison Apelin_Affinity Variable Binding Affinity (Ki ≈ 1.7 - 14.4 nM) Apelin_Affinity->Comparison Apelin_Bias More Balanced or G Protein-Biased Signaling Apelin_Bias->Comparison

Logical comparison of Ela-32 and Apelin peptides.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ela-32(human) TFA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of Ela-32(human) trifluoroacetic acid (TFA). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. The hazardous nature of Trifluoroacetic acid necessitates strict adherence to these protocols.

Hazard Identification and Safety Precautions

Trifluoroacetic acid is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if inhaled or swallowed and is toxic to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling Ela-32(human) TFA waste.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility chart for TFA.
Eye Protection Chemical safety goggles and a face shield.
Protective Clothing A lab coat that is chemical-resistant. Additional protective clothing may be required for large quantities.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]

Waste Segregation and Storage

Proper segregation and storage of this compound waste are critical to prevent hazardous reactions and ensure compliant disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with acidic and corrosive materials.

  • Labeling: The waste container must be labeled "Hazardous Waste," and the full chemical name "Trifluoroacetic Acid" and the presence of "Ela-32(human)" should be clearly written.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and metals.[4] The storage area should have secondary containment.

Step-by-Step Disposal Protocol

The following protocol outlines the steps for the safe disposal of this compound.

  • Ensure Proper PPE: Before handling any waste, don the required PPE as detailed in Table 1.

  • Waste Collection:

    • For liquid waste, carefully pour the this compound solution into the designated hazardous waste container. Avoid splashing.

    • For solid waste contaminated with this compound (e.g., pipette tips, tubes), place it in a separate, clearly labeled solid hazardous waste container.

  • Neutralization (if applicable and permitted): In some cases, neutralization of the acidic waste may be required or preferred before disposal. This should only be performed by trained personnel following a specific, validated standard operating procedure (SOP). A weak base (e.g., sodium bicarbonate) can be used to slowly neutralize the TFA waste, typically with pH monitoring. This process may generate fumes and should be performed in a chemical fume hood.

  • Container Sealing: Securely close the hazardous waste container. Do not overfill.

  • Temporary Storage: Place the sealed container in the designated hazardous waste accumulation area.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Never dispose of this compound down the drain or in regular trash.[1][2][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work under a chemical fume hood if possible.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit to contain the spill.[1][2][4]

  • Neutralize: Cautiously neutralize the spill with a suitable neutralizing agent (e.g., sodium bicarbonate).

  • Collect: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Liquid or Solid Waste? ppe->waste_type liquid_waste Collect Liquid Waste in Designated Corrosive-Resistant Container waste_type->liquid_waste Liquid solid_waste Collect Solid Waste in Designated Labeled Container waste_type->solid_waste Solid label_container Label Container: 'Hazardous Waste - Trifluoroacetic Acid' liquid_waste->label_container solid_waste->label_container store_waste Store in Cool, Dry, Ventilated Area with Secondary Containment label_container->store_waste disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service store_waste->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Ela-32(human) TFA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ela-32(human) trifluoroacetate (B77799) (TFA). The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this peptide.

Ela-32(human) is delivered as a TFA salt, a common counterion used in peptide synthesis and purification.[1][2][3] While the peptide sequence itself has specific biological properties, the immediate handling concerns are largely dictated by the presence of residual TFA, a corrosive and toxic substance.[4][5][6][7] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling Ela-32(human) TFA, particularly when handling the lyophilized powder or preparing stock solutions.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedProtects eyes from splashes of solutions or contact with the lyophilized powder.[5][7]
Face Protection Face shieldTo be worn in addition to goggles when there is a significant risk of splashing.Provides a barrier to protect the entire face.[7]
Hand Protection Nitrile or other chemically resistant glovesCheck manufacturer's guidelines for TFA compatibility.Prevents skin contact with the corrosive TFA salt.[7]
Body Protection Laboratory coatStandardProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAvoids inhalation of the lyophilized powder or aerosols from solutions.[5][7]

Operational Plan: Handling and Reconstitution

Follow these step-by-step instructions for the safe handling and reconstitution of lyophilized this compound.

1. Preparation and Inspection:

  • Before opening, visually inspect the vial for any damage.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the stability of the peptide.

2. Weighing the Peptide:

  • Perform all weighing operations within a chemical fume hood.

  • Use appropriate tools (e.g., anti-static spatula) to handle the lyophilized powder.

  • Avoid creating dust.

3. Reconstitution:

  • Consult the product datasheet for the recommended solvent. If not specified, sterile, nuclease-free water or a suitable buffer is often used.

  • Gently add the solvent to the vial.

  • Vortex or sonicate briefly to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

4. Storage of Solutions:

  • Once reconstituted, store the peptide solution as recommended on the product datasheet, typically at -20°C or -80°C.

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_reconstitution Reconstitution cluster_storage Storage A Don Personal Protective Equipment (PPE) B Equilibrate Vial to Room Temperature A->B C Visually Inspect Vial B->C D Carefully Open Vial C->D E Weigh Desired Amount of Lyophilized Powder D->E F Add Recommended Solvent E->F G Gently Mix to Dissolve F->G H Aliquot into Single-Use Tubes G->H I Store at Recommended Temperature (-20°C or -80°C) H->I

Caption: Workflow for the safe handling and reconstitution of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.

Waste TypeDisposal Procedure
Unused Lyophilized Peptide Dispose of as chemical waste in a designated, sealed container. Follow your institution's guidelines for chemical waste disposal.[5][7]
Contaminated Consumables (e.g., pipette tips, tubes) Place in a designated chemical waste container. Do not dispose of in regular trash.
Aqueous Solutions of Peptide The product is an acid. Neutralize with a suitable base if required by your institution's protocols before disposing of as chemical waste. Do not pour down the drain unless permitted by local regulations.[6]
Contaminated PPE (e.g., gloves) Remove and dispose of in the appropriate chemical waste stream.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Seek immediate medical attention.[5][7]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site.[5][7]

Disclaimer: This guide is intended for informational purposes only and should not replace a thorough review of the official Safety Data Sheet (SDS) for trifluoroacetic acid and institutional safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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